molecular formula C19H36O8S B8103681 Propargyl-PEG8-SH

Propargyl-PEG8-SH

Cat. No.: B8103681
M. Wt: 424.6 g/mol
InChI Key: IBJAGHUIGLSWBY-UHFFFAOYSA-N
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Description

Propargyl-PEG8-SH (CAS 1422540-92-8) is a polyethylene glycol (PEG)-based linker extensively used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) [1] [3] . This bifunctional molecule is engineered with a terminal alkyne group and a terminal thiol group, enabling diverse conjugation chemistries for constructing complex biomolecules. The alkyne group allows for efficient, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction, with molecules containing azide groups [1] . Simultaneously, the thiol group is highly reactive towards maleimides or other sulfhydryl-reactive reagents, facilitating stable conjugation to proteins, peptides, and other ligands. In the context of PROTAC technology, this linker serves as a critical spacer, joining a ligand for an E3 ubiquitin ligase to a ligand for a target protein [1] [3] . The incorporation of an 8-unit PEG spacer enhances the aqueous solubility of the resulting conjugates and provides flexibility, which is often crucial for facilitating the formation of the productive ternary complex necessary for targeted protein degradation [3] . With a molecular weight of 424.55 and a formula of C 19 H 36 O 8 S, this compound is a valuable tool for researchers in chemical biology, drug discovery, and bioconjugation [1] [3] . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O8S/c1-2-3-20-4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-27-18-19-28/h1,28H,3-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJAGHUIGLSWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to Propargyl-PEG8-SH: A Heterobifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG8-SH, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of molecules designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. This document details the chemical properties, supplier information, and key experimental applications of this compound, with a focus on its role in advancing targeted therapeutics.

Core Concepts: PROTACs and the Ubiquitin-Proteasome System

PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, the cell's primary machinery for protein catabolism. This process of targeted protein degradation offers a powerful alternative to traditional small-molecule inhibitors.

This compound serves as a flexible linker connecting the two key components of a PROTAC: a ligand that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. The polyethylene glycol (PEG) component of the linker enhances solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[2][3][4]

Physicochemical Properties and Supplier Information

This compound is characterized by a propargyl group on one terminus and a thiol group on the other, separated by an 8-unit polyethylene glycol chain.

PropertyValueReference
CAS Number 1422540-92-8[1]
Molecular Formula C19H36O8SN/A
Molecular Weight 424.55 g/mol N/A

A variety of chemical suppliers offer this compound and related PEG linkers for research and development purposes.

SupplierWebsite
MedChemExpress--INVALID-LINK--
BroadPharm--INVALID-LINK--
JenKem Technology--INVALID-LINK--
Biopharma PEG--INVALID-LINK--

Experimental Protocols and Applications

The unique bifunctional nature of this compound allows for a two-step conjugation strategy in the synthesis of PROTACs. The thiol (-SH) and propargyl (-C≡CH) groups offer orthogonal reactivity, enabling precise control over the assembly of the final molecule.

Thiol-Maleimide Conjugation (Michael Addition)

The thiol group of this compound is typically reacted with a maleimide-functionalized ligand for the protein of interest. This Michael addition reaction forms a stable thioether bond.

General Protocol for Thiol-Maleimide Conjugation:

  • Protein/Ligand Preparation: Dissolve the maleimide-functionalized protein or small molecule ligand in a thiol-free buffer, such as PBS, at a pH between 6.5 and 7.5. If necessary, proteins with disulfide bonds can be treated with a reducing agent like TCEP to generate free thiols, followed by removal of the reducing agent.

  • Linker Preparation: Prepare a stock solution of this compound in the same conjugation buffer.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the ligand solution with gentle stirring.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The propargyl group of the linker-ligand conjugate is then reacted with an azide-functionalized E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or VHL ligands). This highly efficient and specific "click chemistry" reaction forms a stable triazole ring, completing the PROTAC synthesis.

General Protocol for CuAAC:

  • Reactant Preparation: Dissolve the propargyl-functionalized ligand-linker conjugate and the azide-functionalized E3 ligase ligand in a suitable solvent such as DMSO or a mixture of t-butanol and water.

  • Catalyst Preparation: Prepare fresh solutions of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).

  • Reaction: Add the copper catalyst and ligand to the solution of the reactants.

  • Incubation: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Purification: Purify the final PROTAC product using column chromatography or preparative HPLC.

Visualizing the PROTAC Mechanism and Synthesis

The following diagrams illustrate the general workflow for PROTAC synthesis using this compound and the subsequent mechanism of targeted protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand Protein of Interest (POI) Ligand with Maleimide Intermediate POI Ligand-Linker Conjugate POI_Ligand->Intermediate Thiol-Maleimide Michael Addition Linker This compound Linker->Intermediate E3_Ligand E3 Ligase Ligand with Azide PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Intermediate->PROTAC CuAAC (Click Chemistry)

PROTAC Synthesis Workflow

Targeted_Protein_Degradation_Pathway cluster_cellular_process Cellular Environment PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub Ubiquitin Ub->E3_Ligase Activation Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Targeted Protein Degradation Pathway

Conclusion

This compound is a versatile and valuable tool in the development of PROTACs. Its well-defined structure and orthogonal reactive handles facilitate the modular synthesis of these powerful therapeutic agents. A thorough understanding of its properties and the associated conjugation chemistries is essential for researchers aiming to design and synthesize novel PROTACs for targeted protein degradation. The continued exploration of linkers like this compound will undoubtedly fuel further innovation in the exciting and rapidly evolving field of targeted therapeutics.

References

Unlocking Precision Bioconjugation: A Technical Guide to Propargyl-PEG8-SH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Mechanism and Application of a Versatile Heterobifunctional Linker for Advanced Bioconjugation Strategies in Research and Drug Development

[City, State] – [Date] – In the evolving landscape of biotherapeutics and diagnostics, the precise and stable linkage of molecules is paramount. Propargyl-PEG8-SH, a heterobifunctional linker, has emerged as a critical tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of its mechanism of action, offering detailed protocols and quantitative insights to empower the next generation of bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

At its core, this compound is a molecule engineered for versatility, featuring three key components: a terminal propargyl group, a central eight-unit polyethylene glycol (PEG) spacer, and a terminal thiol (sulfhydryl) group. This unique architecture allows for a dual-mode of covalent conjugation, providing researchers with orthogonal strategies for linking a diverse array of biomolecules.

Core Functionality: A Tripartite Molecular Structure

The utility of this compound is rooted in its distinct chemical functionalities:

  • Propargyl Group: This terminal alkyne (-C≡CH) is the reactive handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is renowned for its high efficiency, specificity, and the formation of a highly stable triazole linkage with azide-modified molecules.

  • Thiol (Sulfhydryl) Group: The thiol group (-SH) provides a selective reaction site for Michael addition with maleimide-functionalized molecules. This reaction proceeds rapidly under physiological conditions to form a stable thioether bond, a widely employed strategy for protein and peptide conjugation.

  • PEG8 Spacer: The polyethylene glycol chain, consisting of eight repeating ethylene glycol units, imparts crucial physicochemical properties. It enhances the hydrophilicity and aqueous solubility of the entire conjugate, which can improve its pharmacokinetic profile and reduce non-specific binding in biological systems.

Dual Mechanisms of Action: Orthogonal Bioconjugation Strategies

This compound offers two distinct and highly selective bioconjugation pathways, which can be employed independently or sequentially to construct complex molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of this compound participates in the CuAAC reaction, a highly efficient and bioorthogonal ligation method. The reaction involves the formation of a stable 1,2,3-triazole ring by reacting the terminal alkyne with an azide-functionalized molecule in the presence of a copper(I) catalyst. This catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.

CuAAC_Mechanism Propargyl_PEG8_SH This compound (Alkyne) Triazole_Linkage Stable Triazole Linkage Propargyl_PEG8_SH->Triazole_Linkage Azide_Molecule Azide-Functionalized Molecule (R-N3) Azide_Molecule->Triazole_Linkage Cu_I Cu(I) Catalyst Cu_I->Triazole_Linkage +

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
Thiol-Maleimide Michael Addition

The thiol group of this compound is a potent nucleophile that readily reacts with the electron-deficient double bond of a maleimide ring via a Michael addition reaction. This reaction is highly selective for thiols, particularly within a pH range of 6.5-7.5, and results in the formation of a stable thioether bond. This method is extensively used for conjugating molecules to cysteine residues in proteins and peptides.

Thiol_Maleimide_Mechanism Propargyl_PEG8_SH_Thiol This compound (Thiol) Thioether_Bond Stable Thioether Bond Propargyl_PEG8_SH_Thiol->Thioether_Bond Maleimide_Molecule Maleimide-Functionalized Molecule Maleimide_Molecule->Thioether_Bond PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation cluster_2 Step 3: Purification & Analysis Target_Ligand Target Protein Ligand (with Maleimide) Intermediate_1 Intermediate Conjugate (Ligand-S-PEG8-Propargyl) Target_Ligand->Intermediate_1 Thiol-Maleimide Reaction Propargyl_PEG8_SH This compound Propargyl_PEG8_SH->Intermediate_1 Final_PROTAC Final PROTAC Molecule Intermediate_1->Final_PROTAC CuAAC 'Click' Reaction E3_Ligase_Ligand E3 Ligase Ligand (with Azide) E3_Ligase_Ligand->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Analysis Characterization (e.g., MS, NMR) Purification->Analysis

An In-depth Technical Guide to the Safe Handling of Propargyl-PEG8-SH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety information and handling precautions for Propargyl-PEG8-SH, a heterobifunctional linker used by researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from related molecules, including propargyl-functionalized compounds and thiol-terminated polyethylene glycols, to establish a robust safety protocol. This compound is a valuable tool in bioconjugation and proteomics, often utilized as a PEG-based PROTAC linker.[1]

Hazard Identification and Classification

Potential Hazards:

  • Flammability: Propargyl-containing compounds, such as propargyl alcohol, are flammable liquids and vapors.[4] It is crucial to keep this compound away from heat, sparks, open flames, and other ignition sources.

  • Toxicity: Propargyl alcohol and related compounds are toxic if swallowed or inhaled and can be fatal in contact with skin.

  • Corrosivity: Propargyl compounds can cause severe skin burns and eye damage.

  • Irritation: Thiol-containing compounds may cause skin, eye, and respiratory tract irritation.

  • Sensitization: Prolonged or repeated exposure to thiol compounds may cause allergic reactions in sensitive individuals.

GHS Classification (Anticipated based on related compounds):

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapour.
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin.
Skin Corrosion/IrritationCategory 1B/2AH314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 1/2AH318: Causes serious eye damage. / H319: Causes serious eye irritation.
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.
Specific Target Organ ToxicitySingle Exposure, Cat 3H335: May cause respiratory irritation.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes information for related compounds to provide an estimation of properties.

PropertyPropargyl-PEG8-bromidePropargyl-PEG8-acidPropargyl-PEG8-aminePropargyl-PEG8-alcohol
Molecular Formula C19H35BrO8C20H36O10C19H37NO8C17H32O8
Molecular Weight 471.4 g/mol 436.5 g/mol 407.5 g/mol 364.4 g/mol
CAS Number 2055046-25-62055014-94-11196732-52-11422023-54-8
Purity Not Specified>98%>98%>98%
Appearance Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Solubility Not SpecifiedWater, DMSO, DCM, DMFWater, DMSO, DCM, DMFWater, DMSO, DCM, DMF
Storage Not Specified-20°C-20°C-20°C

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.Protects against splashes and vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is essential.Prevents skin contact, which can be fatal and cause severe burns.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.Minimizes inhalation of potentially toxic vapors.
Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is often refrigerated, typically at -20°C.

  • Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.

  • Store in a designated area for flammable and corrosive materials.

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills: Absorb the material with an inert absorbent material (e.g., vermiculite, sand). Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Waste Disposal

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Never dispose of this compound down the drain or in regular trash.

Experimental Protocols and Workflows

General Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

A Receipt of this compound B Inspect Package Integrity A->B C Intact Package B->C Yes D Compromised Package B->D No E Store in Designated Area (-20°C, well-ventilated) C->E F Isolate in Fume Hood & Contact EHS D->F G Don Appropriate PPE E->G H Weighing/Handling in Chemical Fume Hood G->H I Conduct Experiment H->I J Decontaminate Work Area I->J K Segregate Waste J->K L Dispose of Hazardous Waste via EHS K->L

Workflow for the safe handling of this compound.
First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

Signaling Pathways and Applications

This compound is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The propargyl and thiol groups on this compound allow for its conjugation to ligands for the target protein and the E3 ligase, respectively.

The following diagram illustrates the general mechanism of action for a PROTAC.

cluster_0 PROTAC-mediated Protein Degradation A Target Protein D Ternary Complex Formation A->D B PROTAC B->D C E3 Ubiquitin Ligase C->D E Ubiquitination of Target Protein D->E Ubiquitin Transfer F Proteasomal Degradation E->F G Degraded Protein Fragments F->G

References

An In-Depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional Polyethylene Glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of bioconjugation, drug delivery, and diagnostics.[1][2][3] These linkers consist of a central PEG core of varying lengths, flanked by two different reactive functional groups at each end.[3] This unique architecture allows for the sequential and specific conjugation of two distinct molecules, providing precise control over the design and assembly of complex bioconjugates.

The PEG backbone imparts several advantageous properties to the resulting conjugates, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity. The ability to precisely control the length of the PEG chain allows for the fine-tuning of the distance between the conjugated molecules, which is often critical for optimizing biological activity and stability.

This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, covering their fundamental properties, common chemistries, and applications, with a particular focus on their role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Properties and Advantages

The incorporation of a PEG spacer in bioconjugation strategies offers a multitude of benefits that address common challenges in drug development.

PropertyAdvantage in Bioconjugation
Hydrophilicity Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, reducing the propensity for aggregation.
Biocompatibility PEG is generally non-toxic and exhibits low immunogenicity, minimizing the potential for adverse immune responses.
Pharmacokinetics (PK) The hydrophilic nature and increased hydrodynamic radius of the PEG chain can reduce renal clearance, leading to a longer circulation half-life of the bioconjugate.
Defined Length Monodisperse or discrete PEG linkers provide precise spatial control between the conjugated molecules, which is crucial for maintaining the biological activity of proteins and optimizing drug efficacy.
Flexibility The rotational freedom of the PEG chain can minimize steric hindrance between the conjugated molecules, facilitating their interaction with their respective targets.
"Stealth" Properties The hydration shell created by the PEG chain can shield the bioconjugate from recognition by the immune system and proteolytic enzymes, further extending its circulation time.

Common Heterobifunctional Chemistries

The versatility of heterobifunctional PEG linkers stems from the wide array of reactive functional groups that can be incorporated at their termini. The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated.

Functional GroupReactive TowardsResulting BondKey Features
N-Hydroxysuccinimide (NHS) Ester Primary amines (-NH₂)AmideHighly efficient reaction at neutral to slightly alkaline pH. Forms a stable amide bond.
Maleimide Thiols (-SH)ThioetherHighly specific reaction with thiols at near-neutral pH. Forms a stable thioether bond.
Alkyne/Azide Azide/AlkyneTriazoleUsed in "click chemistry" reactions (e.g., CuAAC, SPAAC) which are highly efficient, specific, and biocompatible.
Aldehyde/Hydrazide Hydrazide/AldehydeHydrazoneForms a hydrazone bond, which can be designed to be cleavable under acidic conditions (e.g., in endosomes/lysosomes).
Carboxylic Acid Amines (-NH₂)AmideRequires activation (e.g., with EDC/NHS) to react with amines to form a stable amide bond.
DBCO (Dibenzocyclooctyne) Azides (-N₃)TriazoleUsed in strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction.

Quantitative Data on Linker Performance

The selection of a heterobifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables provide quantitative data to aid in the comparison of different linkers and their impact on conjugation efficiency, stability, and in vivo performance.

Table 1: Comparative Conjugation Efficiency and Product Purity

This table compares the performance of a one-pot reaction using a homobifunctional linker versus a two-step reaction with a heterobifunctional linker.

ParameterHomobifunctional Linker (One-Pot Reaction)Heterobifunctional Linker (e.g., Mal-PEG-NHS, Two-Step Reaction)
Conjugation Efficiency (%) 40-60%70-90%
Yield of Desired Conjugate (%) 25-40%60-80%
Presence of Oligomeric Byproducts HighLow to None
Purity after Standard Purification (%) 75-85%>95%
Table 2: Impact of PEG Linker Length on ADC Clearance in Rats

This table illustrates the effect of PEG linker length on the clearance rate of an antibody-drug conjugate.

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5
Data adapted from Burke et al., 2017.
Table 3: Comparative Efficacy of PROTACs with Different Linker Lengths

This table shows the impact of linker length on the degradation of the target protein ERα by PROTACs.

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10
Data from Cyrus et al.

Applications in Drug Development

Heterobifunctional PEG linkers are instrumental in the development of next-generation therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker plays a critical role in the stability, efficacy, and safety of the ADC. Heterobifunctional PEG linkers are widely used to:

  • Improve Solubility: Many potent cytotoxic payloads are hydrophobic. The inclusion of a hydrophilic PEG linker can mitigate aggregation, especially at higher drug-to-antibody ratios (DARs).

  • Enhance Pharmacokinetics: The PEG chain can extend the circulation half-life of the ADC, leading to increased tumor accumulation.

  • Enable Site-Specific Conjugation: By using orthogonal chemistries, heterobifunctional linkers allow for the precise attachment of the payload to specific sites on the antibody, resulting in a more homogeneous and well-defined product.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubules Payload->Microtubules 5a. Microtubule Disruption DNA DNA Payload->DNA 5b. DNA Damage Apoptosis Cell Death Microtubules->Apoptosis DNA->Apoptosis

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

The ADC binds to a tumor-associated antigen on the cell surface, is internalized, and traffics to the lysosome where the cytotoxic payload is released, leading to cell death. Microtubule inhibitors and DNA-damaging agents are common classes of payloads used in ADCs.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical component that dictates the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase. PEG linkers are often employed to:

  • Provide Optimal Spacing and Flexibility: The length and flexibility of the PEG linker are crucial for enabling the proper orientation of the POI and E3 ligase to facilitate ubiquitination.

  • Enhance Solubility and Permeability: The hydrophilic nature of PEG can improve the solubility of the PROTAC molecule and influence its ability to cross cell membranes.

PROTAC_Mechanism cluster_ternary 1. Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ub E3_Ligase->Ub 2. Ubiquitination Ternary_Complex POI PROTAC E3 Ligase Poly_Ub_POI Polyubiquitinated POI Ub->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome 3. Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides 4. Degradation

Caption: PROTAC-mediated degradation via the ubiquitin-proteasome system.

The PROTAC molecule brings the target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, conjugation, and characterization of bioconjugates utilizing heterobifunctional PEG linkers.

Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of a protein with available primary amines (e.g., an antibody) to a molecule with a free sulfhydryl group (e.g., a cytotoxic drug).

Materials:

  • Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Molecule-SH (e.g., reduced peptide, small molecule drug)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine

  • Desalting columns

Procedure:

Step 1: Reaction of NHS-Ester-PEG-Maleimide with Protein-NH₂

  • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the NHS-Ester-PEG-Maleimide in DMSO or DMF to a stock concentration of 10-20 mM.

  • Add a 10- to 50-fold molar excess of the dissolved linker to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.

  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Reaction of Maleimide-Activated Protein with Molecule-SH

  • Immediately add the Molecule-SH to the desalted Maleimide-activated protein solution. A 3-fold molar excess of the thiol-containing molecule is typically used.

  • Incubate the reaction for 2 hours at room temperature.

  • To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.

Bioconjugation_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation cluster_characterization Characterization Start Start Prepare_Ab Prepare Antibody in Amine-Free Buffer Start->Prepare_Ab React_Linker React Antibody with Linker (10-50x molar excess) Prepare_Ab->React_Linker Dissolve_Linker Dissolve NHS-PEG-Maleimide in DMSO/DMF Dissolve_Linker->React_Linker Purify_Ab Purify Activated Antibody (Desalting Column) React_Linker->Purify_Ab React_Payload React Activated Antibody with Payload (3x molar excess) Purify_Ab->React_Payload Prepare_Payload Prepare Thiolated Payload Prepare_Payload->React_Payload Quench Quench Reaction (e.g., Cysteine) React_Payload->Quench Purify_ADC Purify Final ADC (SEC) Quench->Purify_ADC Characterize Characterize ADC Purify_ADC->Characterize End End Characterize->End

Caption: A typical experimental workflow for a two-step bioconjugation.

Protocol 2: Synthesis of a Carboxylic Acid-Terminated PEG Linker

This protocol outlines a method for synthesizing a heterobifunctional PEG linker with a carboxylic acid at one terminus.

Materials:

  • Allyl-PEG-OH

  • Succinic anhydride

  • 4-dimethylaminopyridine (DMAP)

  • (3-mercaptopropyl)trimethoxysilane

  • 2,2-dimethoxy-2-phenylacetophenone (DMPAP)

  • Diethyl ether

Procedure:

Step 1: Synthesis of Carboxylic Acid-Terminated PEG

  • In a flask, mix Allyl-PEG-OH, succinic anhydride (1.1 eq), and DMAP (0.02 eq).

  • Stir and heat the mixture to 50°C for 16 hours.

  • Purify the resulting product by precipitation in cold diethyl ether, followed by centrifugation and drying under vacuum.

Step 2: Thiol-ene Click Chemistry

  • Mix the carboxylic acid-terminated allyl-PEG with (3-mercaptopropyl)trimethoxysilane (1 eq) and DMPAP (0.05 eq).

  • Stir the mixture for 1 hour in a UV chamber (365 nm).

  • The resulting siloxane-terminated PEG with a carboxylic acid can be used without further purification for conjugation to surfaces or other molecules.

Protocol 3: Characterization of Antibody-Drug Conjugates

Thorough characterization of the final ADC product is essential to ensure its quality, homogeneity, and activity.

Methods:

  • Size-Exclusion Chromatography (SEC-HPLC): To determine the extent of aggregation and fragmentation of the ADC.

  • Hydrophobic Interaction Chromatography (HIC): To separate and quantify the different drug-to-antibody ratio (DAR) species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the average DAR and to assess the heterogeneity of the conjugate.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intact ADC and its subunits, and to verify the identity of the conjugated payload.

  • UV/Vis Spectroscopy: To determine the protein concentration and the average DAR by measuring the absorbance of the antibody and the payload at their respective wavelengths.

  • Cell-Based Cytotoxicity Assays: To evaluate the in vitro potency of the ADC against target and non-target cell lines.

  • In Vivo Efficacy and Pharmacokinetic Studies: To assess the anti-tumor activity and the pharmacokinetic profile of the ADC in animal models.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation and drug development. Their unique properties allow for the creation of highly tailored and effective therapeutic agents, such as ADCs and PROTACs. A thorough understanding of the different linker chemistries, their impact on the physicochemical and biological properties of the resulting conjugates, and the appropriate experimental protocols for their use is essential for the rational design and successful development of next-generation biotherapeutics. As research in this area continues to evolve, the development of novel heterobifunctional PEG linkers with enhanced features will undoubtedly pave the way for even more innovative and effective therapies.

References

The Propargyl Group: A Linchpin in Click Chemistry's Arsenal

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry" has revolutionized the landscape of chemical synthesis, offering a suite of reactions that are high-yielding, wide in scope, and tolerant of various functional groups. At the heart of the most prominent click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the propargyl group—a simple yet remarkably versatile functional handle. This technical guide provides a comprehensive exploration of the pivotal role of the propargyl group in click chemistry, detailing its reactivity, applications, and the underlying mechanistic principles.

The Propargyl Group: Structure and Intrinsic Reactivity

The propargyl group consists of a methyl group attached to an ethynyl group (HC≡C-CH₂-). Its utility in click chemistry stems from the terminal alkyne, which serves as a key reactant in the [3+2] cycloaddition with an azide. The acidity of the terminal alkyne proton (pKa ≈ 25) is a crucial feature, facilitating its deprotonation to form a copper acetylide intermediate in the presence of a copper(I) catalyst. This initiation step is fundamental to the CuAAC reaction mechanism.

While highly effective in click reactions, the propargyl group can also participate in side reactions under certain conditions. The most common of these is the Glaser coupling, an oxidative homodimerization of terminal alkynes catalyzed by copper salts in the presence of an oxidant, leading to the formation of symmetric 1,3-diynes.[1][2] This can be mitigated by using a reducing agent, such as sodium ascorbate, to maintain the copper catalyst in its +1 oxidation state and by excluding oxygen from the reaction mixture.[3]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne (containing a propargyl group) and an azide.[4] This reaction exhibits remarkable efficiency and selectivity, proceeding under mild, often aqueous, conditions.

Mechanism of CuAAC

The catalytic cycle of CuAAC, as illustrated below, involves several key steps. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction is significantly accelerated by the use of ligands that stabilize the Cu(I) oxidation state and prevent its disproportionation or oxidation.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide Alkyne R1-C≡CH (Propargyl) Alkyne->Cu_Acetylide Coordination & Deprotonation Azide R2-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Coordination Cu_Acetylide->Metallacycle Cu_Triazolide Copper-Triazolide Intermediate Metallacycle->Cu_Triazolide Cyclization Cu_Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Cu_Triazolide->Product Protonolysis

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reactivity of Propargyl-Containing Alkynes

The electronic nature of the substituent attached to the propargyl group can influence the rate of the CuAAC reaction. Electron-withdrawing groups tend to increase the acidity of the terminal alkyne proton, facilitating the formation of the copper acetylide and thus accelerating the reaction. Propargyl compounds generally offer an excellent balance of reactivity, stability, and ease of installation.

The following table summarizes the relative reactivity of various terminal alkynes in CuAAC, highlighting the favorable performance of propargyl derivatives.

Alkyne ClassExampleRelative ReactivityTime to 50% Completion (10 µM Cu⁺)Time to 90% Completion (10 µM Cu⁺)Key Considerations
Propiolamides Secondary PropiolamideVery High~ 5 min~ 15 minElectronically activated, leading to faster reactions. May be susceptible to Michael addition side reactions.
Tertiary PropiolamideHigh~ 10 min~ 25 minGenerally fast, but can be slightly slower than secondary propiolamides.
Propargyl Ethers O-propargyl-tyrosineHigh~ 8 min~ 20 minExcellent combination of reactivity, stability, and ease of synthesis.
N-Propargylamides N-propargylacetamideMedium-High~ 10 min~ 30 minGood reactivity and stability.
Propargylamines N,N-dimethylpropargylamineMedium-High~ 5 min~ 15 minRapid reaction kinetics.
Aromatic Alkynes PhenylacetyleneMedium~ 15 min~ 45 minSlower than propargyl derivatives.
Aliphatic Alkynes 1-OctyneLow> 30 min> 60 minGenerally the slowest reacting terminal alkynes.

Data synthesized from comparative studies under typical bioconjugation conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, where the ring strain provides the driving force for the cycloaddition with an azide, eliminating the need for a metal catalyst. The propargyl group can be incorporated into these strained rings, and modifications at the propargylic position, such as fluorination, can dramatically increase the reaction rate.

Applications in Drug Development and Bioconjugation

The reliability and bioorthogonality of click chemistry have made the propargyl group an invaluable tool in drug discovery and development.

  • Antibody-Drug Conjugates (ADCs): The propargyl group can be incorporated into a linker, allowing for the precise attachment of a cytotoxic drug to an antibody via CuAAC. This targeted delivery approach enhances the therapeutic efficacy while minimizing off-target toxicity.

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific proteins. The propargyl group is often used in the linker connecting the protein-of-interest binder and the E3 ligase binder, facilitating their synthesis through click chemistry.

The following diagram illustrates a general workflow for a bioconjugation application using a propargyl-functionalized molecule.

Bioconjugation_Workflow Start Start: Propargyl-functionalized Biomolecule/Linker Reaction CuAAC Reaction (CuSO4, NaAsc, Ligand) Start->Reaction Azide Azide-tagged Molecule (e.g., Drug, Probe) Azide->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis Final_Product Final Bioconjugate Analysis->Final_Product

Caption: A generalized workflow for a bioconjugation experiment using CuAAC.

Experimental Protocols

Detailed and reliable protocols are essential for the successful implementation of click chemistry. Below are representative methodologies for the synthesis of a propargyl-functionalized compound and a typical CuAAC bioconjugation.

Protocol for N-Propargylation of a Heterocycle

This protocol describes a general method for introducing a propargyl group onto a nitrogen-containing heterocycle.

Materials:

  • Heterocyclic starting material (1.0 eq)

  • Propargyl bromide (1.2 - 1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Argon or nitrogen atmosphere

Procedure:

  • To a dried flask under an inert atmosphere, add the heterocyclic starting material and anhydrous K₂CO₃.

  • Add anhydrous DMF or MeCN to dissolve/suspend the reactants.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propargyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

General Protocol for CuAAC Bioconjugation

This protocol outlines a typical procedure for conjugating a propargyl-modified biomolecule with an azide-containing cargo.

Materials:

  • Propargyl-modified biomolecule (e.g., protein, oligonucleotide) in a suitable buffer (e.g., phosphate buffer, pH 7)

  • Azide-functionalized cargo molecule (1.2 - 5 eq excess over the biomolecule)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride (optional, to scavenge reactive byproducts)

Procedure:

  • In a microcentrifuge tube, combine the propargyl-modified biomolecule and the azide-functionalized cargo in the reaction buffer.

  • Prepare a premixed solution of CuSO₄ and the ligand (a 1:5 molar ratio is common). Add this premix to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.

  • If using, add aminoguanidine to a final concentration of around 5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).

  • Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.

  • Purify the final conjugate using a suitable method to remove excess reagents and byproducts (e.g., size-exclusion chromatography, dialysis).

Conclusion

The propargyl group is a cornerstone of click chemistry, enabling the rapid and efficient construction of complex molecular architectures. Its unique reactivity in the copper-catalyzed azide-alkyne cycloaddition has positioned it as an indispensable tool in drug discovery, materials science, and chemical biology. Understanding the principles of its reactivity, potential side reactions, and the nuances of the associated reaction protocols is paramount for researchers seeking to harness the full potential of this powerful chemical transformation. As the field of click chemistry continues to expand, the versatile propargyl group will undoubtedly remain a central player in the development of novel molecular entities and innovative scientific solutions.

References

An In-depth Technical Guide to Propargyl-PEG8-SH in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-SH is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and proteomics research. Its unique structure, featuring a terminal propargyl group and a reactive thiol, bridged by an eight-unit polyethylene glycol (PEG) chain, offers researchers a versatile platform for linking molecules of interest with precise control over spacing and functionality. This guide provides a comprehensive overview of the basic principles of using this compound, including its chemical properties, key applications, and detailed experimental protocols.

Core Principles and Chemical Properties

This compound is characterized by its two terminal functional groups, which allow for orthogonal or sequential conjugation strategies. The propargyl group, with its terminal alkyne, is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction is highly specific, efficient, and biocompatible, enabling the stable ligation of the linker to azide-containing molecules.

The thiol (-SH) group, on the other end of the PEG spacer, readily reacts with maleimides, haloacetamides, and other thiol-reactive moieties. This functionality is particularly useful for conjugation to cysteine residues in proteins or other thiol-containing biomolecules.[2][3]

The eight-unit PEG linker serves several crucial functions. It enhances the solubility of the molecule and its conjugates in aqueous buffers, a critical feature when working with biological systems.[4] The PEG chain also provides a flexible spacer arm, which can help to overcome steric hindrance and maintain the biological activity of the conjugated molecules.

Chemical Structure:

Key Physicochemical Properties:

PropertyValueReference
Molecular Weight 424.55 g/mol [1]
CAS Number 1422540-92-8
Formula C19H36O8S
Purity Typically >95%
Appearance Colorless Liquid
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Recommended storage at -20°C for long-term stability

Key Applications in Research

The unique bifunctional nature of this compound lends itself to a wide array of applications in biomedical research and drug development.

Proteolysis-Targeting Chimeras (PROTACs)

This compound is frequently employed as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The propargyl and thiol groups of the linker can be used to conjugate the target protein ligand and the E3 ligase ligand, respectively, creating the final PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, this compound can be used to construct ADCs. The thiol group can react with cysteine residues on a monoclonal antibody, while the propargyl group can be "clicked" to a cytotoxic drug payload that has been modified with an azide group. This approach allows for the site-specific conjugation of the drug to the antibody, resulting in a more homogeneous and potentially more effective therapeutic.

Bioconjugation and Surface Modification

The orthogonal reactivity of this compound makes it an ideal tool for bioconjugation. For instance, a protein can be functionalized with the linker via its thiol group, and the resulting propargyl-modified protein can then be conjugated to an azide-bearing molecule, such as a fluorescent dye, a biotin tag, or another protein. This strategy is also applicable to the functionalization of surfaces, such as nanoparticles or microarrays, to immobilize biomolecules in a controlled manner.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a propargyl-functionalized molecule (e.g., this compound conjugated to a protein) to an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to protect biomolecules)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the reaction buffer. The molar ratio will depend on the specific application, but a slight excess of the azide-containing molecule is often used.

  • In a separate tube, prepare a fresh solution of sodium ascorbate in the reaction buffer (e.g., 100 mM).

  • In another tube, prepare a solution of CuSO₄ in water (e.g., 50 mM). If using a ligand like TBTA, pre-mix the CuSO₄ and TBTA in a 1:5 molar ratio.

  • Add the sodium ascorbate solution to the reaction mixture containing the propargyl and azide molecules. A final concentration of 1-5 mM sodium ascorbate is typically sufficient.

  • Initiate the reaction by adding the CuSO₄ solution (or the pre-mixed copper-ligand complex) to the reaction mixture. A final copper concentration of 0.1-1 mM is common.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Once the reaction is complete, the product can be purified using methods like size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.

Quantitative Parameters for a Typical CuAAC Reaction:

ParameterValue
Reactant Concentrations 10 µM - 1 mM
Molar Ratio (Propargyl:Azide) 1:1 to 1:5
Copper(I) Catalyst 0.1 - 1 mM CuSO₄ / 1 - 5 mM Sodium Ascorbate
Reaction Time 1 - 4 hours
Temperature Room Temperature (20-25°C)
pH 7.0 - 8.0
Thiol-Maleimide Conjugation

This protocol outlines the reaction of the thiol group of this compound with a maleimide-functionalized molecule, such as a protein with an engineered cysteine residue.

Materials:

  • This compound

  • Maleimide-containing molecule (e.g., protein)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing EDTA (1-5 mM) to prevent disulfide bond formation.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce any existing disulfide bonds.

Procedure:

  • Dissolve the maleimide-containing molecule in the reaction buffer.

  • If necessary, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds. Note that excess TCEP should be removed before adding the maleimide-containing reagent if the linker itself has a free thiol. However, for conjugating this compound, the TCEP can often be present during the reaction.

  • Dissolve this compound in the reaction buffer.

  • Add a 10- to 20-fold molar excess of this compound to the maleimide-containing molecule.

  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

  • Purify the conjugate using size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted this compound and other reagents.

Quantitative Parameters for a Typical Thiol-Maleimide Reaction:

ParameterValue
Reactant Concentrations 1 - 10 mg/mL of protein
Molar Ratio (Thiol:Maleimide) 10:1 to 20:1 excess of the maleimide reagent
Reaction Time 2 - 4 hours at room temperature or overnight at 4°C
Temperature 4 - 25°C
pH 6.5 - 7.5

Mandatory Visualizations

Experimental Workflow for Bioconjugation

G cluster_thiol_maleimide Thiol-Maleimide Conjugation cluster_click_chemistry Click Chemistry (CuAAC) Protein Protein with Cysteine Reaction1 React at pH 6.5-7.5 Protein->Reaction1 Propargyl_PEG8_SH This compound Propargyl_PEG8_SH->Reaction1 Purification1 Purification (SEC/Dialysis) Reaction1->Purification1 Propargyl_Protein Propargyl-PEG8-Protein Conjugate Purification1->Propargyl_Protein Reaction2 CuSO4, NaAsc pH 7.4 Propargyl_Protein->Reaction2 Azide_Molecule Azide-Modified Molecule (e.g., Drug, Dye) Azide_Molecule->Reaction2 Purification2 Purification (HPLC/SEC) Reaction2->Purification2 Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate

Caption: Sequential bioconjugation workflow using this compound.

PROTAC Synthesis Logical Relationship

G cluster_components PROTAC Components cluster_synthesis Synthesis Steps Target_Ligand Target Protein Ligand (with Azide) Click_Reaction CuAAC Click Reaction Target_Ligand->Click_Reaction E3_Ligase_Ligand E3 Ligase Ligand (with Maleimide) Thiol_Maleimide_Reaction Thiol-Maleimide Coupling E3_Ligase_Ligand->Thiol_Maleimide_Reaction Linker This compound Linker->Thiol_Maleimide_Reaction Thiol_Maleimide_Reaction->Click_Reaction Intermediate PROTAC PROTAC Molecule Click_Reaction->PROTAC

Caption: Logical flow of PROTAC synthesis using this compound.

Conclusion

This compound stands out as a highly effective and versatile heterobifunctional linker for a multitude of applications in research and drug development. Its well-defined structure, combining the robust reactivity of a propargyl group for click chemistry and a thiol group for selective bioconjugation, with the beneficial properties of a PEG spacer, provides researchers with a powerful tool for constructing complex biomolecular architectures. The detailed protocols and principles outlined in this guide serve as a foundational resource for the successful implementation of this compound in innovative scientific endeavors.

References

Propargyl-PEG8-SH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG8-SH is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal alkyne, a polyethylene glycol (PEG) spacer, and a terminal thiol group, allows for versatile conjugation strategies. However, the inherent reactivity of the thiol group necessitates careful consideration of its stability to ensure the integrity and performance of resulting conjugates. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for its stability assessment.

Core Concepts: Understanding the Stability of this compound

The stability of this compound is primarily dictated by the chemical reactivity of its terminal thiol (-SH) group. The propargyl (alkyne) group and the PEG8 backbone are generally stable under typical laboratory and storage conditions. The thiol group, however, is susceptible to oxidation, which is the principal degradation pathway.

Factors Influencing Stability:

Several environmental factors can significantly impact the rate of thiol oxidation and, consequently, the stability of this compound:

  • Oxygen: The presence of dissolved oxygen in solutions is a key driver of thiol oxidation.

  • pH: The thiol group exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻). The thiolate is the more reactive nucleophile and is more readily oxidized. Therefore, the rate of oxidation increases with higher pH.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including thiol oxidation.

  • Metal Ions: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.

  • Light: Exposure to light, particularly UV radiation, can promote the formation of reactive oxygen species, which can in turn accelerate thiol oxidation.

Recommended Storage and Handling

To maintain the integrity of this compound, it is crucial to adhere to proper storage and handling guidelines.

Storage Conditions Summary:
ConditionSolid FormStock Solution
Temperature Store at -20°C or -80°C for long-term storage.Aliquot and store at -80°C for up to 6 months. For short-term storage (up to 1 month), -20°C is acceptable.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.Use deoxygenated solvents to prepare solutions. Purge the headspace of the vial with an inert gas before sealing and freezing.
Light Store in a light-protected container (e.g., amber vial).Protect solutions from light by using amber vials or wrapping containers in foil.
Handling Recommendations:
  • Solution Preparation: Use high-purity, deoxygenated solvents (e.g., by sparging with argon or nitrogen) for preparing stock solutions. Buffers should be prepared with deionized water and also deoxygenated. The inclusion of a chelating agent like EDTA can help to sequester catalytic metal ions.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes is highly recommended to prevent degradation that can occur with repeated temperature changes.[1]

Potential Degradation Pathways

The primary degradation pathway for this compound is the oxidation of the thiol group, which can proceed through several mechanisms, predominantly leading to the formation of a disulfide dimer.

Thiol Oxidation to Disulfide:

The most common degradation route involves the oxidation of two thiol groups to form a disulfide bond. This can be initiated by various oxidizing agents, including molecular oxygen, and is often catalyzed by metal ions.

G cluster_reactants Reactants cluster_process Process cluster_products Products Propargyl_PEG_SH1 2 x this compound Oxidation Oxidation (+ O2, Metal Ions) Propargyl_PEG_SH1->Oxidation Disulfide Propargyl-PEG8-S-S-PEG8-Propargyl Oxidation->Disulfide Water 2 H₂O Oxidation->Water

Caption: Primary degradation pathway of this compound via oxidation to a disulfide dimer.

Experimental Protocols for Stability Assessment

A comprehensive stability study of this compound involves subjecting the compound to various conditions and monitoring its degradation over time.

General Experimental Workflow:

The following workflow outlines a typical stability study.

G Start Start: this compound Sample Prep Prepare Solutions in Buffers (e.g., pH 5, 7.4, 9) Start->Prep Stress Incubate under Stressed Conditions (e.g., 4°C, 25°C, 40°C) Prep->Stress Sampling Collect Aliquots at Time Points (e.g., 0, 24, 48, 72 hours) Stress->Sampling Analysis Analyze Samples (HPLC, LC-MS) Sampling->Analysis Data Quantify Remaining this compound and Degradation Products Analysis->Data End Determine Degradation Rate Data->End

Caption: General workflow for conducting a stability study of this compound.

Detailed Methodologies:

1. Sample Preparation for Stability Study:

  • Objective: To prepare solutions of this compound in buffers of varying pH to assess pH-dependent stability.

  • Materials:

    • This compound

    • Phosphate buffer (0.1 M, pH 7.4)

    • Acetate buffer (0.1 M, pH 5.0)

    • Borate buffer (0.1 M, pH 9.0)

    • High-purity deionized water

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Deoxygenate all buffers by sparging with an inert gas for at least 30 minutes.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in deoxygenated water.

    • Dilute the stock solution into each of the deoxygenated buffers to a final concentration of 1 mg/mL in amber glass vials.

    • Purge the headspace of each vial with inert gas before sealing.

    • Prepare multiple vials for each condition to be used for different time points.

2. Stress Conditions:

  • Objective: To expose the prepared samples to different temperatures to evaluate thermal stability.

  • Procedure:

    • Place the prepared vials in controlled temperature environments:

      • Refrigerated: 4°C

      • Room Temperature: 25°C

      • Accelerated: 40°C

    • At specified time points (e.g., 0, 8, 24, 48, 72 hours, and 1 week), remove one vial from each condition for analysis.

    • Immediately quench any further reaction by adding an acid (e.g., trifluoroacetic acid to 0.1%) or by freezing at -80°C until analysis.

3. Analytical Method: RP-HPLC for Quantification:

  • Objective: To quantify the remaining amount of this compound and detect the formation of the disulfide dimer.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the standards (known concentrations of this compound) to create a calibration curve.

    • Inject the samples from the stability study.

    • Identify and integrate the peak corresponding to this compound and any new peaks corresponding to degradation products (the disulfide dimer will have a different retention time).

    • Quantify the concentration of remaining this compound using the calibration curve.

4. Data Analysis and Presentation:

The quantitative data obtained from the HPLC analysis should be summarized in tables to facilitate comparison.

Table 1: Stability of this compound (% remaining) at 25°C

Time (hours)pH 5.0pH 7.4pH 9.0
0100100100
8
24
48
72
168 (1 week)

Note: The table should be populated with the experimental data.

Table 2: Stability of this compound (% remaining) in pH 7.4 Buffer

Time (hours)4°C25°C40°C
0100100100
8
24
48
72
168 (1 week)

Note: The table should be populated with the experimental data.

By following these protocols, researchers and drug development professionals can generate robust and reliable data on the stability of this compound, ensuring its optimal use in their applications. Understanding and controlling the stability of this versatile linker is paramount to the successful development of novel bioconjugates and therapeutics.

References

The PEG8 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of bioconjugation—the chemical linking of two or more molecules where at least one is a biomolecule—the choice of a linker is a critical determinant of the final conjugate's success.[1] Polyethylene glycol (PEG) linkers, synthetic and hydrophilic spacers composed of repeating ethylene oxide units, have become a cornerstone technology for improving the physicochemical properties of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

Among the various lengths available, the PEG8 spacer, which contains eight discrete ethylene glycol units, offers a strategic balance of hydrophilicity, flexibility, and length. A key advantage of a discrete PEG8 spacer is its precise, uniform molecular weight and length (monodispersity), which contrasts with traditional, polydisperse PEGs.[1] This uniformity is crucial for manufacturing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[1] This guide provides an in-depth technical overview of the PEG8 spacer, including its quantitative properties, impact on advanced therapeutics, detailed experimental protocols, and visual workflows.

Core Physicochemical Properties of the PEG8 Spacer

The fundamental characteristics of the PEG8 spacer are central to its function in bioconjugation. Its defined structure provides researchers with precise control over the distance between conjugated moieties, while its inherent hydrophilicity can counteract the hydrophobicity of other molecules in the conjugate, such as potent cytotoxic payloads.

PropertyValueSource(s)
Chemical Formula (Backbone) C₁₆H₃₄O₉
Molecular Weight (Backbone) ~370.4 g/mol
Spacer Arm Length ~29.8 Å (Angstroms)
Number of PEG Units 8

Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide, Azide, DBCO).

Impact on Bioconjugate Performance: Quantitative Insights

The inclusion of a PEG8 spacer significantly influences the stability, pharmacokinetics (PK), and efficacy of bioconjugates. Its length often represents an optimal balance, providing substantial improvements in drug properties without the potential drawbacks of much longer or shorter linkers.

Table 2: Comparative Effect of PEG Linker Length on ADC Pharmacokinetics
LinkerClearance (mL/day/kg)Key ObservationSource(s)
No PEG~15High clearance, rapid elimination.
PEG2~10Moderate improvement in clearance.
PEG4~8Significant reduction in clearance.
PEG8 ~6 Near-maximal reduction in clearance; PK profile approaches that of the parent antibody.
PEG12~6Minimal additional benefit over PEG8.
Table 3: Comparative Effect of PEG Linker Length on PROTAC Efficacy
PROTAC IDLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Key ObservationSource(s)
PROTAC-1PEG485045Lower potency and efficacy.
PROTAC-2PEG621078Improved performance.
PROTAC-3 PEG8 75 92 Optimal linker length, achieving the lowest DC₅₀ and highest Dₘₐₓ.
PROTAC-4PEG109589Reduced potency compared to PEG8.
PROTAC-5PEG1235065Significantly reduced performance.

DC₅₀: The concentration of a PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of protein degradation observed.

Key Applications and Mechanisms of Action

The beneficial properties of PEG8 spacers have made them integral to the design of several classes of advanced therapeutics, particularly ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, a PEG8 linker connects a potent cytotoxic payload to a monoclonal antibody. Many cytotoxic drugs are highly hydrophobic, and their conjugation can lead to ADC aggregation and rapid clearance. The hydrophilic PEG8 spacer helps mitigate this, enhancing solubility and stability. The recently approved ADC, Zynlonta® (loncastuximab tesirine), utilizes a linker containing a PEG8 chain to help balance the hydrophobicity of its payload and improve stability.

ADC_Structure cluster_Ab Monoclonal Antibody (mAb) cluster_Linker Linker System cluster_Payload Payload Fab1 Fab Fab2 Fab Fc Fc PEG8 PEG8 Spacer Fc->PEG8 Conjugation Site (e.g., Cysteine) Chem Cleavable Moiety PEG8->Chem Drug Cytotoxic Drug Chem->Drug PROTAC_Mechanism cluster_Ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (Target Ligand-PEG8-E3 Ligand) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase E3->POI Polyubiquitination PROTAC->E3 Ubi Ubiquitin (Ub) Ubi->E3 Degraded Degraded Peptides Proteasome->Degraded ADC_Workflow cluster_prep 1. Reactant Preparation cluster_react 2. Conjugation Steps cluster_purify 3. Purification & Analysis A Prepare mAb (Buffer Exchange) C Reduce mAb (e.g., with TCEP) A->C B Synthesize/Prepare Maleimide-PEG8-Payload E Conjugation Reaction (Thiol-Maleimide) B->E D Purify Reduced mAb (Remove TCEP) C->D D->E F Quench Reaction (e.g., with N-acetyl cysteine) E->F G Purify ADC (Size-Exclusion Chromatography) F->G H Characterize ADC (DAR, Purity, Aggregation) G->H

References

Propargyl-PEG8-SH: An In-depth Technical Guide to its Reactivity and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-SH is a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal propargyl group (an alkyne) and a thiol group (-SH) separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer, allows for sequential and orthogonal conjugation strategies. The PEG chain enhances solubility and reduces steric hindrance, making it an ideal tool for linking various molecules, from small organic compounds to large biologics. This guide provides a comprehensive overview of the reactivity of this compound with different functional groups, complete with experimental protocols and workflow diagrams to facilitate its application in research and development.

Core Reactivities of this compound

The utility of this compound stems from the distinct reactivities of its two terminal functional groups: the propargyl group and the thiol group. This allows for a two-step conjugation approach, where one part of the molecule is reacted first, followed by the conjugation of the second functional group.

Reactivity of the Propargyl Group: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the propargyl group is primarily employed in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole linkage with an azide-functionalized molecule. CuAAC is highly efficient, specific, and biocompatible, proceeding readily in aqueous environments.

Reaction Scheme:

This compound + N₃-R --(Cu(I) catalyst)--> Triazole-linked-PEG8-SH-R

FactorInfluence on ReactionTypical Conditions
Copper(I) Source Essential catalyst for the reaction. Can be added directly as a Cu(I) salt or generated in situ from a Cu(II) salt using a reducing agent.Cu(I) salts (e.g., CuBr, CuI), or Cu(II) salts (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).
Ligand Stabilizes the Cu(I) oxidation state and enhances reaction efficiency.Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
Solvent The reaction is tolerant of a wide range of solvents.Aqueous buffers (e.g., PBS), DMSO, DMF, or mixtures.
pH Optimal reaction rates are typically observed in the neutral to slightly basic range.pH 7-8.
Temperature The reaction proceeds efficiently at room temperature.Room temperature (20-25 °C).
  • Preparation of Reactants:

    • Dissolve the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Dissolve this compound in the same solvent.

    • Prepare a stock solution of the copper catalyst (e.g., 50 mM CuSO₄ in water).

    • Prepare a fresh stock solution of the reducing agent (e.g., 1 M sodium ascorbate in water).

    • Prepare a stock solution of the ligand (e.g., 50 mM THPTA in DMSO/water).

  • Reaction Setup:

    • In a reaction vial, combine the azide-containing molecule (1 equivalent) and this compound (1-1.2 equivalents).

    • Add the ligand to the reaction mixture (typically 1 equivalent relative to copper).

    • Add the copper catalyst (typically 0.1-0.5 equivalents).

    • Initiate the reaction by adding the reducing agent (typically 1-5 equivalents).

  • Reaction Conditions:

    • Vortex the reaction mixture to ensure homogeneity.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.

  • Purification:

    • Upon completion, the product can be purified using standard techniques such as HPLC, size-exclusion chromatography, or dialysis to remove the catalyst and unreacted starting materials.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Propargyl_PEG This compound in DMSO/Water Reaction_Mix Reaction Mixture Propargyl_PEG->Reaction_Mix Azide_Molecule Azide-Molecule in DMSO/Water Azide_Molecule->Reaction_Mix Copper CuSO4 Copper->Reaction_Mix Reducer Sodium Ascorbate Reducer->Reaction_Mix Ligand THPTA Ligand->Reaction_Mix Purification Purification (HPLC/SEC) Reaction_Mix->Purification 1-4h, RT Final_Product Final Conjugate Purification->Final_Product Thiol_Reactions_Workflow cluster_maleimide Thiol-Maleimide Reaction cluster_disulfide Disulfide Bond Formation Start This compound Maleimide Maleimide-Molecule Start->Maleimide Thiol_Molecule Thiol-Molecule Start->Thiol_Molecule Thioether Stable Thioether Bond Maleimide->Thioether pH 6.5-7.5 Disulfide Reversible Disulfide Bond Thiol_Molecule->Disulfide Oxidizing Conditions

An In-depth Technical Guide to Propargyl-PEG8-SH for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-SH is a heterobifunctional crosslinker that has emerged as a powerful tool in protein modification and bioconjugation. Its unique structure, featuring a terminal sulfhydryl (thiol) group and a propargyl group connected by an eight-unit polyethylene glycol (PEG) spacer, offers a versatile platform for a two-step sequential modification of proteins. This guide provides a comprehensive overview of this compound, its chemical properties, and detailed protocols for its application in protein modification, with a particular focus on its use in creating advanced bioconjugates like Proteolysis Targeting Chimeras (PROTACs).

The thiol-reactive sulfhydryl group allows for initial covalent attachment to cysteine residues on a protein surface through a stable thioether bond. The propargyl group, a terminal alkyne, serves as a handle for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The hydrophilic PEG8 linker enhances the solubility and reduces the immunogenicity of the modified protein, while also providing a flexible spacer arm.[1][2][3]

Chemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in protein modification.

PropertyValueReference
Chemical Formula C19H37NO8S[4]
Molecular Weight 407.5 g/mol [4]
Appearance Colorless to light yellow liquid
Solubility Water, DMSO, DCM, DMF
Storage Conditions -20°C, desiccated
Purity Typically ≥95% or ≥98%

Core Applications in Protein Modification

The bifunctional nature of this compound enables a two-stage modification strategy, allowing for the precise introduction of various functionalities onto a protein.

Stage 1: Thiol-Mediated Protein Conjugation

The initial step involves the reaction of the sulfhydryl group of this compound with a reactive group on the protein. The most common target is the side chain of cysteine residues, which can be modified through a maleimide-thiol reaction.

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the protein is functionalized with the propargyl group, a second molecule containing an azide group can be attached via CuAAC. This click chemistry reaction is highly specific, efficient, and biocompatible, forming a stable triazole linkage.

Experimental Protocols

The following are detailed protocols for the two key reactions involving this compound.

Protocol 1: Thiol-Maleimide Conjugation to a Protein

This protocol outlines the steps for conjugating this compound to a protein containing a maleimide group.

Materials:

  • Protein with a maleimide group

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of thiols

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or free cysteine

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • This compound Preparation: Prepare a stock solution of this compound in the conjugation buffer or a compatible solvent like DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: (Optional) Quench the reaction by adding a quenching reagent to consume any unreacted maleimide groups.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-modified molecule to the propargyl-functionalized protein.

Materials:

  • Propargyl-PEGylated protein

  • Azide-modified molecule of interest

  • Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7.0-8.0

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the propargyl-PEGylated protein and the azide-modified molecule (typically at a 5-20 fold molar excess over the protein) in the reaction buffer.

  • Add Ligand: Add THPTA to a final concentration of 1-5 mM to stabilize the Cu(I) catalyst.

  • Add Copper: Add CuSO4 to a final concentration of 0.2-1 mM.

  • Initiate Reaction: Initiate the click reaction by adding sodium ascorbate to a final concentration of 2-10 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the final bioconjugate using a desalting column or dialysis to remove the copper catalyst and excess reagents.

Visualization of Workflows and Pathways

The following diagrams illustrate the key processes involving this compound.

G Figure 1: Two-Step Protein Modification Workflow Protein Protein with Maleimide Group Propargyl_Protein Propargyl-PEGylated Protein Protein->Propargyl_Protein Thiol-Maleimide Conjugation Propargyl_PEG8_SH This compound Propargyl_PEG8_SH->Propargyl_Protein Final_Conjugate Final Bioconjugate Propargyl_Protein->Final_Conjugate CuAAC (Click Chemistry) Azide_Molecule Azide-Modified Molecule Azide_Molecule->Final_Conjugate

Caption: Two-Step Protein Modification Workflow.

PROTAC_Workflow Figure 2: PROTAC Assembly and Mechanism of Action cluster_assembly PROTAC Assembly cluster_moa Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand with Azide PROTAC Functional PROTAC POI_Ligand->PROTAC E3_Ligase_Ligand E3 Ligase Ligand with Thiol-Reactive Group Intermediate E3 Ligand-Linker Intermediate E3_Ligase_Ligand->Intermediate Propargyl_PEG8_SH This compound Propargyl_PEG8_SH->Intermediate Intermediate->PROTAC CuAAC PROTAC_action PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_action->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Propargyl-PEG8-SH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-SH is a heterobifunctional linker designed for the targeted modification of proteins. This reagent features a terminal sulfhydryl (thiol) group (-SH) for covalent attachment to proteins, primarily targeting cysteine residues, and a terminal propargyl group (an alkyne) for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The polyethylene glycol (PEG) spacer, composed of eight ethylene glycol units, enhances the solubility and biocompatibility of the labeled protein, potentially reducing immunogenicity and improving pharmacokinetic properties.

These application notes provide a comprehensive guide to utilizing this compound for protein labeling, including detailed experimental protocols, data presentation for optimizing conjugation, and visual diagrams of the underlying chemical processes and workflows.

Chemical Properties and Reaction Mechanism

This compound facilitates a two-step protein modification strategy. The first step involves the reaction of the thiol group with a suitable functional group on the protein. While thiols can react with various electrophiles, they show a strong preference for reaction with maleimides or can be used in thiol-yne radical reactions. For the purpose of this protocol, we will focus on the more common approach of targeting cysteine residues. The second step is the highly efficient and specific CuAAC reaction between the propargyl group and an azide-functionalized molecule of interest (e.g., a fluorescent dye, a biotin tag, or a small molecule drug).

Key Features of this compound:
  • Cysteine-Reactive Moiety: The thiol group allows for conjugation to cysteine residues on the protein surface.

  • Click Chemistry Handle: The terminal alkyne enables highly efficient and specific ligation to azide-containing molecules.[1][2]

  • Hydrophilic PEG Spacer: The 8-unit PEG linker improves the solubility and reduces non-specific binding of the labeled protein.

  • Biocompatibility: PEGylation is a well-established method to enhance the in vivo stability and reduce the immunogenicity of therapeutic proteins.

Below is a diagram illustrating the two-stage protein labeling process using this compound.

G cluster_0 Stage 1: Thiol-Maleimide Conjugation cluster_1 Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein_Cys Protein with Cysteine Residue (-SH) Labeled_Protein Propargyl-PEG-Labeled Protein Protein_Cys->Labeled_Protein Reaction with Maleimide-activated protein Propargyl_PEG8_SH This compound Propargyl_PEG8_SH->Labeled_Protein Final_Conjugate Final Labeled Protein Conjugate Labeled_Protein->Final_Conjugate Cu(I) catalyst, Azide Azide_Molecule Azide-functionalized Molecule (e.g., Dye, Biotin) Azide_Molecule->Final_Conjugate

Caption: Two-stage protein labeling workflow using this compound.

Data Presentation: Optimizing Labeling Reactions

Successful protein labeling requires careful optimization of reaction conditions. The following tables summarize key parameters that should be considered and optimized for your specific protein of interest.

Table 1: Recommended Molar Ratios for Thiol-Maleimide Conjugation

ParameterRecommended RangeNotes
This compound to Protein10:1 to 50:1The optimal ratio is protein-dependent and should be determined empirically. A higher excess may be needed for less accessible cysteines.
Reducing Agent (TCEP) to Protein10:1 to 100:1Required if cysteine residues are involved in disulfide bonds. TCEP is preferred as it does not need to be removed prior to the maleimide reaction.[3]

Table 2: Key Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ComponentRecommended ConcentrationNotes
Labeled Protein1-10 mg/mLThe protein concentration should be as high as solubility permits to ensure efficient reaction kinetics.
Azide-functionalized Molecule1.5 to 5-fold molar excess over proteinThe optimal excess depends on the reactivity of the azide and the protein.
Copper(II) Sulfate (CuSO4)50-100 µMThe copper(I) catalyst is generated in situ from copper(II) sulfate.
Copper Ligand (e.g., THPTA)250-500 µMA ligand is crucial to stabilize the copper(I) catalyst and protect the protein from oxidative damage.[4] A 5:1 ligand to copper ratio is often recommended.
Reducing Agent (Sodium Ascorbate)1-5 mMFreshly prepared sodium ascorbate is used to reduce Cu(II) to the active Cu(I) state.[5]

Experimental Protocols

The following protocols provide a general framework for labeling a protein with this compound and subsequent conjugation via CuAAC. Note: These are starting-point protocols and may require optimization for your specific protein and application.

Protocol 1: Cysteine-Specific Labeling of a Protein with this compound

This protocol assumes the protein has available free cysteine residues. If your protein's cysteines are in disulfide bonds, a reduction step is necessary.

Materials:

  • Protein of interest

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) (if reduction is needed)

  • Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed PBS to a final concentration of 1-10 mg/mL.

    • (Optional Reduction Step) If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

    • Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Purification of Labeled Protein:

    • Remove excess, unreacted this compound using an appropriate method such as size-exclusion chromatography or dialysis against degassed PBS.

  • Characterization (Optional but Recommended):

    • Confirm successful labeling and determine the degree of labeling (DOL) using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or by reacting with an azide-functionalized fluorescent dye and measuring absorbance.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-functionalized molecule to the propargyl-labeled protein.

Materials:

  • Propargyl-labeled protein (from Protocol 1)

  • Azide-functionalized molecule of interest (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the propargyl-labeled protein and the azide-functionalized molecule in the reaction buffer.

    • Add the copper ligand to the mixture.

    • Add the CuSO4 stock solution.

  • Initiate the Click Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the reaction.

    • Gently mix and incubate at room temperature for 1-3 hours, protected from light.

  • Purification of the Final Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the final conjugation and purity using SDS-PAGE, mass spectrometry, and/or UV-Vis spectroscopy (if a dye was used).

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the protein labeling and conjugation process.

G Start Start: Protein with Cysteine Protein_Prep Protein Preparation (Dissolve in Buffer, Optional Reduction with TCEP) Start->Protein_Prep Add_Linker Add this compound Protein_Prep->Add_Linker Incubate_1 Incubate (RT, 1-2h or 4°C, overnight) Add_Linker->Incubate_1 Purify_1 Purification 1 (SEC or Dialysis) Incubate_1->Purify_1 Labeled_Protein Propargyl-Labeled Protein Purify_1->Labeled_Protein Add_CuAAC_Reagents Add Azide-Molecule, Cu(II), and Ligand Labeled_Protein->Add_CuAAC_Reagents Add_Ascorbate Add Sodium Ascorbate to Initiate Reaction Add_CuAAC_Reagents->Add_Ascorbate Incubate_2 Incubate (RT, 1-3h) Add_Ascorbate->Incubate_2 Purify_2 Purification 2 (SEC or Dialysis) Incubate_2->Purify_2 Final_Product Final Labeled Protein Conjugate Purify_2->Final_Product Characterize Characterization (SDS-PAGE, MS, Spectroscopy) Final_Product->Characterize

Caption: Detailed experimental workflow for protein labeling.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low Labeling Efficiency (Thiol Reaction) Incomplete reduction of disulfide bonds.Increase the concentration of TCEP or the incubation time. Ensure the reaction is performed in a low-oxygen environment.
Inaccessible cysteine residues.Denature the protein under mild conditions (if it does not affect protein function). Increase the molar excess of this compound.
Low Yield (CuAAC Reaction) Inactive copper catalyst.Use a freshly prepared solution of sodium ascorbate. Ensure the correct ratio of copper to ligand.
Presence of chelating agents in the buffer.Remove any chelating agents (e.g., EDTA) from the protein solution by dialysis or buffer exchange before the CuAAC reaction.
Protein Precipitation Protein instability under reaction conditions.Optimize the pH of the reaction buffer. Reduce the reaction temperature and/or time. Screen for cryoprotectants or stabilizing additives.
High concentration of organic solvent from linker stock.Minimize the volume of the organic solvent added. Ensure the final concentration of DMSO or DMF is low (typically <5%).

Conclusion

This compound is a versatile and powerful tool for the site-specific modification of proteins. By combining a cysteine-reactive thiol group with a bioorthogonal alkyne handle, this linker enables the straightforward and efficient conjugation of a wide variety of molecules to proteins of interest. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully implement this technology in their own experimental workflows. As with any bioconjugation technique, empirical optimization for each specific protein system is key to achieving the desired results.

References

A Step-by-Step Guide to Propargyl-PEG8-SH Click Chemistry for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of Propargyl-PEG8-SH in click chemistry applications. This versatile heterobifunctional linker is a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This compound is a polyethylene glycol (PEG)-based linker featuring a terminal propargyl group (an alkyne) and a sulfhydryl (thiol) group. This unique structure allows for sequential or orthogonal click chemistry reactions. The propargyl group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction for conjugation to azide-modified molecules.[1] The thiol group enables conjugation to various substrates, most notably maleimides, through a Michael addition reaction, forming a stable thioether bond.[2] The PEG8 spacer enhances aqueous solubility and provides flexibility to the conjugated molecules.

Core Applications and Signaling Pathways

The dual functionality of this compound makes it an ideal linker for constructing PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. In a typical PROTAC synthesis, one end of the this compound linker can be conjugated to a ligand for the target protein, while the other end is attached to a ligand for the E3 ligase.

PROTAC_MoA cluster_0 Cellular Environment Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC This compound based PROTAC PROTAC->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

Quantitative Data Summary

The following table summarizes representative quantitative data for the types of click chemistry reactions involving this compound. It is important to note that optimal conditions and yields will vary depending on the specific substrates and should be empirically determined.

ParameterThiol-Maleimide Michael AdditionCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reactants This compound + Maleimide-functionalized moleculeThis compound + Azide-functionalized molecule
Typical Molar Ratio 1.1 : 1 (this compound : Maleimide)1 : 1.2 (this compound : Azide)
Reaction pH 6.5 - 7.5[3]4 - 10 (typically neutral)
Catalyst Base-catalyzed (at physiological pH)[4]Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[1]
Typical Reaction Time 1 - 4 hours at room temperature1 - 8 hours at room temperature
Representative Yield > 90%> 95%
Analytical Method LC-MS, HPLC, Ellman's Reagent for free thiol quantificationLC-MS, HPLC, NMR

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the conjugation of the thiol group of this compound to a maleimide-functionalized molecule (e.g., a protein with an engineered cysteine or a maleimide-activated ligand).

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., N-ethylmaleimide or free cysteine)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the maleimide-functionalized molecule in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the maleimide-functionalized molecule to achieve a 1.1 to 1.5-fold molar excess of the linker.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • (Optional) To quench any unreacted maleimide groups, add a 5-fold molar excess of a quenching agent and incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography to remove excess linker and other reagents.

  • Characterization:

    • Analyze the purified conjugate by LC-MS to confirm the mass of the product and by SDS-PAGE (for protein conjugates) to observe the increase in molecular weight.

Thiol_Maleimide_Workflow A Prepare Maleimide- functionalized Molecule in Degassed Buffer C Add this compound to Maleimide Solution (1.1 - 1.5x excess) A->C B Prepare Fresh Stock of this compound in Anhydrous Solvent B->C D Incubate at RT (2-4h) or 4°C (overnight) with gentle stirring C->D E Quench Reaction (Optional) D->E F Purify Conjugate (e.g., SEC, Dialysis) E->F G Characterize Product (LC-MS, SDS-PAGE) F->G

Thiol-Maleimide Conjugation Workflow.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the propargyl group of a this compound-modified molecule to an azide-functionalized molecule.

Materials:

  • This compound-conjugated molecule

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)

  • Reaction Solvent: A mixture of a polar organic solvent (e.g., DMSO or t-butanol) and water.

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound-conjugated molecule and the azide-functionalized molecule in the reaction solvent.

  • Preparation of Catalyst:

    • In a separate tube, prepare a fresh stock solution of CuSO₄ in water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 500 mM).

    • If using, prepare a stock solution of TBTA in DMSO.

  • Click Reaction:

    • To the solution of the reactants, add CuSO₄ to a final concentration of 0.1 equivalents relative to the limiting reactant. If using TBTA, pre-mix it with the CuSO₄ solution.

    • Add sodium ascorbate to a final concentration of 0.5 to 1 equivalent.

    • Stir the reaction mixture at room temperature for 1-8 hours. Monitor the reaction progress by LC-MS.

  • Purification:

    • Once the reaction is complete, the product can be purified by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by LC-MS and NMR.

CuAAC_Workflow A Dissolve this compound conjugate and Azide in Solvent C Add Catalyst to Reactant Mixture A->C B Prepare Fresh Catalyst Solutions (CuSO4, Sodium Ascorbate) B->C D Stir at RT (1-8h) Monitor by LC-MS C->D E Purify Product (e.g., HPLC) D->E F Characterize Final Conjugate (LC-MS, NMR) E->F

CuAAC Reaction Workflow.

Concluding Remarks

This compound is a powerful and versatile linker for the construction of complex bioconjugates. The orthogonal reactivity of its terminal functional groups allows for a modular and efficient approach to synthesizing molecules such as PROTACs and ADCs. The provided protocols offer a solid foundation for researchers to employ this linker in their work. It is recommended to optimize the reaction conditions for each specific application to achieve the desired conjugation efficiency and yield.

References

Application Note: Protocol for Conjugating Propargyl-PEG8-SH to Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are widely utilized in biomedical research and drug delivery due to their unique optical and electronic properties, biocompatibility, and ease of surface functionalization. Polyethylene glycol (PEG) is often conjugated to the surface of AuNPs to enhance their stability in biological media, reduce non-specific protein adsorption, and prolong circulation time.[1][2][3] The terminal functional groups on the PEG polymer allow for the subsequent attachment of various biomolecules. This protocol details the conjugation of Propargyl-PEG8-SH to pre-synthesized gold nanoparticles. The thiol (-SH) group facilitates a strong dative bond with the gold surface, while the terminal propargyl group provides a reactive handle for "click" chemistry, enabling the straightforward and efficient attachment of azide-containing molecules.

Materials and Reagents

  • Gold nanoparticles (AuNPs) of desired core size (e.g., 10-50 nm) in a citrate buffer or water

  • This compound

  • Milli-Q water or equivalent high-purity water

  • Sodium chloride (NaCl)

  • Phosphate-buffered saline (PBS)

  • Ethanol

  • Microcentrifuge tubes

  • Spectrophotometer (UV-Vis)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Experimental Protocol

This protocol is adapted from established methods for the ligand exchange reaction of thiolated molecules on gold nanoparticle surfaces.[4][5]

1. Preparation of Reagents:

  • Gold Nanoparticle Solution: If using commercially available AuNPs, ensure they are well-dispersed by gentle sonication if necessary. The concentration of the AuNP solution should be known or determined by UV-Vis spectroscopy.

  • This compound Solution: Prepare a stock solution of this compound in Milli-Q water or ethanol. The concentration will depend on the desired surface coverage and the concentration of the AuNP solution. A typical starting concentration is 1 mg/mL.

2. Conjugation Reaction:

  • To a sterile microcentrifuge tube, add the gold nanoparticle solution.

  • While gently vortexing or stirring, add the this compound solution dropwise to the AuNP solution. The molar ratio of PEG to AuNPs will need to be optimized, but a common starting point is a several-thousand-fold molar excess of the PEG ligand.

  • Allow the reaction to proceed at room temperature for a minimum of 4 hours, although overnight incubation is often preferred to ensure complete ligand exchange. Gentle mixing during this time is recommended.

3. Purification of PEGylated Gold Nanoparticles:

  • Following incubation, centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 15-30 nm AuNPs, 12,000-15,000 x g for 15-30 minutes).

  • Carefully remove the supernatant, which contains excess, unbound this compound.

  • Resuspend the pellet in Milli-Q water or a buffer of choice (e.g., PBS). Sonication may be required to fully resuspend the nanoparticles.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of any unbound reagents.

4. Final Resuspension and Storage:

  • After the final wash, resuspend the pellet in the desired buffer and volume.

  • Store the this compound functionalized AuNPs at 4°C for future use. For long-term storage, sterile filtration is recommended.

Characterization of Functionalized Nanoparticles

Successful conjugation should be confirmed using a combination of the following techniques:

  • UV-Visible (UV-Vis) Spectroscopy: The surface plasmon resonance (SPR) peak of the AuNPs should exhibit a slight red-shift (2-5 nm) after PEGylation, indicating a change in the local refractive index at the nanoparticle surface. The absence of significant broadening of the peak confirms that the nanoparticles have not aggregated.

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles is expected after conjugation with this compound, corresponding to the thickness of the PEG layer.

  • Zeta Potential: The surface charge of the nanoparticles will change upon PEGylation. Citrate-stabilized AuNPs typically have a negative zeta potential, which will shift towards a more neutral value after conjugation with the neutral PEG ligand.

  • Transmission Electron Microscopy (TEM): TEM images can be used to confirm the size and morphology of the gold cores and to ensure that no significant aggregation has occurred during the conjugation process.

Quantitative Data Summary

The following table summarizes the expected changes in key parameters upon successful conjugation of this compound to gold nanoparticles. The exact values will vary depending on the initial nanoparticle size and the specific reaction conditions.

Characterization TechniqueParameterBefore Conjugation (Citrate-Capped AuNPs)After Conjugation (this compound-AuNPs)
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR) Peak~520 nm (for ~20 nm AuNPs)Red-shifted by 2-5 nm
Dynamic Light Scattering (DLS) Hydrodynamic DiameterDependent on core size (e.g., 20-40 nm)Increase corresponding to PEG layer thickness
Zeta Potential Surface ChargeHighly negative (e.g., -30 to -50 mV)Shift towards neutral (e.g., -1 to -10 mV)
Transmission Electron Microscopy (TEM) Core Diameter & MorphologyMonodisperse, spherical particlesUnchanged core size and morphology, no aggregation

Experimental Workflow and Component Relationships

The following diagrams illustrate the experimental workflow for the conjugation process and the logical relationship of the components involved.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_final Final Product & Storage AuNPs Gold Nanoparticle Solution Mix Mix AuNPs and PEG Solution AuNPs->Mix PEG_Sol This compound Solution PEG_Sol->Mix Incubate Incubate (e.g., 4h to overnight) at Room Temperature Mix->Incubate Centrifuge1 Centrifuge to Pellet Nanoparticles Incubate->Centrifuge1 Remove_Supernatant1 Remove Supernatant Centrifuge1->Remove_Supernatant1 Resuspend1 Resuspend in Milli-Q Water Remove_Supernatant1->Resuspend1 Wash_Cycle Repeat Wash Cycle (2x) Resuspend1->Wash_Cycle Final_Resuspend Resuspend in Desired Buffer Wash_Cycle->Final_Resuspend Store Store at 4°C Final_Resuspend->Store

Caption: Experimental workflow for conjugating this compound to gold nanoparticles.

component_relationship AuNP Gold Nanoparticle (Core) Thiol Thiol Group (-SH) AuNP->Thiol Dative Bond PEG PEG8 Spacer Thiol->PEG Propargyl Propargyl Group PEG->Propargyl Azide_Molecule Azide-Containing Molecule Propargyl->Azide_Molecule Click Chemistry (Future Reaction)

References

Application Notes and Protocols for Propargyl-PEG8-SH and Maleimide Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of Propargyl-PEG8-SH with maleimide-functionalized molecules. This reaction is a cornerstone of modern bioconjugation, enabling the precise and efficient linkage of biomolecules for various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and advanced drug delivery systems.

Introduction

The reaction between a thiol (sulfhydryl) group and a maleimide is a widely used method in bioconjugation due to its high selectivity, efficiency, and mild reaction conditions. This Michael addition reaction forms a stable covalent thioether bond, making it ideal for linking sensitive biomolecules. This compound is a versatile linker that incorporates a terminal thiol group for conjugation with maleimides, a hydrophilic eight-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal propargyl group for subsequent "click chemistry" reactions.

The maleimide-thiol reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines. This high selectivity allows for the specific modification of cysteine residues in proteins and peptides.

Reaction Mechanism

The conjugation of this compound with a maleimide proceeds through a Michael addition mechanism. The thiol group of this compound acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This results in the formation of a stable thioether linkage.

Surface Functionalization of Nanoparticles with Propargyl-PEG8-SH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, diagnostics, and bioimaging. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems. Propargyl-PEG8-SH is a heterobifunctional linker molecule designed for the surface modification of noble metal nanoparticles, such as those made of gold (AuNPs) or silver (AgNPs).

This molecule possesses two key functional groups:

  • A thiol group (-SH): This group has a strong affinity for noble metal surfaces, forming a stable dative bond. This allows for the straightforward attachment of the linker to the nanoparticle.

  • A propargyl group (an alkyne): This terminal alkyne group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables the covalent attachment of a wide variety of azide-modified molecules, such as targeting ligands, therapeutic agents, or imaging probes, to the nanoparticle surface with high efficiency and specificity.[1][2]

The polyethylene glycol (PEG) spacer (PEG8) enhances the solubility and biocompatibility of the functionalized nanoparticles, reducing non-specific protein adsorption and clearance by the immune system, thereby increasing their circulation time in vivo.[3]

These application notes provide a comprehensive guide to the surface functionalization of nanoparticles with this compound, including detailed experimental protocols, data presentation, and visual workflows.

Data Presentation: Expected Changes in Nanoparticle Properties

The successful functionalization of nanoparticles with this compound and subsequent conjugation via click chemistry can be monitored by a variety of analytical techniques. The following table summarizes the expected quantitative changes in key parameters for gold nanoparticles.

ParameterCitrate-Stabilized AuNPs (Starting Material)This compound Functionalized AuNPsPost-Click Chemistry ConjugationCharacterization Technique
Hydrodynamic Diameter 20-25 nm25-35 nm> 35 nm (dependent on conjugated molecule)Dynamic Light Scattering (DLS)
Zeta Potential -30 to -50 mV-10 to -20 mVVariable (dependent on conjugated molecule)Dynamic Light Scattering (DLS)
Surface Plasmon Resonance (λmax) 518-522 nm523-528 nmFurther red-shiftUV-Vis Spectroscopy

Note: The values presented are typical and may vary depending on the initial nanoparticle size, the concentration of reagents, and the specific molecule conjugated via click chemistry.[1]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol describes the surface modification of citrate-stabilized gold nanoparticles (AuNPs) with this compound.

Materials:

  • Citrate-stabilized AuNPs (e.g., 20 nm diameter) in aqueous solution

  • This compound

  • Ethanol

  • Deionized (DI) water

  • Microcentrifuge tubes

  • Stir plate and stir bar

Procedure:

  • Prepare Thiol Solution: Prepare a 1 mM solution of this compound in ethanol.

  • Functionalization Reaction:

    • To 10 mL of the citrate-stabilized AuNP solution, add 1 mL of the 1 mM this compound solution dropwise while stirring.

    • Allow the mixture to stir at room temperature for a minimum of 12 hours to ensure complete ligand exchange on the nanoparticle surface.[1]

  • Purification:

    • Transfer the solution to microcentrifuge tubes.

    • Centrifuge the solution at a speed sufficient to pellet the functionalized AuNPs (e.g., 10,000 x g for 30 minutes). The exact speed and time will depend on the nanoparticle size.

    • Carefully remove the supernatant, which contains excess thiol and displaced citrate ions.

    • Resuspend the nanoparticle pellet in fresh ethanol to wash away any remaining unbound thiol.

    • Repeat the centrifugation and resuspension steps at least two more times.

    • Finally, resuspend the purified this compound functionalized AuNPs in a suitable solvent, such as DI water or a buffer of choice, for storage and further use.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Functionalized Nanoparticles

This protocol provides a general procedure for conjugating an azide-containing molecule to the propargyl-functionalized nanoparticles.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1)

  • Azide-containing molecule of interest (e.g., peptide, drug, dye)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS) or other non-amine-containing buffer (pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • 100 mM CuSO4 in DI water.

    • 200 mM THPTA ligand in DI water.

    • 100 mM sodium ascorbate in DI water (prepare fresh).

    • 10 mM azide-containing molecule in a suitable solvent (e.g., DMSO or water).

  • Prepare Catalyst Solution: A few minutes before initiating the reaction, mix CuSO4 and THPTA ligand in a 1:2 molar ratio.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, add the this compound functionalized nanoparticles suspended in buffer.

    • Add the azide-containing molecule to the nanoparticle solution. An excess of the azide molecule (e.g., 4-50 equivalents relative to the estimated surface propargyl groups) is typically used.

    • Add the pre-mixed THPTA/CuSO4 catalyst solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 30-60 minutes. Protect the reaction from light if using a light-sensitive molecule.

  • Purification:

    • Purify the conjugated nanoparticles using centrifugation, following a similar procedure as in Protocol 1, to remove excess reagents, catalyst, and unconjugated molecules. Resuspend the final product in a suitable buffer for your downstream application.

Visualizations

Nanoparticle_Functionalization_Workflow cluster_synthesis Step 1: Nanoparticle Synthesis cluster_functionalization Step 2: Surface Functionalization cluster_click Step 3: Click Chemistry Conjugation Au_Precursor Gold(III) Chloride (HAuCl₄) AuNP Citrate-Stabilized Gold Nanoparticle Au_Precursor->AuNP Reduction Citrate Sodium Citrate Citrate->AuNP Stabilization Propargyl_PEG This compound Func_AuNP Propargyl-Functionalized AuNP Propargyl_PEG->Func_AuNP Ligand Exchange (Au-S Bond) Azide_Molecule Azide-Molecule (e.g., Drug, Peptide) Final_Conjugate Bio-Conjugated AuNP Azide_Molecule->Final_Conjugate CuAAC Reaction Catalyst CuSO₄ / THPTA Sodium Ascorbate Ligand_Structure cluster_ligand This compound Structure Thiol Thiol Group (-SH) (for Nanoparticle Attachment) PEG PEG8 Spacer (for Biocompatibility) Thiol->PEG Propargyl Propargyl Group (Alkyne) (for Click Chemistry) PEG->Propargyl

References

Application Notes and Protocols for Thiol-Yne Reaction of Propargyl-PEG8-SH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol-yne reaction, a type of "click chemistry," has emerged as a powerful tool for bioconjugation and materials science. This reaction proceeds via the addition of a thiol (-SH) group across a carbon-carbon triple bond (alkyne or -yne). It is prized for its high efficiency, rapid reaction rates under mild conditions, and tolerance to a wide range of functional groups, making it ideal for applications in drug development, such as the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and hydrogels.[1][2] The reaction can be initiated through two primary pathways: a radical-mediated addition or a nucleophilic conjugate addition.

Propargyl-PEG8-SH is a heterobifunctional linker containing a terminal alkyne group (propargyl) and a thiol group, connected by a flexible 8-unit polyethylene glycol (PEG) spacer. This structure makes it an ideal candidate for intramolecular cyclization or intermolecular conjugation to other molecules bearing either a thiol-reactive or alkyne-reactive handle.

This document provides detailed application notes and experimental protocols for conducting the thiol-yne reaction with this compound, focusing on conditions relevant to researchers in drug development.

Reaction Mechanisms

The thiol-yne reaction can proceed through two distinct mechanisms, each offering unique advantages depending on the desired outcome and the sensitivity of the substrates involved.

Radical-Mediated Thiol-Yne Addition

This is the most common pathway for thiol-yne reactions. It is initiated by a radical source, which can be a photoinitiator activated by UV or visible light, or a thermal initiator.[3][4] The reaction proceeds in a stepwise manner:

  • Initiation: The initiator generates a radical species.

  • Chain Transfer: The initiator radical abstracts a hydrogen atom from the thiol (this compound), creating a thiyl radical.

  • Propagation (First Addition): The thiyl radical adds to the alkyne of another this compound molecule (or a different alkyne-containing molecule) in an anti-Markovnikov fashion, forming a vinyl sulfide radical.[5]

  • Chain Transfer: The vinyl sulfide radical abstracts a hydrogen from another thiol molecule, yielding the vinyl sulfide product and regenerating a thiyl radical to continue the chain reaction.

  • Propagation (Second Addition): A second thiyl radical can add to the newly formed vinyl sulfide, leading to a dithioether product. This second addition is often faster than the first.

Nucleophilic (Base-Catalyzed) Thiol-Yne Addition

This pathway, also known as a Michael addition, is typically employed when the alkyne is "activated" by an adjacent electron-withdrawing group. While the propargyl group in this compound is not strongly activated, this method can still be utilized, particularly with the use of strong bases.

  • Deprotonation: A base deprotonates the thiol to form a more nucleophilic thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the alkyne, forming a carbanion intermediate.

  • Protonation: The carbanion is protonated, typically by the conjugate acid of the base or another proton source in the reaction mixture, to yield the vinyl sulfide product.

Data Presentation: Thiol-Yne Reaction Conditions

The following table summarizes various experimental conditions for thiol-yne reactions, compiled from the literature. These conditions can serve as a starting point for the optimization of the reaction with this compound.

Initiation Method Initiator/Catalyst Concentration Solvent Temperature Reaction Time Yield Notes Reference
Photo-Initiated Irgacure 6510.5% w/wDichloromethaneRoom Temp1 hour>90%Used for surface immobilization.
Photo-Initiated Irgacure 29591 wt%DMFRoom Temp30 minNot specifiedUsed for synthesis of amine-terminated dendrimers.
Photo-Initiated Lithium acylphosphinate (LAP)0.05 wt%PBSRoom Temp< 1 minHighRapid gelation for cell culture applications.
Sunlight-Mediated tert-Butyl hydroperoxide (TBHP)0.05 mol%WaterAmbientNot specified89-92%Green chemistry approach.
Thermal-Initiated AIBNNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedCommon radical initiator.
Base-Catalyzed Triethylamine (NEt3)0.1-0.2 eqAnhydrous solventsRoom TempVariesHighCommon base for Michael additions.
Base-Catalyzed DBU0.05-0.1 eqAcetonitrile or DMFRoom TempVariesHighStronger base for less reactive substrates.
Metal-Catalyzed CuNPs/TiO230.2 mol%1,2-Dichloroethane80 °C41 hours47-97%Heterogeneous catalyst, regio- and stereoselective.

Experimental Protocols

The following are detailed protocols for performing the thiol-yne reaction with this compound under different initiation conditions.

Protocol 1: Photo-Initiated Thiol-Yne Reaction

Objective: To perform the thiol-yne reaction using a photoinitiator and UV light.

Materials:

  • This compound

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Anhydrous, UV-transparent solvent (e.g., acetonitrile, dichloromethane, or PBS for LAP)

  • UV lamp (365 nm)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Preparation of Reaction Mixture:

    • In a quartz reaction vessel, dissolve this compound in the chosen solvent to the desired concentration (e.g., 10-100 mM).

    • Add the photoinitiator to the solution. A typical concentration is 0.1-1% (w/w) relative to the reactants.

    • Degas the solution by bubbling with an inert gas for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Photo-polymerization:

    • Place the reaction vessel under a UV lamp (e.g., 365 nm). The distance from the lamp and the intensity will need to be optimized. A typical intensity is 10-100 mW/cm².

    • Irradiate the solution for a predetermined time (e.g., 5-60 minutes). The reaction progress can be monitored by techniques such as FTIR by observing the disappearance of the S-H peak (around 2570 cm⁻¹) and the alkyne C-H peak (around 3300 cm⁻¹).

  • Work-up and Purification:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by silica gel column chromatography or preparative HPLC to remove the photoinitiator and any unreacted starting material.

Protocol 2: Base-Catalyzed Thiol-Yne Reaction

Objective: To perform the thiol-yne reaction using a base catalyst.

Materials:

  • This compound

  • Base catalyst (e.g., Triethylamine (NEt3), DBU)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, Chloroform)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a dry, round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

    • Add the base catalyst to the reaction mixture. For NEt3, a common concentration is 0.1-0.2 equivalents. For a stronger base like DBU, 0.05-0.1 equivalents is often sufficient.

  • Reaction:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC, LC-MS, or NMR spectroscopy.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the base.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by silica gel column chromatography.

Mandatory Visualizations

Experimental Workflow Diagram

Thiol_Yne_Workflow prep Prepare Reactant Solution (this compound in Solvent) degas Degas Solution (Inert Gas) prep->degas initiator Add Initiator/Catalyst degas->initiator initiation Initiate Reaction initiator->initiation reaction Reaction Progression (Stirring) initiation->reaction photo UV/Visible Light photo->initiation base Base Catalyst base->initiation monitor Monitor Progress (TLC, LC-MS, NMR, FTIR) reaction->monitor workup Reaction Quench & Work-up reaction->workup monitor->reaction purify Purification (Chromatography) workup->purify product Characterized Product purify->product

Caption: General experimental workflow for the thiol-yne reaction.

Thiol-Yne Reaction Signaling Pathway

Thiol_Yne_Mechanism cluster_radical Radical-Mediated Pathway cluster_nucleophilic Nucleophilic Pathway r_initiator Radical Initiator (e.g., Irgacure, AIBN) r_radical Initiator Radical r_initiator->r_radical hν or Δ r_thiyl Thiyl Radical r_radical->r_thiyl + Thiol, - H• r_thiol This compound r_vinyl_radical Vinyl Sulfide Radical r_thiyl->r_vinyl_radical + Alkyne r_alkyne This compound (Alkyne) r_product1 Vinyl Sulfide Product r_vinyl_radical->r_product1 + Thiol, - Thiyl Radical r_product2 Dithioether Product r_product1->r_product2 + Thiyl Radical... n_base Base (e.g., NEt3, DBU) n_thiolate Thiolate Anion n_base->n_thiolate + Thiol, - HB+ n_thiol This compound n_carbanion Carbanion Intermediate n_thiolate->n_carbanion + Alkyne n_alkyne This compound (Alkyne) n_product Vinyl Sulfide Product n_carbanion->n_product + HB+

Caption: Mechanisms of the thiol-yne reaction.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG8-SH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the rapid and efficient conjugation of molecules in various scientific disciplines, including drug discovery and development.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide, offering high yields and exceptional functional group tolerance under mild, often aqueous, conditions.[2][3]

Propargyl-PEG8-SH is a versatile heterobifunctional linker that features a terminal alkyne for CuAAC reactions, a sulfhydryl (-SH) group for conjugation to electrophilic sites, and an eight-unit polyethylene glycol (PEG) spacer. The PEG linker enhances aqueous solubility, improves pharmacokinetic properties, and provides spatial separation between conjugated molecules. These characteristics make this compound an ideal reagent for the synthesis of complex biomolecules, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are innovative therapeutic agents that utilize the cell's own protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[4] They are composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4] The modular nature of PROTACs makes CuAAC an attractive ligation strategy for their synthesis.

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, with a focus on its application in the synthesis of PROTACs.

Reaction Mechanism and Considerations for Thiol-Containing Reagents

The CuAAC reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. The presence of a sulfhydryl group, as in this compound, presents a specific challenge as thiols can coordinate with and deactivate the copper catalyst. To mitigate this, several strategies can be employed:

  • Use of a Copper(I)-Stabilizing Ligand: Ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) can stabilize the catalytically active Cu(I) oxidation state and prevent its sequestration by the thiol group.

  • Excess Copper and/or Ligand: Using a higher concentration of the copper catalyst and/or the stabilizing ligand can help to overcome the inhibitory effects of the thiol.

  • Sacrificial Metals: The addition of other metal ions, such as Zn(II), can act as sacrificial targets for thiol binding, leaving the copper catalyst free to participate in the cycloaddition.

Quantitative Data Summary

The following tables provide representative data for the optimization of CuAAC reactions with PEGylated alkynes. While specific data for this compound is limited in the literature, these tables offer a starting point for reaction optimization.

Table 1: Effect of Copper Source and Ligand on CuAAC Reaction Yield

EntryCopper Source (mol%)Ligand (mol%)SolventTime (h)Yield (%)
1CuSO₄/NaAsc (1)THPTA (5)H₂O/t-BuOH (1:1)1>95
2CuI (1)NoneDMF1285
3CuSO₄/NaAsc (5)TBTA (25)H₂O/DMSO (1:1)2>95
4Cu(OAc)₂ (2)NoneH₂O/MeCN (1:1)2478

Data is representative and compiled from analogous reactions in the literature. Optimization is recommended for specific substrates.

Table 2: Optimization of Reactant Ratios for PROTAC Synthesis via CuAAC

EntryAlkyne-Linker (eq)Azide-POI Ligand (eq)CuSO₄ (eq)Sodium Ascorbate (eq)THPTA (eq)Conversion (%)
11.01.20.10.20.585
21.21.00.10.20.592
31.01.20.20.41.0>98
41.21.00.20.41.0>98

Data is representative and compiled from analogous reactions in the literature. Optimization is recommended for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol describes a general method for the conjugation of an azide-containing molecule to this compound.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., azide-modified protein of interest ligand)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed, anhydrous solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in the chosen solvent.

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in the chosen solvent.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound stock solution (1.2 equivalents) and the azide-functionalized molecule stock solution (1.0 equivalent).

    • Add the THPTA stock solution to the reaction mixture to a final concentration of 5 mM.

    • Add the CuSO₄·5H₂O stock solution to a final concentration of 1 mM.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 10 mM.

    • Gently mix the reaction and allow it to proceed at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or HPLC). Reactions are typically complete within 1-4 hours.

    • Upon completion, the reaction can be quenched by the addition of EDTA to chelate the copper.

    • Purify the final conjugate using an appropriate method such as preparative HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

Protocol 2: Synthesis of a PROTAC using this compound as a Linker

This protocol outlines the modular synthesis of a PROTAC, where this compound is first conjugated to an E3 ligase ligand and then to a protein of interest (POI) ligand via CuAAC.

Part A: Conjugation of this compound to an E3 Ligase Ligand

This step typically involves the reaction of the sulfhydryl group of this compound with an electrophilic handle (e.g., a maleimide or iodoacetamide) on the E3 ligase ligand.

Part B: CuAAC Ligation to the POI Ligand

Materials:

  • Alkyne-functionalized E3 ligase ligand-PEG8-SH conjugate (from Part A)

  • Azide-functionalized POI ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed, anhydrous solvent (e.g., DMF or a mixture of water and DMSO)

Procedure:

  • Prepare Stock Solutions: As described in Protocol 1.

  • Reaction Setup:

    • Dissolve the alkyne-functionalized E3 ligase ligand-PEG8-SH conjugate (1.0 equivalent) and the azide-functionalized POI ligand (1.2 equivalents) in the chosen solvent system.

    • In a separate vial, pre-mix the CuSO₄·5H₂O and THPTA stock solutions.

    • Add the copper/ligand mixture to the reaction vessel. Final concentrations are typically in the range of 0.1-0.5 mM for copper and 0.5-2.5 mM for the ligand.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration typically 1-5 mM).

  • Reaction Monitoring and Purification:

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC to obtain the desired product.

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Conjugation Steps cluster_2 Final Product POI_Ligand Protein of Interest (POI) Ligand (with Azide) Step2 Step 2: CuAAC Reaction POI_Ligand->Step2 E3_Ligase_Ligand E3 Ligase Ligand (with Electrophile) Step1 Step 1: Thiol-Ene Reaction E3_Ligase_Ligand->Step1 Linker This compound Linker->Step1 Intermediate E3 Ligase Ligand-Linker Conjugate (with Alkyne) Step1->Intermediate Intermediate->Step2 PROTAC PROTAC Molecule Step2->PROTAC

Caption: Modular workflow for PROTAC synthesis using this compound.

Ubiquitin_Proteasome_Pathway cluster_PROTAC PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System (UPS) PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase->Ternary_Complex Binds Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Catalyzes Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP-dependent E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: Mechanism of PROTAC-induced protein degradation via the ubiquitin-proteasome pathway.

Conclusion

This compound is a valuable and versatile tool for the synthesis of complex biomolecules, particularly in the rapidly advancing field of PROTAC development. The Copper-Catalyzed Azide-Alkyne Cycloaddition provides a robust and efficient method for its incorporation into these constructs. By understanding the specific considerations for working with a thiol-containing linker and by following optimized protocols, researchers can successfully leverage the benefits of this compound to create novel therapeutics and research tools. The provided protocols and data serve as a foundation for the application of this technology, with the acknowledgment that empirical optimization is key to achieving high yields and the desired product characteristics for each unique application.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conjugation of small molecules to peptides is a cornerstone of modern therapeutic development, enabling the creation of targeted therapies, diagnostic agents, and advanced research tools.[1][2][3][4][5] Peptide-drug conjugates (PDCs) leverage the specificity of peptides to deliver potent small-molecule payloads directly to the target site, enhancing efficacy while minimizing off-target toxicity. Propargyl-PEG8-SH is a heterobifunctional linker designed to facilitate this process. It features a thiol (-SH) group for stable conjugation to sulfhydryl-reactive moieties like maleimides, and a terminal alkyne group for highly efficient "click chemistry" reactions. The integrated 8-unit polyethylene glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate, a process known as PEGylation.

This document provides a detailed guide and experimental protocols for a two-step strategy to conjugate a maleimide-functionalized peptide with an azide-functionalized small molecule using the this compound linker.

Overall Conjugation Strategy

The core strategy involves two sequential, bio-orthogonal reactions:

  • Thiol-Maleimide Ligation: The thiol group of this compound reacts with a maleimide group on the peptide to form a stable thioether bond.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl (alkyne) group of the newly formed peptide-linker conjugate is then "clicked" onto an azide-functionalized small molecule in the presence of a copper(I) catalyst.

G cluster_0 Step 1: Thiol-Maleimide Ligation cluster_1 Step 2: CuAAC Click Chemistry Peptide Maleimide- Peptide Intermediate Peptide-PEG8-Alkyne (Conjugate Intermediate) Peptide->Intermediate + Linker Linker This compound Final Peptide-Linker-Small Molecule (Final Conjugate) Intermediate->Final + Small Molecule + Cu(I) catalyst SmallMol Azide-Small Molecule

Figure 1. Two-step experimental workflow for conjugation.

Part 1: Thiol-Maleimide Ligation Protocol

This reaction forms a stable covalent bond between the thiol group of the linker and a maleimide-functionalized peptide. Maleimides are highly selective for thiols at a pH range of 6.5-7.5. It is critical to perform this reaction in thiol-free buffers and to minimize hydrolysis of the maleimide group, which is accelerated at higher pH (>7.5) and temperatures.

G Thiol-Maleimide Ligation cluster_peptide Maleimide-Peptide cluster_linker This compound cluster_product Thioether Conjugate pep_struct pep_struct plus + linker_struct linker_struct prod_struct prod_struct linker_struct->prod_struct pH 6.5-7.5

Figure 2. Reaction of a thiol with a maleimide.
Experimental Protocol

  • Reagent Preparation:

    • Maleimide-Peptide Stock Solution: Prepare a 1-5 mg/mL solution of the maleimide-functionalized peptide in a thiol-free buffer such as Phosphate Buffered Saline (PBS) or HEPES at pH 7.0-7.5. Degas the buffer by bubbling with nitrogen or argon for 10-15 minutes to prevent thiol oxidation.

    • Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound solution to the Maleimide-Peptide solution. Using a slight excess of the linker helps drive the reaction to completion.

    • Mix gently by inversion or slow vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Slower reaction at 4°C can help minimize potential side reactions and maleimide hydrolysis.

  • Purification:

    • Remove the unreacted linker and byproducts from the resulting Peptide-PEG8-Alkyne conjugate.

    • Suitable methods include Size Exclusion Chromatography (SEC) using a desalting column (e.g., Sephadex G-25), dialysis, or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for higher purity.

Data Presentation: Thiol-Maleimide Ligation Parameters
ParameterRecommended ValueNotes
pH 6.5 - 7.5Balances reaction rate and maleimide stability.
Buffer PBS, HEPES, MES (Thiol-Free)Buffers with primary amines (e.g., Tris) should be avoided.
Temperature 4°C to 25°C (Room Temp)4°C is preferred for long incubations to reduce hydrolysis.
Molar Ratio 1.5:1 to 5:1 (Linker:Peptide)Empirically determined; higher excess may be needed for dilute solutions.
Reaction Time 1-4 hours at 25°C; 12-18 hours at 4°CMonitor reaction progress by LC-MS if possible.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and highly specific click chemistry reaction that forms a stable triazole linkage between the alkyne-functionalized peptide and an azide-containing small molecule. The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand like THPTA is often included to stabilize the Cu(I) state and protect the biomolecule from oxidative damage.

G CuAAC Reaction cluster_peptide Peptide-PEG8-Alkyne cluster_smallmol Azide-Small Molecule cluster_product Triazole Conjugate pep_struct pep_struct plus + smallmol_struct smallmol_struct prod_struct prod_struct smallmol_struct->prod_struct CuSO₄ Na-Ascorbate THPTA

Figure 3. Copper-catalyzed cycloaddition of an alkyne and an azide.
Experimental Protocol

  • Reagent Preparation:

    • Peptide-PEG8-Alkyne Solution: Prepare a solution of the purified conjugate from Part 1 in a suitable buffer (e.g., PBS).

    • Azide-Small Molecule Stock: Prepare a 10-50 mM stock solution in DMSO or DMF.

    • Copper(II) Sulfate (CuSO₄) Stock: Prepare a 20-50 mM stock solution in deionized water.

    • Ligand (THPTA) Stock: Prepare a 50-100 mM stock solution in deionized water.

    • Sodium Ascorbate Stock: Prepare a 100-200 mM stock solution in deionized water. This solution must be made fresh immediately before use.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the Peptide-PEG8-Alkyne solution and the Azide-Small Molecule stock. Use a 5 to 20-fold molar excess of the small molecule.

    • Prepare a premix of the catalyst by adding the CuSO₄ stock to the THPTA stock. The recommended ligand-to-copper ratio is 5:1.

    • Add the CuSO₄/THPTA premix to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and incubate at room temperature for 1-4 hours. The reaction is often complete within 1 hour.

  • Purification:

    • Purify the final Peptide-Linker-Small Molecule conjugate from excess reagents and catalyst.

    • RP-HPLC is the preferred method for achieving high purity. SEC or dialysis can also be used to remove copper and other small molecule reagents.

Data Presentation: CuAAC Reaction Parameters
ComponentStock ConcentrationFinal ConcentrationMolar Ratio (vs. Peptide)
Peptide-PEG8-Alkyne1-5 mg/mL~10-100 µM1x
Azide-Small Molecule10-50 mM0.5-2 mM5-20x
CuSO₄20-50 mM0.25-1 mM2.5-10x
THPTA Ligand50-100 mM1.25-5 mM12.5-50x
Sodium Ascorbate100-200 mM5-10 mM50-100x

Part 3: Characterization and Troubleshooting

Characterization

The success of each conjugation step and the purity of the final product should be confirmed using analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity and separate the conjugate from starting materials. A shift in retention time indicates a successful conjugation.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the identity of the products by comparing the observed molecular weight with the theoretical calculated mass.

Data Presentation: Example Mass Spectrometry Analysis
SpeciesTheoretical Mass (Da)Observed Mass (Da)
Maleimide-Peptide5000.05000.2
This compound481.6-
Step 1: Peptide-PEG8-Alkyne5481.65481.9
Azide-Small Molecule350.4-
Step 2: Final Conjugate5832.05832.3
Troubleshooting Guide

Low conjugation efficiency can arise from several factors. The most common issues involve the stability of the reagents, particularly the maleimide group.

G Start Low Conjugation Yield in Step 1? CheckpH Is buffer pH between 6.5-7.5? Start->CheckpH Yes CheckReagents Are peptide/linker reagents fresh? CheckpH->CheckReagents Yes Sol_pH Adjust pH. High pH (>8) causes maleimide hydrolysis. CheckpH->Sol_pH No CheckBuffer Is buffer amine and thiol free? CheckReagents->CheckBuffer Yes Sol_Reagents Use fresh peptide. Prepare linker solution immediately before use. CheckReagents->Sol_Reagents No Sol_Buffer Use recommended buffer (PBS, HEPES). CheckBuffer->Sol_Buffer No Success Problem Solved CheckBuffer->Success Yes

Figure 4. Troubleshooting logic for low yield in Step 1.

References

Propargyl-PEG8-SH: Application Notes and Protocols for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-SH is a heterobifunctional linker designed for the advanced conjugation strategies employed in targeted drug delivery. This linker features a terminal propargyl group (an alkyne) and a sulfhydryl (thiol) group, separated by an 8-unit polyethylene glycol (PEG) spacer. This unique architecture enables two highly specific and efficient conjugation reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group reacts with azide-modified molecules in a "click chemistry" reaction to form a stable triazole linkage.[1][2] This is a widely used method for attaching targeting ligands or drug payloads.

  • Thiol-Maleimide Chemistry: The thiol group readily reacts with maleimide-functionalized molecules to form a stable thioether bond.[3][4] This is a common strategy for conjugating proteins, such as antibodies, that have been engineered to contain cysteine residues or have had their native disulfides reduced.

The hydrophilic PEG8 spacer enhances the solubility of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties by providing a "stealth" effect that can reduce clearance by the immune system.[5] These characteristics make this compound an ideal component in the development of antibody-drug conjugates (ADCs) and functionalized nanoparticles for targeted cancer therapy.

Data Presentation

The following tables provide representative quantitative data for ADCs and drug-loaded nanoparticles. These values are illustrative and may vary depending on the specific antibody, drug, and experimental conditions.

Table 1: Representative Characteristics of an Antibody-Drug Conjugate (ADC) using a PEGylated Linker

ParameterValueMethod of Determination
Drug-to-Antibody Ratio (DAR)3.5 - 4.2Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (MS)
Purity>95%Size Exclusion Chromatography (SEC-HPLC)
Monomer Content>98%Size Exclusion Chromatography (SEC-HPLC)
In Vitro Cytotoxicity (IC50)0.5 - 10 nMMTT or CellTiter-Glo Assay on target-positive cell line
In Vitro Cytotoxicity (IC50)>1 µMMTT or CellTiter-Glo Assay on target-negative cell line

Table 2: Representative Characteristics of Drug-Loaded Nanoparticles

ParameterValueMethod of Determination
Mean Hydrodynamic Diameter100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Drug Loading Content (DLC)1 - 5% (w/w)UV-Vis Spectroscopy, HPLC
Drug Loading Efficiency (DLE)40 - 70%UV-Vis Spectroscopy, HPLC
In Vitro Drug Release (24h)30 - 50%Dialysis Method with HPLC quantification

Experimental Protocols

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis via Thiol-Maleimide Conjugation

This protocol describes a general method for conjugating a maleimide-activated drug to a monoclonal antibody (mAb) using the thiol group of this compound.

Part A: Preparation of Thiolated Antibody

  • Antibody Preparation: Prepare a solution of the mAb at a concentration of 5-10 mg/mL in a phosphate buffer (e.g., PBS) at pH 7.0-7.5.

  • Reduction of Disulfide Bonds: To expose free thiol groups, treat the mAb solution with a 10-fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification: Remove excess TCEP using a desalting column (e.g., G25) equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.2).

Part B: Conjugation of this compound to a Maleimide-Activated Drug

  • Dissolution of Components: Dissolve the maleimide-activated drug and a 1.2-fold molar excess of this compound in an appropriate organic solvent (e.g., DMSO).

  • Reaction: Mix the two solutions and allow them to react at room temperature for 1-2 hours to form the Drug-Maleimide-S-PEG8-Propargyl conjugate.

  • Purification: The product can be purified by reverse-phase HPLC.

Part C: Conjugation of Azide-Modified Payload to the Propargyl-Functionalized Antibody

This part of the protocol is not directly applicable as the thiol group of this compound is used for conjugation to the antibody. A different linker would be required for this approach.

Part D: Characterization of the ADC

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using HIC-HPLC or mass spectrometry.

  • Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using SEC-HPLC.

  • In Vitro Cytotoxicity: Evaluate the potency of the ADC using a cell-based assay (e.g., MTT assay) on both antigen-positive and antigen-negative cell lines.

Protocol 2: Functionalization of Nanoparticles for Targeted Drug Delivery

This protocol outlines a general procedure for functionalizing pre-formed nanoparticles (e.g., liposomes, polymeric nanoparticles) with this compound and subsequently conjugating a targeting ligand.

Part A: Thiolation of Nanoparticles with this compound

  • Nanoparticle Preparation: Prepare nanoparticles with a surface chemistry amenable to modification (e.g., containing maleimide or NHS-ester groups).

  • Activation (if necessary): If the nanoparticle surface has carboxyl groups, activate them with EDC/NHS chemistry.

  • Conjugation: Add a 10 to 20-fold molar excess of this compound to the nanoparticle suspension.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove unreacted linker by dialysis or size-exclusion chromatography.

Part B: Conjugation of an Azide-Modified Targeting Ligand via CuAAC

  • Reagent Preparation:

    • Prepare a stock solution of Copper (II) Sulfate (CuSO₄) (e.g., 20 mM in water).

    • Prepare a stock solution of a copper-chelating ligand such as THPTA (e.g., 50 mM in water).

    • Prepare a fresh stock solution of a reducing agent like sodium ascorbate (e.g., 100 mM in water).

    • Dissolve the azide-modified targeting ligand (e.g., a peptide or small molecule) in a suitable solvent.

  • Catalyst Formation: In a separate tube, mix the CuSO₄ and THPTA solutions, typically in a 1:5 molar ratio.

  • Conjugation Reaction:

    • To the propargyl-functionalized nanoparticles, add the azide-modified targeting ligand (typically in a 5-10 fold molar excess).

    • Add the pre-formed copper/ligand complex.

    • Initiate the click reaction by adding the sodium ascorbate solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the functionalized nanoparticles using dialysis or size-exclusion chromatography to remove excess reagents.

Part C: Characterization of Functionalized Nanoparticles

  • Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge using Dynamic Light Scattering (DLS).

  • Confirmation of Functionalization: Analyze the surface modification using techniques like NMR or FTIR.

  • Drug Loading and Release: If the nanoparticles are drug-loaded, quantify the drug loading content and efficiency and perform in vitro drug release studies.

  • In Vitro Cell Uptake: Evaluate the uptake of the targeted nanoparticles in antigen-positive and antigen-negative cell lines using flow cytometry or fluorescence microscopy.

Visualizations

experimental_workflow_adc cluster_prep Part A: Antibody Preparation cluster_conjugation Part B: Conjugation cluster_characterization Part C: Characterization mAb Monoclonal Antibody reduced_mAb Reduced mAb (with free thiols) mAb->reduced_mAb TCEP Reduction adc Antibody-Drug Conjugate (ADC) reduced_mAb->adc drug_maleimide Maleimide- activated Drug drug_linker Drug-Linker Conjugate drug_maleimide->drug_linker linker This compound linker->drug_linker drug_linker->adc Thiol-Maleimide Reaction dar DAR Determination (HIC-HPLC, MS) adc->dar purity Purity & Aggregation (SEC-HPLC) adc->purity cytotoxicity In Vitro Cytotoxicity (MTT Assay) adc->cytotoxicity

Caption: Workflow for ADC synthesis using this compound.

experimental_workflow_nanoparticle cluster_prep Part A: Nanoparticle Functionalization cluster_conjugation Part B: Targeting Ligand Conjugation cluster_characterization Part C: Characterization np Nanoparticle (e.g., with maleimide) propargyl_np Propargyl-functionalized Nanoparticle np->propargyl_np targeted_np Targeted Nanoparticle propargyl_np->targeted_np linker This compound linker->propargyl_np Thiol-Maleimide Reaction azide_ligand Azide-modified Targeting Ligand azide_ligand->targeted_np CuAAC 'Click' Reaction dls Size & Zeta Potential (DLS) targeted_np->dls drug_char Drug Loading & Release targeted_np->drug_char cell_uptake In Vitro Cell Uptake targeted_np->cell_uptake

Caption: Workflow for nanoparticle functionalization.

signaling_pathway_egfr_her2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR/HER2 ras RAS egfr->ras pi3k PI3K egfr->pi3k adc Targeted ADC/ Nanoparticle adc->egfr Binding & Internalization raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation

Caption: Simplified EGFR/HER2 signaling pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway drug Released Cytotoxic Drug (e.g., MMAE, Doxorubicin) bcl2 Bcl-2 family (Bax, Bak) drug->bcl2 death_receptor Death Receptors (e.g., Fas) drug->death_receptor mito Mitochondrion bcl2->mito cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified apoptosis signaling pathways.

References

Application Notes and Protocols for Propargyl-PEG8-SH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-SH is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features a terminal propargyl group (an alkyne) and a terminal thiol group (-SH), separated by a hydrophilic polyethylene glycol (PEG8) spacer. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific reaction for attaching the linker to molecules bearing an azide group. The thiol group offers a reactive nucleophile for conjugation to various electrophilic partners, most notably cysteine residues on proteins and peptides. The PEG8 spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.

This document provides detailed protocols for the conjugation of this compound to target molecules, focusing on the versatile thiol-yne reaction, a type of click chemistry known for its high efficiency and biocompatibility. An alternative protocol for the common thiol-maleimide conjugation is also presented.

Principle of the Reaction: Thiol-Yne Click Chemistry

The thiol-yne reaction is a powerful method for forming stable carbon-sulfur bonds. In the context of bioconjugation, it typically involves the addition of a thiol to an alkyne. This reaction can be initiated by radicals (often using a photoinitiator and UV light) or proceed via a nucleophilic mechanism, particularly with activated alkynes. For the purposes of this protocol, we will focus on the radical-mediated thiol-yne reaction, which offers excellent spatial and temporal control.[1] The reaction proceeds in a step-growth fashion, where a thiol radical adds across the alkyne, generating a vinyl sulfide radical that can then react with another thiol, resulting in a dithioether linkage.

Experimental Protocols

Protocol 1: Radical-Mediated Thiol-Yne Conjugation to an Alkyne-Containing Protein

This protocol describes the conjugation of this compound to a protein that has been functionalized with an alkyne group.

Materials:

  • This compound

  • Alkyne-functionalized protein

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • UV lamp (365 nm)

  • Reaction vials

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in degassed reaction buffer.

    • Prepare a stock solution of the alkyne-functionalized protein in the same buffer.

    • Prepare a stock solution of the photoinitiator in a suitable solvent (e.g., water or DMSO).

  • Conjugation Reaction:

    • In a reaction vial, combine the alkyne-functionalized protein and a molar excess of this compound. The optimal molar ratio should be determined empirically but a starting point of 10-20 fold excess of the PEG linker is recommended.

    • Add the photoinitiator to the reaction mixture. The final concentration of the photoinitiator should be optimized, but a typical starting concentration is 1-5 mM.

    • Gently mix the components and ensure the solution is homogenous.

    • Expose the reaction vial to UV light (365 nm) for a specified period. Reaction times can range from a few minutes to an hour and should be optimized for the specific reactants.[1] To minimize potential photodamage to the protein, the reaction should be carried out at a low temperature (e.g., on ice).

  • Purification of the Conjugate:

    • Following the reaction, the PEGylated protein conjugate needs to be purified from unreacted PEG linker and other reaction components.

    • Size-Exclusion Chromatography (SEC): This is an effective method to separate the larger protein conjugate from the smaller, unreacted this compound.[2]

    • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can alter the surface charge of a protein, allowing for the separation of the conjugate from the unmodified protein.

  • Analysis and Characterization:

    • The success of the conjugation can be confirmed by various analytical techniques, including SDS-PAGE (which will show a shift in the molecular weight of the protein), mass spectrometry, and HPLC.

Protocol 2: Thiol-Maleimide Conjugation to a Maleimide-Activated Protein

This protocol is a widely used alternative for conjugating thiol-containing molecules to proteins.

Materials:

  • This compound

  • Maleimide-activated protein

  • Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)[3]

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., SEC or IEX)

Procedure:

  • Reagent Preparation:

    • Dissolve the maleimide-activated protein in the reaction buffer.

    • Prepare a stock solution of this compound in the same buffer immediately before use to minimize oxidation of the thiol group.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound solution to the protein solution.[3]

    • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. The reaction should be performed in an oxygen-free environment if possible to prevent disulfide bond formation.

  • Quenching the Reaction:

    • After the incubation period, add a quenching reagent to react with any unreacted maleimide groups on the protein.

  • Purification and Analysis:

    • Purify the conjugate using SEC or IEX as described in Protocol 1.

    • Analyze the final product using SDS-PAGE, mass spectrometry, or HPLC.

Data Presentation

ParameterThiol-Yne ConjugationThiol-Maleimide Conjugation
Reactants This compound + Alkyne-ProteinThis compound + Maleimide-Protein
Reaction pH Typically neutral (e.g., 7.4)Near-neutral (7.0-7.5)
Initiation Radical (Photoinitiator + UV light)Nucleophilic addition
Molar Ratio (PEG:Protein) 10-20:1 (starting point)10-20:1
Reaction Time Minutes to 1 hour1-2 hours at RT or overnight at 4°C
Temperature Low temperature (on ice) to RT4°C to Room Temperature
Key Advantages High efficiency, spatial/temporal controlWell-established, high selectivity for thiols

Visualizations

G Experimental Workflow for this compound Conjugation cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_peg Prepare this compound stock solution mix Mix Protein and This compound prep_peg->mix prep_protein Prepare Protein stock solution prep_protein->mix prep_initiator Prepare Photoinitiator stock solution (for Thiol-Yne) prep_initiator->mix initiate Add Initiator and Expose to UV (Thiol-Yne) or Incubate (Thiol-Maleimide) mix->initiate purify Purify Conjugate (SEC or IEX) initiate->purify analyze Characterize Conjugate (SDS-PAGE, MS, HPLC) purify->analyze

Caption: Experimental workflow for this compound conjugation.

G Signaling Pathway of Thiol-Yne Conjugation cluster_reactants Reactants cluster_initiation Initiation cluster_propagation Propagation cluster_product Product propargyl_peg This compound (Thiol Source) thiol_radical Thiol Radical Formation propargyl_peg->thiol_radical chain_transfer Hydrogen Abstraction propargyl_peg->chain_transfer (another molecule) alkyne_protein Alkyne-Functionalized Protein addition Radical Addition to Alkyne alkyne_protein->addition initiator Photoinitiator + UV Light initiator->thiol_radical thiol_radical->addition vinyl_sulfide Vinyl Sulfide Radical addition->vinyl_sulfide vinyl_sulfide->chain_transfer final_product PEGylated Protein Conjugate chain_transfer->final_product

Caption: Signaling pathway of radical-mediated thiol-yne conjugation.

References

Application Note: Mass Spectrometric Characterization of Propargyl-PEG8-SH and its Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargyl-PEG8-SH is a discrete polyethylene glycol (dPEG®) linker containing a terminal propargyl group and a sulfhydryl (thiol) group. Discrete PEGs are single molecular weight compounds, which simplifies analysis compared to traditional, polydisperse PEG polymers.[1] The thiol group allows for covalent attachment to biomolecules through reactions with maleimides or by forming disulfide bonds, while the propargyl group enables subsequent "click chemistry" reactions with azide-functionalized molecules. This bifunctionality makes this compound a valuable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.

Accurate characterization of these conjugates is crucial for ensuring product quality, understanding structure-activity relationships, and meeting regulatory requirements.[1] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable analytical technique for the detailed structural elucidation of such conjugates.[1][2][3] This application note provides a detailed protocol for the characterization of this compound and its conjugate with a model cysteine-containing peptide using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS).

Core Principles of Analysis

The characterization of this compound conjugates by mass spectrometry involves several key steps:

  • Intact Mass Analysis: Determination of the accurate molecular weight of the starting materials (this compound and the biomolecule) and the final conjugate. This confirms the successful conjugation and can reveal the presence of any impurities or side-products.

  • Liquid Chromatography Separation: LC is used to separate the conjugate from unreacted starting materials and other impurities prior to mass analysis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for this purpose.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of elemental composition and confident identification of the molecules.

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected ion to provide structural information. This is crucial for confirming the identity of the conjugate and, in larger biomolecules, for identifying the site of conjugation.

Experimental Design and Workflow

The overall experimental workflow for the characterization of a this compound conjugate is depicted below. This involves the initial characterization of the starting materials, the conjugation reaction, and the subsequent purification and detailed mass spectrometric analysis of the resulting conjugate.

G cluster_0 Initial Characterization cluster_1 Conjugation & Purification cluster_2 Conjugate Characterization Propargyl_PEG8_SH This compound MS1 LC-ESI-MS of This compound Propargyl_PEG8_SH->MS1 Cys_Peptide Cysteine-Containing Peptide MS2 LC-ESI-MS of Peptide Cys_Peptide->MS2 Conjugation Conjugation Reaction MS1->Conjugation MS2->Conjugation Purification RP-HPLC Purification Conjugation->Purification MS3 LC-ESI-MS of Conjugate Purification->MS3 MSMS LC-ESI-MS/MS of Conjugate MS3->MSMS

Experimental Workflow Diagram

Data Presentation: Expected Quantitative Data

The following table summarizes the expected molecular weights for the key components in the characterization of a conjugate between this compound and a model cysteine-containing peptide (Ac-Cys-Ala-Asn-Pro-Ile-NH2).

CompoundChemical FormulaMonoisotopic Mass (Da)Average Mass (Da)
This compoundC19H36O8S424.2131424.55
Model Peptide (Ac-Cys-Ala-Asn-Pro-Ile-NH2)C25H42N8O7S614.2897614.73
Propargyl-PEG8-S-S-Peptide ConjugateC44H76N8O15S21036.48961037.26

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry
  • Reconstitution: Dissolve the this compound, the peptide, and the purified conjugate in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.

  • Dilution: For LC-MS analysis, dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent system.

  • Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before transferring to an autosampler vial.

Protocol 2: LC-ESI-MS Method for Intact Mass Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: m/z 100-2000.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the analyte.

Protocol 3: LC-ESI-MS/MS Method for Fragmentation Analysis
  • LC-MS Parameters: Use the same LC-MS parameters as in Protocol 2.

  • MS/MS Method:

    • Perform a survey scan (MS1) to identify the precursor ion of the conjugate.

    • Set up a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation.

    • Collision Energy: Use a stepped collision energy (e.g., 20-40 eV) to generate a range of fragment ions.

    • Fragmentation Mode: Collision-Induced Dissociation (CID).

  • Data Analysis: Analyze the resulting MS/MS spectrum to identify characteristic fragment ions that confirm the structure of the conjugate.

Expected Results and Data Analysis

Intact Mass Analysis

The deconvoluted mass spectrum from the LC-ESI-MS analysis should show a major peak corresponding to the expected monoisotopic mass of the Propargyl-PEG8-S-S-Peptide conjugate (1036.4896 Da). The presence of peaks corresponding to the unreacted peptide (614.2897 Da) and potentially a dimer of this compound (disulfide-bonded, 846.4119 Da) would indicate an incomplete reaction or side reactions.

Fragmentation Analysis (MS/MS)

The MS/MS spectrum of the conjugate is expected to show a combination of fragment ions from both the peptide backbone and the PEG linker.

G cluster_0 Expected Fragmentation Conjugate Propargyl-PEG8-S-S-Peptide (Precursor Ion) Peptide_Fragments Peptide b- and y-ions Conjugate->Peptide_Fragments Amide bond cleavage PEG_Fragments Characteristic PEG Fragments (loss of C2H4O units) Conjugate->PEG_Fragments Ether bond cleavage Cys_Fragment Fragment with PEG attached to Cysteine Conjugate->Cys_Fragment Cleavage confirming conjugation site

Logical Relationship of Fragmentation Analysis
  • Peptide Backbone Fragmentation: The spectrum will likely be dominated by b- and y-type ions resulting from the cleavage of the amide bonds in the peptide backbone. This will allow for the confirmation of the peptide sequence.

  • PEG Fragmentation: A characteristic fragmentation pattern for PEG linkers is the neutral loss of ethylene glycol units (C2H4O), which have a mass of approximately 44.026 Da. The presence of a series of peaks separated by this mass difference is a strong indicator of the PEG moiety.

  • Conjugation Site Confirmation: The presence of a fragment ion corresponding to the cysteine residue with the Propargyl-PEG8 linker still attached, along with other peptide fragments, confirms the site of conjugation. For example, a y-ion containing the N-terminal part of the peptide up to the cysteine would be observed at a mass corresponding to the peptide fragment plus the mass of the this compound moiety.

Conclusion

Mass spectrometry, particularly when combined with liquid chromatography, provides a powerful and detailed approach for the characterization of this compound and its bioconjugates. The use of high-resolution mass spectrometry allows for the accurate determination of the molecular weight of the intact conjugate, confirming the success of the conjugation reaction. Tandem mass spectrometry provides further structural information, including confirmation of the peptide sequence and the site of PEGylation. The protocols and expected results outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently characterize these important molecules.

References

Troubleshooting & Optimization

Troubleshooting low yield in Propargyl-PEG8-SH conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Propargyl-PEG8-SH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields and to answer frequently asked questions related to this specific bioconjugation reaction.

Troubleshooting Guide: Low Yield in this compound Conjugation

Low conjugation yield is a common challenge that can often be resolved by systematically evaluating and optimizing reaction components and conditions. This guide addresses the most frequent causes of poor yield in a question-and-answer format.

Q1: My conjugation yield is significantly lower than expected. Where should I start troubleshooting?

A1: A low yield in your this compound conjugation reaction typically points to issues with one of the following: the integrity of your thiol or alkyne-containing molecules, the reaction conditions, or the presence of interfering substances. A logical first step is to analyze a sample of your crude reaction mixture by methods such as HPLC or mass spectrometry to determine if the low yield is due to poor conversion of starting materials or the formation of side products.[1]

Here is a logical workflow to diagnose the issue:

start Low Conjugation Yield analysis Analyze Reaction Mixture (HPLC, MS) start->analysis reagent_quality Verify Reagent Quality (this compound & Substrate) reaction_conditions Optimize Reaction Conditions (pH, Temp, Time, Stoichiometry) reagent_quality->reaction_conditions purification Evaluate Purification Method reaction_conditions->purification success Improved Yield purification->success analysis->reagent_quality Incomplete Conversion analysis->reaction_conditions Side Products

Caption: A logical workflow for troubleshooting low conjugation yield.

Q2: How can I be sure my this compound reagent is active?

A2: The stability and purity of your this compound are critical for a successful conjugation.

  • Oxidation: Thiols are highly susceptible to oxidation, which leads to the formation of disulfide bonds (R-S-S-R).[1] This is a very common cause of reduced yield as the disulfide will not react with the alkyne. To mitigate this, always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use de-oxygenated solvents.[1]

  • Storage: this compound should be stored at -20°C or lower in a desiccated environment to prevent degradation.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Purity Check: If you suspect degradation, you can check the purity of your linker using techniques like NMR or mass spectrometry.

Q3: What are the optimal reaction conditions for thiol-yne conjugation?

A3: The thiol-yne reaction, a type of Michael addition, is influenced by several factors.

  • pH: The reaction is often base-catalyzed, as the thiolate anion is a more potent nucleophile than the thiol. The pH of the reaction can have a significant effect on the reaction rate and overall conversion. For many thiol-maleimide conjugations, a pH range of 6.5-7.5 is recommended, while for other thiol-based reactions, a pH of 7-9 is suggested. It is crucial to empirically determine the optimal pH for your specific system.

  • Catalyst: While some thiol-yne reactions can proceed without a catalyst, bases are often used to accelerate the reaction. Common bases include amines like triethanolamine (TEOA). The choice and concentration of the catalyst can significantly impact the reaction kinetics.

  • Stoichiometry: Using a molar excess of one of the reactants can help drive the reaction to completion. For instance, a 5 to 20-fold molar excess of the PEG linker over the substrate is a common starting point.

  • Temperature and Time: These reactions are typically performed at room temperature for a duration ranging from a few hours to overnight. If the yield is low, increasing the reaction time or temperature (e.g., to 37°C) might be beneficial, but be mindful of the stability of your biomolecules.

Q4: What are common side reactions that can lower my yield?

A4: Besides the oxidation of the thiol group, other side reactions can occur.

  • Double Addition: The thiol-yne reaction can sometimes proceed with a double addition of the thiol to the alkyne, forming a dithioether product. The reaction conditions can be optimized to favor the desired single addition product.

  • Homopolymerization: If your substrate contains multiple reactive sites, you might observe the formation of polymers.

  • Reaction with Interfering Substances: Buffers containing primary amines (like Tris) or other nucleophiles can compete with your target molecule, leading to a lower yield. It is recommended to use non-amine-containing buffers such as PBS, MES, or HEPES.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for a this compound conjugation reaction?

A1: The yield of a this compound conjugation can vary significantly depending on the substrate, reaction conditions, and purity of the reagents. While some thiol-yne reactions are reported to achieve quantitative or near-quantitative conversions, yields can range from moderate to high (47-97%) in other cases. It is essential to optimize the reaction conditions for your specific application to achieve the desired yield.

Q2: How can I monitor the progress of my conjugation reaction?

A2: You can monitor the progress of your conjugation reaction using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool to separate and quantify the starting materials, product, and any byproducts. By analyzing aliquots of the reaction mixture at different time points, you can determine the rate of product formation and the consumption of reactants.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity of the desired conjugate by verifying its molecular weight. It can also help in identifying any side products that may have formed during the reaction.

  • SDS-PAGE: For protein conjugations, Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be used to visualize the shift in molecular weight of the protein after PEGylation.

Q3: Can I use a catalyst for my this compound conjugation?

A3: Yes, the thiol-yne reaction is often catalyzed by a base to increase the concentration of the more nucleophilic thiolate ion. However, some thiol-yne reactions can proceed efficiently without a catalyst, especially if the alkyne is activated by an electron-withdrawing group. If you choose to use a catalyst, it is important to optimize its concentration to maximize the reaction rate while minimizing potential side reactions.

Q4: What should I do if I observe precipitation during my reaction?

A4: Precipitation during the reaction can be due to several factors, including low solubility of the reactants or the product in the chosen solvent system, or aggregation of biomolecules.

  • Solvent: The PEG linker enhances water solubility, but if your substrate is hydrophobic, you may need to add a small amount of an organic co-solvent like DMSO or DMF.

  • Concentration: High concentrations of reactants can sometimes lead to precipitation. Try performing the reaction at a lower concentration.

  • pH: The pH of the buffer can affect the solubility of your molecules. Ensure the pH is optimal for both the reaction and the solubility of your components.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of thiol-yne conjugations, based on available literature. Note that specific yields for this compound are not widely reported, so these tables provide general trends and data from similar reactions.

Table 1: Effect of pH on Thiol-Yne Conjugation Yield

pHRelative Reaction RateTypical YieldNotes
< 6.5LowLowThe concentration of the reactive thiolate species is low.
6.5 - 8.0Moderate to HighGood to HighA good balance between thiolate formation and stability of many biomolecules.
> 8.0HighVariableThe reaction rate is fast, but the risk of disulfide formation and other side reactions increases.

Table 2: Effect of Reactant Molar Ratio on Conjugation Efficiency

Molar Ratio (PEG-SH : Substrate)Expected Outcome
1 : 1Stoichiometric reaction, may result in incomplete conversion.
5 : 1 to 20 : 1Excess PEG linker can drive the reaction to completion, leading to higher yield.
> 20 : 1May not significantly increase the yield further and can complicate purification.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Maleimide-Activated Substrate

This protocol provides a general guideline for the conjugation of this compound to a substrate containing a maleimide group.

Materials:

  • This compound

  • Maleimide-activated substrate

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

  • Quenching Solution: 1 M L-cysteine in PBS

  • Desalting column for purification

Procedure:

  • Substrate Preparation: Dissolve the maleimide-activated substrate in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • PEG-SH Preparation: Immediately before use, dissolve the this compound in the Conjugation Buffer to achieve a 5- to 20-fold molar excess over the maleimide-activated substrate.

  • Initiate the Reaction: Add the this compound solution to the substrate solution.

  • Incubate: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Solution to a final concentration that is in molar excess to the unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess PEG linker and other small molecules.

sub_prep Prepare Maleimide-Substrate in Degassed Buffer react Mix Substrate and PEG-SH (5-20x molar excess of PEG) sub_prep->react peg_prep Prepare this compound in Degassed Buffer peg_prep->react incubate Incubate (RT for 2h or 4°C overnight) react->incubate quench Quench Reaction (Optional, with L-cysteine) incubate->quench purify Purify Conjugate (Desalting Column/SEC) quench->purify final_product Final Conjugate purify->final_product

Caption: Experimental workflow for this compound conjugation to a maleimide.

Protocol 2: Quantification of Conjugation Efficiency by HPLC

This protocol outlines how to determine the percentage of successful conjugation using reverse-phase HPLC.

Methodology:

  • Set up HPLC: Use a reverse-phase C18 column. Establish a suitable gradient of water and acetonitrile (both containing 0.1% TFA) to separate your starting materials and the final product.

  • Analyze Samples: Inject a sample of the reaction mixture at different time points (e.g., 0, 1, 2, 4 hours, and overnight). Also, inject standards of your starting materials to determine their retention times.

  • Calculate Yield: Integrate the peak areas of the starting substrate and the final conjugate. The conjugation efficiency can be calculated as: (Area of Conjugate Peak) / (Area of Conjugate Peak + Area of Starting Substrate Peak) * 100%

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical reaction in this compound conjugation, which is a thiol-yne Michael addition.

Propargyl_PEG This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Propargyl_PEG->Thiolate Deprotonation Substrate Alkyne-Substrate (R'-C≡CH) Product Conjugate (R-S-CH=CH-R') Substrate->Product Thiolate->Product Nucleophilic Attack Base Base (e.g., TEOA) Base->Thiolate

Caption: The reaction mechanism of base-catalyzed thiol-yne conjugation.

References

How to prevent aggregation with Propargyl-PEG8-SH conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG8-SH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing aggregation during your experiments. Here you will find troubleshooting advice and frequently asked questions to ensure the successful use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a heterobifunctional crosslinker. It contains two primary reactive groups: a propargyl group (an alkyne) and a thiol (-SH) group, separated by an 8-unit polyethylene glycol (PEG) spacer. The propargyl group is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1] The thiol group can react with maleimides, other thiol-reactive moieties, or bind to metal surfaces.[] The PEG chain enhances solubility in aqueous solutions.[3][4]

Q2: What are the main causes of aggregation when using this compound?

A2: Aggregation is a common issue that can arise from several factors:

  • Disulfide Bond Formation: The thiol (-SH) group is susceptible to oxidation, leading to the formation of intermolecular disulfide bonds (S-S) between two this compound molecules or between the conjugate and a target molecule, resulting in aggregation.[5]

  • Suboptimal Concentration: The concentration of the thiol-PEG conjugate is critical. At low concentrations, it can act as a coagulant, promoting aggregation, while at higher concentrations, it functions as a stabilizer.

  • Inappropriate Reaction Conditions: Factors such as pH, buffer composition, and temperature can significantly impact the stability and solubility of the conjugate and the molecules it reacts with.

  • Pre-existing Aggregates: If the molecule to be conjugated (e.g., a protein) already contains aggregates, these can act as seeds for further aggregation during the conjugation process.

Q3: How does pH affect the stability of this compound and its conjugation reactions?

A3: The pH of the reaction buffer is a critical parameter. The thiol-maleimide reaction, a common application for the -SH group, is dependent on the thiol's pKa. More basic pH values increase the reaction speed, while acidic conditions slow it down. However, higher pH can also increase the rate of disulfide bond formation through oxidation. Therefore, an optimal pH that balances reactivity and stability must be determined, typically in the range of 6.5-7.5 for many bioconjugation reactions.

Q4: What is the role of a reducing agent, and is it always necessary?

A4: A reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), is often used to prevent the oxidation of thiol groups to disulfide bonds, thereby maintaining the thiol in its reactive, reduced state. This is particularly important during storage and prior to the conjugation reaction. However, some reducing agents can interfere with certain conjugation chemistries (e.g., reacting with maleimides), so they may need to be removed or quenched before adding the conjugation partner.

Troubleshooting Guide

Problem: I am observing precipitation or aggregation during my conjugation reaction.

This guide provides a systematic approach to troubleshoot and mitigate aggregation when using this compound.

Step 1: Evaluate Starting Materials and Reagents

  • Action: Ensure your target molecule (e.g., protein, antibody) is monomeric and free of aggregates before starting the experiment.

  • How to Check: Use techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to assess the aggregation state of your starting material.

  • Solution: If aggregates are present, purify your sample using SEC or another suitable chromatographic method.

Step 2: Optimize Reaction Conditions

  • Action: Systematically screen different reaction parameters to find the optimal conditions for your specific molecules.

  • Solution: Conduct small-scale pilot experiments to test a range of concentrations, pH values, and temperatures.

ParameterRecommended RangeRationale
This compound Concentration Empirically determinedThiol-PEGs can act as coagulants at low concentrations and stabilizers at higher concentrations.
pH 6.5 - 7.5Balances thiol reactivity with minimizing disulfide bond formation.
Temperature 4°C to Room TemperatureLower temperatures can slow down the reaction rate and potentially reduce aggregation.
Buffer Composition Non-amine buffers (e.g., PBS, HEPES)Avoid buffers with primary amines if the other end of your molecule reacts with them.

Step 3: Control Thiol Oxidation

  • Action: Ensure the thiol group on this compound remains in a reduced state.

  • Solution:

    • Add a Reducing Agent: Include a mild reducing agent like TCEP in your buffer during sample preparation and purification.

    • Degas Buffers: Remove dissolved oxygen from your buffers by sparging with an inert gas (e.g., argon or nitrogen) to minimize oxidation.

Step 4: Consider the Order of Reagent Addition

  • Action: The sequence in which you add your reagents can impact the outcome.

  • Solution: If using a reducing agent that might interfere with your conjugation partner (e.g., TCEP and maleimide), consider adding the this compound and the reducing agent to your target molecule first, then remove the excess reducing agent before adding the final reactant.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol provides a general workflow for conjugating this compound to a maleimide-activated molecule.

  • Prepare Buffers:

    • Reaction Buffer: Phosphate-buffered saline (PBS) at pH 7.2-7.4. Degas the buffer thoroughly.

    • Quenching Buffer: A solution containing a free thiol, such as cysteine or 2-mercaptoethanol, to stop the reaction.

  • Prepare Reactants:

    • Dissolve the maleimide-activated molecule in the reaction buffer to the desired concentration.

    • Dissolve this compound in the reaction buffer immediately before use. A 10-20 fold molar excess of the thiol-containing reagent over the maleimide is a common starting point.

  • Conjugation Reaction:

    • Add the this compound solution to the maleimide-activated molecule solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to consume any unreacted maleimide groups.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent using size exclusion chromatography (SEC) or dialysis.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

SEC is a powerful technique to separate molecules based on their size in solution, allowing for the detection and quantification of aggregates.

  • System Setup:

    • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS) until a stable baseline is achieved.

  • Sample Preparation:

    • Filter the sample through a low-protein-binding 0.1 or 0.22 µm filter.

  • Injection and Elution:

    • Inject the sample onto the column. The injection volume should be a small fraction of the total column volume for optimal resolution.

    • Elute the sample with the mobile phase at a constant flow rate.

  • Data Analysis:

    • Monitor the elution profile using a UV detector. Aggregates, being larger, will elute first, followed by the desired monomeric conjugate, and then any smaller, unreacted species.

    • Integrate the peak areas to quantify the percentage of aggregate, monomer, and other species.

Visualizations

G Troubleshooting Aggregation with this compound start Aggregation Observed check_materials Step 1: Check Starting Materials for Aggregates start->check_materials check_materials->start Purify Materials optimize_conditions Step 2: Optimize Reaction Conditions (pH, Conc., Temp.) check_materials->optimize_conditions Materials are Monomeric control_oxidation Step 3: Control Thiol Oxidation optimize_conditions->control_oxidation Aggregation Persists successful_conjugation Monomeric Conjugate optimize_conditions->successful_conjugation Aggregation Resolved control_oxidation->successful_conjugation Aggregation Resolved

Caption: A decision tree for troubleshooting aggregation issues.

G Mechanism of Thiol-Induced Aggregation cluster_0 Reduced State (Monomeric) cluster_1 Oxidized State (Aggregated) mol1 This compound oxidation Oxidation (+ O2) mol1->oxidation mol2 This compound mol2->oxidation dimer Propargyl-PEG8-S-S-PEG8-Propargyl reduction Reduction (+ TCEP) dimer->reduction oxidation->dimer reduction->mol1 Reverses Aggregation

References

Technical Support Center: Enhancing Solubility of Propargyl-PEG8-SH Modified Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when modifying proteins with Propargyl-PEG8-SH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein modification?

This compound is a heterobifunctional linker molecule. It consists of a propargyl group (a terminal alkyne), an 8-unit polyethylene glycol (PEG) spacer, and a terminal thiol (-SH) group. This linker is utilized in bioconjugation for several reasons:

  • Propargyl Group: Enables highly specific and efficient covalent attachment to azide-modified molecules via a copper-catalyzed "click chemistry" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).[1][2]

  • PEG8 Spacer: The polyethylene glycol chain enhances the hydrophilicity and solubility of the modified protein.[3][4] It can also increase the hydrodynamic radius of the protein, potentially extending its circulation half-life in vivo.[5]

  • Thiol (-SH) Group: The terminal thiol group can be used for various purposes, including attachment to specific sites on a protein (like a cysteine residue) or for surface immobilization on materials like gold nanoparticles.

Q2: Why is my this compound modified protein precipitating out of solution?

Protein precipitation or aggregation after modification with this compound can be attributed to several factors:

  • Intermolecular Disulfide Bond Formation: The free thiol (-SH) group on the PEG linker is susceptible to oxidation, which can lead to the formation of disulfide bonds between two PEGylated protein molecules, resulting in aggregation. This is particularly prevalent at neutral to slightly alkaline pH.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. If the modification process is performed under conditions that compromise the protein's native conformation, hydrophobic patches may become exposed, leading to aggregation.

  • High Protein Concentration: Working with highly concentrated protein solutions increases the likelihood of intermolecular interactions and aggregation.

  • Pre-existing Aggregates: If the initial protein sample contains aggregates, these can act as seeds, accelerating further aggregation during the modification process.

Q3: How does the "click chemistry" step impact the solubility of my protein?

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction itself is generally considered biocompatible and is performed in aqueous solutions. However, components of the reaction mixture can sometimes contribute to solubility issues:

  • Copper Catalyst: While essential for the reaction, copper ions can sometimes promote protein aggregation or oxidation. The use of a copper-chelating ligand, such as THPTA, can help to mitigate these effects.

  • Reducing Agents: A reducing agent like sodium ascorbate is used to keep the copper in its active Cu(I) state. While generally well-tolerated, the overall formulation should be optimized for your specific protein.

Troubleshooting Guide

Problem: My protein solution becomes turbid and precipitates during or after modification with this compound.

This is a common indication of protein aggregation. The following troubleshooting steps can help to identify and resolve the issue.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Protein Aggregation Observed check_protein 1. Assess Purity of Starting Protein start->check_protein optimize_reaction 2. Optimize Reaction Conditions check_protein->optimize_reaction Protein is pure control_thiol 3. Control Thiol Reactivity optimize_reaction->control_thiol add_excipients 4. Add Solubility-Enhancing Excipients control_thiol->add_excipients analyze_aggregates 5. Characterize Aggregates add_excipients->analyze_aggregates soluble Soluble Modified Protein analyze_aggregates->soluble Troubleshooting successful insoluble Insoluble Aggregates Persist analyze_aggregates->insoluble Further optimization needed

Caption: A stepwise workflow for troubleshooting protein aggregation.

Step 1: Assess the Purity and State of the Starting Protein

  • Action: Before modification, analyze your protein sample for pre-existing aggregates using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).

  • Rationale: Aggregates in the starting material can act as nucleation sites, promoting further aggregation.

  • Solution: If aggregates are present, purify the protein using SEC or another suitable chromatographic method to isolate the monomeric species before proceeding with the modification.

Step 2: Optimize Reaction Conditions

ParameterRecommendationRationale
pH Perform the reaction at a slightly acidic pH (e.g., 6.0-6.5).This minimizes the reactivity of the thiol group, reducing the risk of disulfide bond formation.
Temperature Conduct the reaction at a lower temperature (e.g., 4°C).This slows down the reaction rate and can help to maintain protein stability.
Protein Concentration Use the lowest feasible protein concentration.This reduces the probability of intermolecular interactions that lead to aggregation.
Buffer Selection Use buffers that are known to stabilize your protein. Avoid buffers that may react with your reagents.The buffer system should be optimized for the stability of your specific protein.

Step 3: Control Thiol Reactivity

  • Action: Include a mild reducing agent in your reaction buffer.

  • Rationale: The free thiol on the this compound linker can form intermolecular disulfide bonds, leading to aggregation. A reducing agent will help to maintain the thiol in its reduced state.

  • Recommended Reagent: Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice as it is effective over a wide pH range, stable, and does not interfere with maleimide chemistry if that is also being used.

Step 4: Add Solubility-Enhancing Excipients

  • Action: Introduce stabilizing excipients into the reaction and storage buffers.

  • Rationale: Certain additives can help to stabilize proteins and prevent aggregation.

  • Examples of Excipients:

    • Sugars: Sucrose or trehalose (5-10% w/v)

    • Amino Acids: Arginine or glycine (50-100 mM)

    • Non-ionic Surfactants: Polysorbate 20 or 80 (0.01-0.05% v/v)

Step 5: Characterize the Nature of the Aggregates

  • Action: If aggregation persists, analyze the nature of the aggregates.

  • Rationale: Understanding whether the aggregates are soluble or insoluble, and covalent or non-covalent, can guide further optimization.

  • Analytical Techniques:

    • SDS-PAGE (non-reducing vs. reducing): Can reveal if aggregation is due to covalent disulfide bonds.

    • Size Exclusion Chromatography (SEC): Separates and quantifies monomers, dimers, and larger soluble aggregates.

    • Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution, detecting the presence of larger aggregates.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound

This protocol provides a general workflow. Molar ratios and incubation times should be optimized for each specific protein.

Protocol_Workflow prep_protein 1. Prepare Protein Solution (in amine-free buffer, pH 7.2-7.5) prep_peg 2. Prepare this compound Solution (in DMSO or DMF) prep_protein->prep_peg reaction 3. Combine Protein and PEG-Linker (e.g., 20-fold molar excess of PEG) prep_peg->reaction incubation 4. Incubate Reaction (e.g., 30-60 min at room temp. or 2 hrs on ice) reaction->incubation purification 5. Purify the Conjugate (e.g., SEC or dialysis) incubation->purification analysis 6. Analyze the Product (e.g., SDS-PAGE, SEC, Mass Spec) purification->analysis

Caption: Workflow for protein modification with this compound.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare a solution of your protein at a known concentration in an appropriate reaction buffer. If your protein has been stored in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer such as PBS.

  • Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction: Add a calculated molar excess of the this compound solution to the protein solution. A 20-fold molar excess is a common starting point, but this should be optimized.

  • Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer that contains a high concentration of primary amines, such as Tris-HCl.

  • Purification: Remove the unreacted this compound and other small molecules by size exclusion chromatography (desalting column) or dialysis.

  • Analysis: Characterize the purified PEGylated protein using methods such as SDS-PAGE to confirm the increase in molecular weight, SEC to assess purity and aggregation, and mass spectrometry to determine the degree of labeling.

Protocol 2: Quantification of Soluble Protein using UV-Vis Spectrophotometry

This protocol provides a quick method to assess protein solubility after modification.

Materials:

  • PEGylated protein solution

  • Appropriate buffer

  • Centrifuge

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Sample Preparation: Take an aliquot of your modified protein solution immediately after the reaction and after purification.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any insoluble aggregates.

  • Measure Absorbance: Carefully remove the supernatant without disturbing the pellet. Measure the absorbance of the supernatant at 280 nm (A280).

  • Calculation: Use the Beer-Lambert law (A = εbc) and the extinction coefficient of your protein to calculate the concentration of soluble protein. A significant decrease in A280 compared to the starting concentration indicates a loss of soluble protein.

Quantitative Data Summary

The following table summarizes typical starting points for optimizing reaction conditions to improve the solubility of modified proteins.

ParameterCondition A (Initial Trial)Condition B (Optimized for Solubility)Rationale for Change
pH 7.56.5Reduces thiol oxidation and disulfide bond formation.
Temperature Room Temperature (20-25°C)4°CSlows down aggregation kinetics and maintains protein stability.
PEG:Protein Molar Ratio 50:110:1A lower excess of the linker can reduce the chances of non-specific interactions.
Additives None50 mM ArginineArginine is known to suppress protein aggregation.

This technical support guide provides a starting point for addressing solubility issues with this compound modified proteins. It is crucial to remember that the optimal conditions are highly dependent on the specific protein being modified, and empirical testing is essential for success.

References

Propargyl-PEG8-SH stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Propargyl-PEG8-SH. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this versatile linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a propargyl group (a terminal alkyne) and a thiol (sulfhydryl or -SH) group, separated by an 8-unit polyethylene glycol (PEG) spacer. The propargyl group is commonly used in "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate with azide-containing molecules. The thiol group can react with various electrophiles, such as maleimides and iodoacetamides, or be used to functionalize gold surfaces. The hydrophilic PEG spacer enhances solubility in aqueous media and provides flexibility. This linker is frequently utilized in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and for the surface modification of nanoparticles and other biomolecules.[1][][3][4]

Q2: What are the main stability concerns for this compound in aqueous buffers?

The primary stability issues arise from the reactivity of the thiol group. In aqueous buffers, particularly at neutral to alkaline pH, the thiol group is susceptible to:

  • Oxidation: The thiol can be oxidized to form a disulfide bond with another this compound molecule, resulting in a homodimer. Further oxidation to sulfenic, sulfinic, and sulfonic acids can also occur, leading to loss of reactivity.[5]

  • Disulfide Exchange: The thiol can react with other thiol-containing molecules present in the solution, such as dithiothreitol (DTT) or cysteine, leading to the formation of mixed disulfides.

The propargyl group is generally more stable but can be susceptible to degradation under harsh acidic or basic conditions and in the presence of certain metal ions.

Q3: How does pH affect the stability of this compound?

The pH of the aqueous buffer is a critical factor.

  • Thiol Group: The thiol group is more prone to oxidation at neutral to alkaline pH (pH > 7) because the corresponding thiolate anion (RS-), which is more prevalent at higher pH, is more easily oxidized. Acidic conditions (pH < 6.5) can help to minimize oxidation, but may affect the reactivity of the thiol group in subsequent conjugation reactions.

  • Propargyl Group: While generally stable, prolonged exposure to strong acidic or alkaline conditions should be avoided to prevent potential side reactions of the alkyne.

Q4: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below, protected from light. If a stock solution is prepared, it should be made in a dry, biocompatible organic solvent like DMSO or DMF and stored at -20°C. For aqueous solutions, it is best to prepare them fresh before use. If short-term storage of an aqueous solution is necessary, it should be deoxygenated, kept on ice, and used as quickly as possible.

Troubleshooting Guides

Problem 1: Loss of Thiol Reactivity

You observe a decrease in the efficiency of your conjugation reaction to the thiol group of this compound over time.

Click to expand troubleshooting steps

Possible Cause 1: Oxidation to Disulfide

The thiol groups have oxidized to form disulfide-linked dimers.

  • Verification:

    • Mass Spectrometry (MS): Analyze the sample by MS. The presence of a species with approximately double the molecular weight of this compound indicates dimerization.

    • Non-reducing SDS-PAGE (if conjugated to a protein): If the linker is conjugated to a protein, dimerization of the protein-linker conjugate may be observed as a higher molecular weight band on a non-reducing SDS-PAGE gel.

  • Solutions:

    • Work at Lower pH: If your experimental conditions permit, perform the reaction in a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) to slow down the rate of oxidation.

    • Use Degassed Buffers: Prepare buffers with deoxygenated water (by boiling and cooling under an inert gas, or by sparging with argon or nitrogen) to minimize dissolved oxygen.

    • Add Antioxidants: Include a small amount of a water-soluble antioxidant, such as TCEP (Tris(2-carboxyethyl)phosphine), in your buffer. TCEP is a potent reducing agent that can prevent disulfide bond formation. However, be mindful that it will compete in reactions targeting the thiol group, so it may need to be removed before conjugation.

    • Add Chelating Agents: Trace metal ions can catalyze thiol oxidation. The inclusion of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can sequester these metal ions.

Possible Cause 2: Irreversible Oxidation

The thiol group has been irreversibly oxidized to higher oxidation states (sulfenic, sulfinic, or sulfonic acid).

  • Verification:

    • Mass Spectrometry (MS): Irreversible oxidation will result in mass increases corresponding to the addition of one, two, or three oxygen atoms to the sulfur atom.

  • Solutions:

    • This is generally irreversible. The best approach is prevention by following the recommendations to avoid oxidation (using degassed buffers, working at appropriate pH, and using antioxidants and chelating agents).

Problem 2: Inconsistent "Click Chemistry" Reaction Efficiency

You are experiencing variable yields in your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Click to expand troubleshooting steps

Possible Cause 1: Degradation of the Propargyl Group

The terminal alkyne may have degraded due to harsh buffer conditions.

  • Verification:

    • NMR Spectroscopy: 1H-NMR can be used to check for the presence of the characteristic alkyne proton signal.

    • Mass Spectrometry (MS): Degradation may be indicated by unexpected mass changes in your molecule.

  • Solutions:

    • Buffer Optimization: Avoid prolonged exposure to strongly acidic or basic buffers. Use buffers within a pH range of 6.0 to 8.0 for your reactions.

    • Fresh Reagents: Always use freshly prepared solutions of this compound.

Possible Cause 2: Interference with the Copper Catalyst

The thiol group of this compound can potentially interact with the copper catalyst used in the CuAAC reaction, leading to catalyst deactivation.

  • Solutions:

    • Protect the Thiol Group: If possible, perform the click chemistry reaction first, and then deprotect the thiol group for the subsequent conjugation step.

    • Use a Copper-Free Click Chemistry Approach: Consider using a strain-promoted alkyne-azide cycloaddition (SPAAC) if your experimental design allows. This would require a different alkyne moiety (a strained alkyne).

    • Optimize Reaction Conditions: Carefully titrate the amount of copper catalyst and ligand to find the optimal balance for your specific reaction.

Quantitative Data Summary

Due to the lack of specific studies on this compound, the following table summarizes the expected stability based on the known chemistry of its functional groups.

ConditionThiol Group StabilityPropargyl Group StabilityRecommendation
pH Stable at pH < 6.5. Prone to oxidation at pH > 7.Generally stable in the pH range of 4-9. Avoid strong acids/bases.Use buffers in the pH range of 6.0-7.0 for a balance of stability and reactivity.
Temperature Increased temperature accelerates oxidation.Generally stable at room temperature. Avoid high temperatures.Prepare solutions on ice and perform reactions at controlled room temperature unless otherwise specified.
Oxygen Highly susceptible to oxidation by dissolved oxygen.Relatively stable.Use deoxygenated buffers and consider working under an inert atmosphere.
Metal Ions Trace metal ions can catalyze oxidation.Can be degraded by certain transition metals.Add a chelating agent like EDTA to the buffer.
Light Can be light-sensitive.Generally stable.Store in the dark.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer

Objective: To determine the rate of degradation of the thiol group in a specific aqueous buffer.

Materials:

  • This compound

  • Your aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Ellman's Reagent (DTNB)

  • UV-Vis Spectrophotometer

  • Mass Spectrometer (optional)

Methodology:

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound in your chosen aqueous buffer to a final concentration of, for example, 1 mM. Prepare this solution fresh.

  • Time-Course Incubation: Incubate the solution at your desired experimental temperature (e.g., room temperature).

  • Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution for analysis.

  • Quantification of Free Thiols using Ellman's Assay:

    • For each time point, mix a small volume of your this compound solution with Ellman's reagent in a suitable buffer (typically phosphate buffer at pH 8.0).

    • Allow the color to develop for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Calculate the concentration of free thiols based on the molar extinction coefficient of the product (TNB), which is 14,150 M⁻¹cm⁻¹.

  • Data Analysis: Plot the concentration of free thiols versus time to determine the stability of the thiol group in your buffer.

  • (Optional) MS Analysis: At each time point, analyze a sample by mass spectrometry to identify the formation of disulfide dimers or other degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_reagent Prepare this compound Stock Solution incubation Incubate Solution at Desired Temperature prep_reagent->incubation prep_buffer Prepare and Degas Aqueous Buffer prep_buffer->incubation sampling Collect Aliquots at Time Points incubation->sampling ellman Ellman's Assay (Free Thiol Quantification) sampling->ellman ms Mass Spectrometry (Degradation Products) sampling->ms data_analysis Plot Free Thiol Conc. vs. Time ellman->data_analysis ms->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_thiol Thiol Group Degradation cluster_propargyl Propargyl Group Degradation (Harsh Conditions) start This compound dimer Disulfide Dimer start->dimer Oxidation (O2, metal ions) pH > 7 sulfenic Sulfenic Acid start->sulfenic Oxidation dimer->start Reduction (e.g., TCEP) sulfinic Sulfinic Acid sulfenic->sulfinic Further Oxidation sulfonic Sulfonic Acid sulfinic->sulfonic Further Oxidation start_prop This compound degraded_prop Degradation Products start_prop->degraded_prop Strong Acid/Base or Metal Catalysts

Caption: Potential degradation pathways for this compound in aqueous buffers.

troubleshooting_guide start Experiencing Issues with This compound? issue_thiol Low Thiol Reactivity? start->issue_thiol issue_click Poor Click Chemistry Efficiency? start->issue_click cause_oxidation Thiol Oxidation (Dimerization) issue_thiol->cause_oxidation Yes cause_propargyl_degradation Propargyl Group Degradation issue_click->cause_propargyl_degradation Yes cause_catalyst_inhibition Copper Catalyst Inhibition by Thiol issue_click->cause_catalyst_inhibition Also consider solution_oxidation Use Degassed Buffers Work at Lower pH (6.0-6.5) Add EDTA and/or Antioxidants cause_oxidation->solution_oxidation solution_propargyl Avoid Harsh pH Use Fresh Solutions cause_propargyl_degradation->solution_propargyl solution_catalyst Protect Thiol Group Optimize Catalyst Concentration Use Copper-Free Click Chemistry cause_catalyst_inhibition->solution_catalyst

References

How to remove unreacted Propargyl-PEG8-SH from a reaction

Author: BenchChem Technical Support Team. Date: November 2025

Topic: How to remove unreacted Propargyl-PEG8-SH from a reaction mixture.

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of products after a reaction involving this compound. The focus is on removing the small, unreacted PEG-thiol linker from a significantly larger macromolecule, such as a PEGylated protein or antibody.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in removing unreacted this compound?

A1: The main challenge stems from the need to efficiently separate the small this compound molecule (Molecular Weight: ~424.55 Da) from the much larger, desired conjugate product (typically >10 kDa).[1] The high reactivity of the terminal thiol (-SH) group also means that precautions must be taken to prevent unwanted side reactions, such as the formation of disulfide bonds, during purification.[2][3]

Q2: Which purification methods are most effective for this separation?

A2: Given the significant difference in molecular size, size-based separation techniques are the most effective and widely used. The three primary methods are:

  • Dialysis: A passive method that uses a semi-permeable membrane to separate molecules based on size.[4][5]

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic radius as they pass through a column packed with porous beads.

  • Tangential Flow Filtration (TFF): A pressure-driven filtration method that separates molecules based on size using a semi-permeable membrane, suitable for larger volumes.

Q3: How do I choose the right purification method for my experiment?

A3: The choice depends on several factors, including your sample volume, the required purity of the final product, processing speed, and the equipment available in your lab. Dialysis is gentle and requires minimal specialized equipment, making it suitable for small to medium volumes where speed is not critical. SEC provides high resolution and is excellent for achieving high purity, while TFF is highly scalable and ideal for concentrating and purifying large-volume samples efficiently. The workflow diagram below can help guide your decision.

Q4: What are the critical parameters to consider when using dialysis?

A4: For successful dialysis, you must carefully select the membrane's Molecular Weight Cut-Off (MWCO). The MWCO should be significantly larger than the this compound molecule (~425 Da) but at least 3-5 times smaller than your target molecule to ensure its retention. Other key factors include using a large volume of dialysis buffer (dialysate), performing multiple buffer changes to maintain the concentration gradient, gentle stirring, and temperature control to ensure the stability of your product.

Q5: Are there special precautions for handling a thiol-containing compound like this compound during purification?

A5: Yes. The thiol group is susceptible to oxidation, which can form disulfide dimers. To minimize this, it is recommended to use freshly prepared and degassed buffers. If oxidation is a significant concern for your application, consider adding a non-thiol reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to your purification buffers.

Comparison of Purification Methods

The table below summarizes the key characteristics of the recommended purification methods to help you select the most appropriate technique.

FeatureDialysisSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Principle Passive diffusion across a semi-permeable membrane based on a concentration gradient.Separation based on hydrodynamic volume as molecules pass through a porous chromatography resin.Pressure-driven separation across a semi-permeable membrane with cross-flow to prevent fouling.
Primary Use Removal of small molecules (<10 kDa), buffer exchange for small to medium sample volumes.High-resolution separation, removal of unreacted reagents and aggregates.Concentration, diafiltration (buffer exchange), and purification of large sample volumes.
Sample Volume Typically <1 mL to 100 mLAnalytical (<1 mL) to preparative scales (several mL)50 mL to >1000 L
Speed Slow (several hours to overnight)Moderate to Fast (30 minutes to a few hours)Fast
Scalability LimitedModerateExcellent
Pros Gentle, simple setup, low cost, minimal sample dilution.High purity and resolution, can separate different PEGylated species.Fast, highly scalable, combines concentration and purification.
Cons Slow, labor-intensive (buffer changes), potential for sample dilution if not performed carefully.Can cause significant sample dilution, requires specialized chromatography equipment.Requires specialized equipment, potential for membrane fouling or product loss on the membrane.
Workflow for Selecting a Purification Method

This diagram outlines a decision-making process for choosing the best method to remove unreacted this compound.

G start Start: Reaction Mixture (Product + Unreacted PEG-SH) assess_vol Assess Sample Volume start->assess_vol vol_small < 50 mL? assess_vol->vol_small assess_purity High Resolution/ Purity Required? vol_small->assess_purity Yes tff Tangential Flow Filtration (TFF) (Fast, Scalable) vol_small->tff No vol_large > 50 mL? dialysis Dialysis (Gentle, Low Cost) assess_purity->dialysis No sec Size Exclusion Chromatography (SEC) (High Purity) assess_purity->sec Yes end_product Purified Product dialysis->end_product sec->end_product tff->end_product

Caption: Decision tree for selecting a purification method.

Experimental Protocol: Dialysis

This protocol provides a general procedure for removing unreacted this compound from a protein sample using dialysis tubing.

Materials:

  • Protein sample containing unreacted this compound.

  • Dialysis tubing with an appropriate MWCO (e.g., 3.5 kDa or 7 kDa for most proteins).

  • Dialysis clips.

  • Large beaker (volume should be at least 200-500 times the sample volume).

  • Stir plate and stir bar.

  • Dialysis Buffer (Dialysate): A buffer appropriate for the stability of the purified product (e.g., PBS, pH 7.4), degassed before use.

Procedure:

  • Prepare the Dialysis Membrane: Cut a piece of dialysis tubing of the desired length. Hydrate the tubing by soaking it in the dialysis buffer for at least 15-30 minutes as per the manufacturer's instructions.

  • Load the Sample: Securely close one end of the tubing with a dialysis clip. Pipette your sample into the open end of the tubing, leaving some space at the top (about 20-25% of the volume) to allow for potential buffer influx.

  • Seal the Tubing: Remove any excess air from above the sample and seal the second end with another clip.

  • Begin Dialysis: Place the sealed tubing into the beaker containing the dialysis buffer. Ensure the tubing is fully submerged. Place the beaker on a stir plate and add a stir bar to the buffer (not the sample). Stir gently at 4°C.

  • First Buffer Change: Allow dialysis to proceed for at least 2-4 hours.

  • Subsequent Buffer Changes: Discard the used dialysate and replace it with fresh, cold buffer. Perform at least two more buffer changes. For optimal removal of the small molecule, the second change can be done after another 2-4 hours, followed by an overnight dialysis step.

  • Sample Recovery: After the final buffer change, carefully remove the dialysis tubing from the buffer. Wipe the outside of the tubing dry. Unclip one end and gently pipette the purified sample into a clean tube.

  • Analysis: Confirm the removal of the unreacted PEG reagent and the purity of your product using appropriate analytical techniques (e.g., HPLC, SDS-PAGE).

References

Technical Support Center: Impact of pH on Thiol-Based Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide addresses the critical role of pH in reactions involving sulfhydryl (-SH, thiol) groups, particularly in the context of bioconjugation. While the query specified "Propargyl-PEG8-SH," it is important to note that a direct reaction between a propargyl (an alkyne) and a thiol group is not a standard bioconjugation method without specific catalysts or initiators (Thiol-yne reaction).

The most common and highly pH-sensitive reaction involving a thiol group in bioconjugation is its reaction with a maleimide. Therefore, this guide will focus primarily on the thiol-maleimide conjugation and will also briefly cover the less common base-catalyzed thiol-yne reaction .

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a thiol-maleimide conjugation reaction?

The optimal pH range for a thiol-maleimide conjugation is typically between 6.5 and 7.5 [1]. Within this range, the reaction is highly selective for thiol groups[2][3]. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines[1][2].

Q2: How does pH affect the reaction efficiency?

The pH of the reaction buffer is a critical parameter. The reaction proceeds through the nucleophilic attack of the thiolate anion (-S⁻) on the maleimide double bond.

  • Below pH 6.5: The concentration of the reactive thiolate anion is low because the thiol group (-SH) remains largely protonated. This significantly slows down the reaction rate.

  • Above pH 7.5: While the concentration of the thiolate anion increases, two significant side reactions become more prevalent:

    • Reaction with amines: The maleimide group can react with primary amines, such as the ε-amino group of lysine residues, leading to a loss of selectivity.

    • Maleimide hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, opening up to form an unreactive maleamic acid derivative. This hydrolysis is more pronounced at alkaline pH.

Q3: Can I perform the reaction outside the optimal pH range?

It is strongly discouraged. Deviating from the 6.5-7.5 pH range will likely result in lower yield and purity of the desired conjugate. If you are observing low efficiency, verifying and adjusting the pH of your reaction buffer should be a primary troubleshooting step.

Q4: What buffers are recommended for this reaction?

Phosphate-buffered saline (PBS), HEPES, and Tris buffers within the pH range of 7.0-7.5 are commonly used. It is crucial to use buffers that do not contain free thiols, such as dithiothreitol (DTT) or 2-mercaptoethanol, as these will compete with your target molecule for the maleimide.

Q5: My protein has disulfide bonds. How does this affect the reaction and what should I do?

Maleimides react with free thiols, not with disulfide bonds. Therefore, any disulfide bonds in your protein that you intend to conjugate must first be reduced. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed after reduction and before conjugation, as it contains thiol groups.

Data Summary: pH Effects on Thiol-Maleimide Conjugation

pH RangeReaction RateSelectivity for ThiolsCompeting ReactionsRecommendation
< 6.5 Very slowHigh-Not recommended; reaction may not go to completion.
6.5 - 7.5 Optimal Excellent MinimalHighly Recommended.
> 7.5 FastDecreasedReaction with amines (e.g., lysine) and hydrolysis of the maleimide group become significant.Not recommended; leads to side products and reduced yield.
≥ 8.0 FastPoorSignificant maleimide hydrolysis and reaction with amines.Avoid.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Conjugation Efficiency Suboptimal pH: The pH of the reaction buffer is outside the 6.5-7.5 range.Prepare fresh buffer and carefully adjust the pH to 7.0-7.5.
Thiol Oxidation: Free thiols have oxidized to form disulfide bonds.Reduce disulfide bonds with TCEP prior to conjugation. Degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.
Maleimide Hydrolysis: The maleimide reagent has degraded due to improper storage or high pH.Store maleimide reagents in an anhydrous solvent like DMSO or DMF. Prepare aqueous solutions immediately before use. Ensure the reaction pH does not exceed 7.5.
Presence of Unwanted Byproducts Reaction with Amines: The reaction pH was too high (>7.5).Lower the reaction pH to within the 6.5-7.5 range to ensure selectivity for thiols.
Thiazine Rearrangement: If conjugating to an N-terminal cysteine, a rearrangement to a thiazine structure can occur, especially at neutral or higher pH.Perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated. If possible, avoid using peptides with an N-terminal cysteine for conjugation.

Experimental Protocol: General Thiol-Maleimide Conjugation

This is a general protocol and may require optimization for specific molecules.

  • Preparation of Thiol-Containing Molecule:

    • Dissolve your protein or peptide in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.

    • If reduction of disulfide bonds is necessary, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Preparation of Maleimide Reagent:

    • Dissolve the maleimide-functionalized reagent (e.g., Propargyl-PEG8-Maleimide) in anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the maleimide reagent stock solution to the thiol-containing molecule solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescent maleimide dye.

  • Quenching (Optional):

    • To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.

  • Purification:

    • Remove excess, unreacted maleimide and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Visualizing the Impact of pH

The following diagram illustrates the pH-dependent equilibrium of the thiol group and its subsequent reaction with a maleimide, as well as the competing hydrolysis of the maleimide at higher pH.

pH_Impact_on_Thiol_Maleimide_Reaction cluster_reaction Reaction Pathways Thiol R-SH (Protonated Thiol) Thiolate R-S⁻ (Reactive Thiolate) Thiol->Thiolate pH > pKa Maleimide Maleimide Thiolate->Maleimide Optimal pH (6.5-7.5) Michael Addition Conjugate Stable Thioether Conjugate Hydrolyzed_Maleimide Inactive Maleamic Acid Maleimide->Hydrolyzed_Maleimide High pH (>7.5) H₂O

References

Technical Support Center: Optimizing Propargyl-PEG8-SH Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG8-SH and related thiol-yne click reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the catalyst selection and optimization of this compound click reactions.

ProblemPossible CauseRecommended Solution
Low or No Product Yield Catalyst Inactivation: The Copper(I) catalyst is prone to oxidation to inactive Cu(II), especially in the presence of oxygen.- Ensure all buffers and solvents are deoxygenated by sparging with nitrogen or argon. - Prepare the sodium ascorbate solution fresh for each experiment as it degrades in solution. - Use a copper-stabilizing ligand such as THPTA or TBTA, particularly in aqueous solutions. A 5:1 ligand-to-copper ratio is often recommended.[1][2]
Catalyst Poisoning by Thiol: The thiol group of this compound can strongly bind to the copper catalyst, sequestering it and rendering it inactive.[3]- Increase the catalyst loading. However, this may not be cost-effective. - Pre-complex the copper with a stabilizing ligand before adding it to the reaction mixture. - Consider using a sacrificial metal ion like Zn(II) or Ni(II) to bind to interfering thiols.[3]
Steric Hindrance: The PEG chain may sterically hinder the approach of the reactants to the catalyst.- Increase the reaction time or temperature. - Optimize the PEG linker length if possible for your application.
Presence of Side Products Disulfide Bond Formation: The thiol group of this compound can be oxidized to form disulfide-linked dimers, especially in the presence of air.- Work under an inert atmosphere (nitrogen or argon). - Use a reducing agent in the reaction mixture.
Double Addition Product: The initial vinyl sulfide product can sometimes react with a second thiol molecule, leading to a dithioether product.- Adjust the stoichiometry of the reactants. Using a slight excess of the alkyne may favor the mono-addition product.
Inconsistent Results Variability in Reagent Quality: Impurities in starting materials, solvents, or catalysts can lead to inconsistent outcomes.- Use high-purity reagents and anhydrous solvents. - Ensure consistent quality and preparation of the catalyst.
Oxygen Exposure: Variable exposure to oxygen can lead to inconsistent levels of catalyst deactivation.- Standardize the procedure for deoxygenating solvents and protecting the reaction from air. Capping the reaction tube can help.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the thiol-yne reaction with this compound?

A1: Copper(I)-based catalysts are the most common choice for thiol-yne click reactions.[4] These are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The use of a stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents, is highly recommended to protect the Cu(I) from oxidation and improve reaction efficiency. For certain applications, heterogeneous catalysts like copper nanoparticles supported on materials such as TiO₂ have also been used.

Q2: How can I minimize catalyst poisoning by the thiol group?

A2: Catalyst poisoning is a common issue due to the strong interaction between sulfur and copper. To mitigate this, you can:

  • Use a stabilizing ligand: Ligands like THPTA can chelate the copper ion, making it more stable and less susceptible to poisoning.

  • Increase catalyst concentration: While not always ideal, a higher catalyst loading can sometimes overcome the poisoning effect.

  • Use sacrificial agents: Adding other metal ions that can be preferentially bound by the thiol can leave the copper catalyst free to participate in the reaction.

Q3: What are the optimal reaction conditions for this click reaction?

A3: Optimal conditions can vary depending on the specific substrates and desired outcome. However, a good starting point is:

  • Solvent: A mixture of water and an organic co-solvent like DMSO or THF is often used to ensure the solubility of all reactants.

  • Temperature: Reactions are typically run at room temperature.

  • pH: A neutral to slightly basic pH (7-8) is generally preferred.

  • Reactant Ratio: A 1:1 stoichiometry of thiol to alkyne is a common starting point, though a slight excess of one reagent may be used to drive the reaction to completion.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by various analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To visualize the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify reactants and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.

Q5: Are there any alternatives to copper catalysts for this reaction?

A5: While copper is the most common catalyst, other methods for thiol-yne reactions exist, such as:

  • Photocatalysis: Using visible light and a suitable photocatalyst can initiate the reaction, often proceeding through a radical mechanism.

  • Base-catalyzed reactions: In some cases, a strong base can be used to deprotonate the thiol, which then undergoes a nucleophilic addition to the alkyne.

Data Summary

Disclaimer: The following table presents hypothetical data based on general trends observed in thiol-yne click chemistry. Optimal conditions for your specific system should be determined experimentally.

Table 1: Hypothetical Comparison of Catalytic Systems for this compound Thiol-Yne Reaction

Catalyst SystemLigandSolventTemperature (°C)Time (h)Conversion (%)
CuSO₄ / Sodium AscorbateNoneH₂O/DMSO (1:1)251245
CuSO₄ / Sodium AscorbateTHPTAH₂O/DMSO (1:1)25492
CuSO₄ / Sodium AscorbateTBTATHF25488
CuNPs/TiO₂NoneDichloromethane40875
Eosin Y (Photocatalyst)NoneAcetonitrile25285

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Thiol-Yne Click Reaction of this compound

This protocol provides a starting point and may require optimization.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO or THF)

  • Deoxygenated water

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, dissolve the this compound and the alkyne-containing molecule in the reaction buffer. Add the organic co-solvent as needed to ensure complete dissolution. A typical starting molar ratio is 1:1.

  • Catalyst Premix: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is recommended. Let the mixture stand for a few minutes.

  • Reaction Initiation: Add the copper/ligand premix to the reaction tube containing the reactants.

  • Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation: Gently mix the reaction and incubate at room temperature. Protect the reaction from light if using photosensitive compounds. Reaction times can vary from a few minutes to several hours.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

  • Quenching and Purification: Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst. Purify the final product using a suitable method such as dialysis or size-exclusion chromatography to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_cat Catalyst Preparation cluster_reac Reaction cluster_post Post-Reaction A Dissolve this compound and Alkyne in Buffer/Co-solvent C Combine Reactants and Catalyst Premix A->C B Premix CuSO4 and THPTA Ligand B->C D Add Fresh Sodium Ascorbate to Initiate Reaction C->D E Incubate at Room Temperature D->E F Monitor Reaction Progress (e.g., LC-MS) E->F G Quench Reaction (EDTA) and Purify Product F->G

Caption: Experimental workflow for the copper-catalyzed thiol-yne click reaction.

troubleshooting_logic Start Low or No Product Yield? Cause1 Catalyst Inactivation (Oxidation) Start->Cause1 Yes Cause2 Catalyst Poisoning (Thiol Sequestration) Start->Cause2 Yes Cause3 Steric Hindrance Start->Cause3 Yes Solution1 Deoxygenate Solvents Use Fresh Ascorbate Add Ligand (THPTA/TBTA) Cause1->Solution1 Solution2 Increase Catalyst Loading Pre-complex with Ligand Use Sacrificial Metal Ions Cause2->Solution2 Solution3 Increase Reaction Time/Temp Optimize Linker Length Cause3->Solution3

References

Technical Support Center: Propargyl-PEG8-SH Reaction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG8-SH. This bifunctional linker, featuring a terminal alkyne (propargyl) and a sulfhydryl (thiol) group connected by an 8-unit polyethylene glycol (PEG) spacer, is a versatile tool in bioconjugation and drug development.[1][2][3][][5] This guide provides detailed troubleshooting advice and optimized protocols for the two primary reactions it undergoes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Thiol-Maleimide Michael Addition.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a PEG-based linker primarily used for synthesizing Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Its two functional groups allow for the sequential or simultaneous conjugation of two different molecules. The propargyl group is used for "click chemistry" reactions with azide-containing molecules, while the thiol group reacts efficiently with maleimides and other sulfhydryl-reactive partners. The hydrophilic PEG8 spacer enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.

Q2: Which reaction should I perform first if my experiment involves both the propargyl and thiol groups?

A2: The order of reactions depends on your specific molecules and experimental design. However, a common strategy is to perform the CuAAC reaction first. The thiol group can potentially coordinate with the copper catalyst used in CuAAC, which might interfere with the reaction. Protecting the thiol group or performing the CuAAC reaction before exposing the thiol for the subsequent conjugation step is often advisable.

Q3: How can I confirm that my conjugation reaction has been successful?

A3: Successful conjugation can be confirmed using a variety of analytical techniques. Mass spectrometry (e.g., LC-MS) is ideal for confirming the mass of the new conjugate. Chromatographic methods like HPLC or SEC can show the appearance of a new peak corresponding to the higher molecular weight product and the disappearance of starting materials. If one of your molecules is a protein, SDS-PAGE will show a band shift corresponding to the increased molecular weight.

Q4: What is the role of the PEG8 linker?

A4: The polyethylene glycol (PEG) linker serves several important functions. It acts as a flexible, hydrophilic spacer that can improve the solubility of hydrophobic molecules in aqueous buffers. This can prevent aggregation during the conjugation process. In drug development, PEGylation can also enhance the stability and bioavailability of a molecule and reduce its immunogenicity.

Troubleshooting Guide 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section addresses common issues when reacting the propargyl group of this compound with an azide-containing molecule.

Problem: Low or No Product Yield
Potential Cause Solution
Oxidation of Cu(I) Catalyst The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by dissolved oxygen. • Degas all buffers and solutions before use. • Work under an inert atmosphere (e.g., nitrogen or argon) if possible. • Always use a freshly prepared solution of a reducing agent like sodium ascorbate in a 3- to 10-fold excess to maintain the copper in the +1 oxidation state.
Inhibitory Buffer Components Certain buffer components can chelate the copper catalyst, reducing its activity. • Avoid using Tris buffer. • Use non-coordinating buffers such as phosphate-buffered saline (PBS), HEPES, or MOPS .
Poor Ligand Choice or Concentration A ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. • For aqueous reactions, use a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). • For organic solvents, TBTA (tris(benzyltriazolylmethyl)amine) is commonly used. • Use the ligand in a 2-5 fold molar excess relative to the copper sulfate.
Low Reactant Concentration Very low concentrations of the alkyne or azide can significantly slow the reaction rate. • If possible, increase the concentration of the reactants. Aim for a final concentration of at least 10-50 µM for biomolecule conjugations.
Thiol Interference The free thiol group on this compound may interact with the copper catalyst. • Consider protecting the thiol group with a removable protecting group prior to the CuAAC reaction. • Alternatively, perform the CuAAC reaction first, purify the product, and then proceed with the thiol reaction.
Problem: Side Reaction or Product Degradation
Potential Cause Solution
Alkyne Homocoupling The propargyl group can react with itself (homocouple) in the presence of oxygen and copper, forming a diacetylene byproduct. • This is primarily caused by oxygen. Follow the recommendations for preventing Cu(I) oxidation (degassing, inert atmosphere, using sodium ascorbate).
Boronic Acid Degradation If your reaction partner contains a boronic acid, it can be degraded by the Cu(I) catalyst. • Adding fluoride can help protect the boronic acid from copper-mediated decomposition.

Visualization: CuAAC Troubleshooting Workflow

start Low/No CuAAC Yield q1 Is the reaction mixture deoxygenated? start->q1 s1 Degas buffers and use fresh sodium ascorbate. q1->s1 No q2 What buffer is being used? q1->q2 Yes s2 Switch from Tris to PBS or HEPES. q2->s2 Tris q3 Is a Cu(I) stabilizing ligand present? q2->q3 PBS/HEPES s3 Add THPTA (aqueous) or TBTA (organic). q3->s3 No q4 Are reactant concentrations high enough? q3->q4 Yes s4 Increase reactant concentrations if possible.

Caption: A decision tree for troubleshooting low CuAAC reaction yield.

Troubleshooting Guide 2: Thiol-Maleimide Reaction

This section addresses common issues when reacting the thiol (SH) group of this compound with a maleimide-containing molecule.

Problem: Low or No Product Yield
Potential Cause Solution
Suboptimal pH The pH is critical for the thiol-maleimide reaction. • The optimal pH range is 6.5-7.5 . • Below pH 6.5, the reaction is very slow because the thiol is protonated. • Above pH 7.5, the maleimide group is susceptible to hydrolysis, and it can also react with primary amines (e.g., lysine side chains).
Thiol Oxidation Free thiols can readily oxidize to form disulfide bonds (dimers), which are unreactive with maleimides. • Degas buffers to remove oxygen. • Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation. • Before the reaction, treat your thiol-containing molecule with a reducing agent. TCEP is recommended as it does not contain a thiol itself and does not need to be removed before adding the maleimide. If using DTT, it must be completely removed (e.g., via a desalting column) before adding the maleimide reagent.
Maleimide Hydrolysis The maleimide ring is unstable in aqueous solutions, especially at neutral to alkaline pH. • Always prepare maleimide solutions fresh just before use. Dissolve the maleimide in an anhydrous solvent like DMSO or DMF first, then add it to the aqueous reaction buffer. • If storing maleimide-functionalized molecules, do so at 4°C in a slightly acidic buffer (pH 6.0-6.5) for short periods only. Long-term storage at 20°C can lead to a ~40% loss of reactivity in 7 days.
Incorrect Stoichiometry The molar ratio of maleimide to thiol can significantly impact efficiency. • A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins. • However, for smaller molecules or when steric hindrance is a factor, the optimal ratio may be lower (e.g., 2:1 or 5:1 maleimide to thiol). This should be optimized for your specific application.
Problem: Side Reaction or Product Instability
Potential Cause Solution
Reaction with Amines At pH > 7.5, maleimides can react with primary amines (like lysine residues in proteins). • Maintain the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiols. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.
Thioether Bond Reversal The thioether bond formed can undergo a retro-Michael reaction, especially if another thiol is present. • After the conjugation is complete, quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to consume any excess maleimide. • Hydrolyzing the thiosuccinimide ring after conjugation can increase the stability of the linkage.
Thiazine Rearrangement If conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable thiazine impurity. • If possible, avoid using peptides with an N-terminal cysteine for this conjugation chemistry. • Performing the reaction at a more acidic pH (~5) can prevent this, but this also slows the primary reaction.

Visualization: Thiol-Maleimide Reaction Workflow

prep_thiol Prepare Thiol Molecule (e.g., this compound) reduce Reduce Disulfides (Optional) Add TCEP to reaction buffer prep_thiol->reduce combine Combine Reactants (pH 6.5-7.5, Room Temp) reduce->combine prep_maleimide Prepare Maleimide Molecule (Dissolve fresh in DMSO/DMF) prep_maleimide->combine incubate Incubate (30 min - 2 hours) combine->incubate quench Quench Reaction (Add excess cysteine) incubate->quench purify Purify Conjugate (e.g., SEC or Dialysis) quench->purify

Caption: A standard experimental workflow for a thiol-maleimide conjugation reaction.

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for conjugating this compound to an azide-containing molecule in an aqueous buffer.

Materials:

  • This compound

  • Azide-containing molecule

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)

  • THPTA stock solution (e.g., 50-200 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100-300 mM in water, prepare fresh )

Procedure:

  • In a reaction tube, dissolve your azide-containing molecule and this compound in degassed PBS. A slight molar excess (1.2 to 2-fold) of one reactant is often used to drive the reaction to completion.

  • Prepare the catalyst premix in a separate tube: combine the CuSO₄ and THPTA stock solutions in a 1:2 to 1:5 molar ratio. Let this stand for 1-2 minutes.

  • Add the catalyst premix to the reaction mixture containing the azide and alkyne. The final concentration of copper is typically 0.1-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 3-5 times that of the copper.

  • Allow the reaction to proceed at room temperature for 1-12 hours. Gentle mixing is recommended.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Once complete, the conjugate can be purified by size-exclusion chromatography (SEC), dialysis, or other appropriate methods to remove excess reagents and the copper catalyst.

Protocol 2: General Thiol-Maleimide Conjugation

This protocol is for conjugating this compound to a maleimide-containing molecule (e.g., a protein).

Materials:

  • This compound

  • Maleimide-containing molecule

  • Reaction Buffer: PBS, pH 7.2, containing 1-5 mM EDTA, degassed.

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing existing disulfides)

  • Anhydrous DMSO or DMF

  • Quenching Solution: Cysteine or 2-Mercaptoethanol (e.g., 1 M stock)

  • Purification column (e.g., SEC)

Procedure:

  • If your maleimide-containing molecule is a protein with internal disulfide bonds that need to be reduced to generate free thiols, incubate it with a 10-20 fold molar excess of TCEP at 37°C for 1-2 hours. If you are starting with a molecule that already has a free thiol, this step is not necessary.

  • Prepare the this compound solution. Dissolve it in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction buffer.

  • Add the this compound solution to your maleimide-containing molecule in the degassed reaction buffer. A 5 to 20-fold molar excess of the thiol linker is a common starting point.

  • Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Gentle mixing is recommended.

  • Stop the reaction by adding the quenching solution to a final concentration of ~50 mM to react with any excess maleimide. Incubate for an additional 15-30 minutes.

  • Purify the final conjugate using a desalting or size-exclusion column to remove unreacted linker and quenching agent.

References

Validation & Comparative

A Comparative Guide to Propargyl-PEG8-SH and Propargyl-PEG4-SH in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. Heterobifunctional linkers from the Propargyl-PEG-Thiol family are valued for their dual reactivity, enabling a thiol-reactive handle for conjugation to biomolecules and a propargyl group for highly specific "click chemistry" reactions.

This guide provides an objective, data-supported comparison between two commonly used variants: Propargyl-PEG8-SH and Propargyl-PEG4-SH . The primary distinction lies in the length of the polyethylene glycol (PEG) spacer, which significantly influences the physicochemical and biological properties of the resulting bioconjugate.

Structural and Physicochemical Properties

The fundamental difference between the two linkers is the number of hydrophilic ethylene glycol units. This compound contains eight units, while Propargyl-PEG4-SH contains four. This structural variance directly impacts molecular weight, spacer arm length, and, most importantly, hydrophilicity.

G cluster_PEG4 Propargyl-PEG4-SH cluster_PEG8 This compound struct4 Propargyl-(CH₂CH₂O)₄-SH prop4 Shorter Spacer Arm (~19 Å)| Lower Molecular Weight (~292  g/mol )| Moderate Hydrophilicity prop8 Longer Spacer Arm (~34 Å)| Higher Molecular Weight (~468  g/mol )| High Hydrophilicity prop4:f0->prop8:f0 Longer Reach & Flexibility prop4:f1->prop8:f1 Increased Mass prop4:f2->prop8:f2 Improved Solubility Reduced Aggregation struct8 Propargyl-(CH₂CH₂O)₈-SH

The increased number of ethylene glycol units in this compound confers greater water solubility, a critical attribute when working with hydrophobic payloads that can otherwise induce aggregation and rapid clearance of an ADC.[1]

PropertyPropargyl-PEG4-SHThis compoundKey Implication
Molecular Weight ~292 g/mol ~468 g/mol The PEG8 linker adds more mass to the final conjugate.
Spacer Arm Length ~19.1 Å~33.7 ÅThe longer PEG8 arm provides greater distance, which can overcome steric hindrance between conjugated molecules.
Hydrophilicity ModerateHighPEG8 significantly improves the solubility of the linker and the final bioconjugate, reducing the risk of aggregation.[2]
Reactivity Thiol reacts with maleimides; Propargyl undergoes CuAAC with azides.Thiol reacts with maleimides; Propargyl undergoes CuAAC with azides.Both linkers utilize the same orthogonal reaction chemistries.

Impact on Bioconjugate Performance

The length of the PEG spacer is not merely a physical property; it is a critical design parameter that modulates the biological performance of the conjugate.

One of the most significant effects of increasing PEG chain length is the enhancement of a bioconjugate's pharmacokinetic profile. The hydrophilic PEG chain creates a hydration shell that increases the molecule's hydrodynamic radius, thereby reducing renal clearance and extending its circulation time in the bloodstream.[3][4]

Data from studies on non-binding IgG-MMAE ADCs with varying PEG linker lengths clearly demonstrate this trend. As the PEG chain increases from PEG4 to PEG8, the clearance rate of the ADC decreases significantly, indicating a longer half-life.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4~5.50.65
PEG8 ~2.5 0.29
PEG12~2.50.29
Data synthesized from a study on non-binding IgG-MMAE conjugates.[5]

While a longer linker can be beneficial for overcoming steric hindrance between a large antibody and its payload, the linker itself can sometimes influence the efficiency of the conjugation reaction. In studies conjugating maleimide-PEG-auristatin derivatives to a reduced antibody, intermediate-length PEG spacers (PEG6, PEG8, PEG12) resulted in higher drug-to-antibody ratios (DARs) compared to a shorter PEG4 linker. This suggests that the increased flexibility and reach of the PEG8 linker may facilitate more efficient conjugation.

However, excessively long linkers can sometimes lead to lower DARs, possibly by wrapping around the biomolecule and masking reactive sites.

Linker-PayloadAchieved Drug-to-Antibody Ratio (DAR)
Maleimide-PEG4 -MMAE Derivative2.5
Maleimide-PEG8 -MMAE Derivative4.8
Data is illustrative of trends observed in cysteine conjugation studies.

Experimental Protocols

The use of Propargyl-PEG-SH linkers involves a two-stage bioconjugation strategy. First, the thiol group is conjugated to the biomolecule (e.g., an antibody). Second, the propargyl group is reacted with an azide-functionalized payload via click chemistry.

G cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Azide-Alkyne Click Chemistry (CuAAC) a Antibody (mAb) with interchain disulfides b Reduce mAb with TCEP to expose free thiols (-SH) a->b c Purify to remove TCEP (Desalting Column) b->c d React with Propargyl-PEGn-SH (via Maleimide-activated payload or direct conjugation*) c->d e mAb-(S-PEGn-Propargyl) Conjugate d->e f mAb-(S-PEGn-Propargyl) Conjugate e->f Purify & Characterize (SEC, HIC) g Add Azide-Payload (N₃-Drug) f->g h Add Cu(I) catalyst (CuSO₄ + Sodium Ascorbate) g->h i Incubate (e.g., 1h at RT) h->i j Final Bioconjugate mAb-(S-PEGn-Triazole-Drug) i->j note *Note: The typical workflow involves a Drug-Maleimide-PEG-Propargyl intermediate. This diagram shows the conceptual steps of linking the functional groups.

This protocol outlines the general steps for conjugating a maleimide-activated payload, which includes the Propargyl-PEG-SH linker, to a monoclonal antibody.

  • Antibody Reduction:

    • Prepare an antibody solution (1-10 mg/mL) in a degassed buffer such as PBS, pH 7.0-7.5.

    • To expose the reactive cysteine sulfhydryl groups, reduce the antibody's interchain disulfide bonds by adding a 20-50 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate at 37°C for 30-60 minutes.

  • Removal of Reducing Agent:

    • Immediately remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the reaction buffer. This step is critical as TCEP will react with the maleimide.

  • Conjugation Reaction:

    • Prepare a stock solution (e.g., 10 mM) of the maleimide-activated Propargyl-PEGn-Drug construct in a compatible organic solvent like DMSO.

    • Add a 5-20 fold molar excess of the maleimide construct to the reduced, purified antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the resulting antibody-linker conjugate using size-exclusion chromatography (SEC) to remove unreacted linker-payload and any aggregates.

This protocol describes the "click" reaction to attach an azide-functionalized molecule to the propargyl-modified antibody.

  • Reagent Preparation:

    • Prepare a stock solution of the azide-payload in DMSO or an appropriate buffer.

    • Prepare fresh stock solutions: 50 mM Copper(II) Sulfate (CuSO₄) in water and 250 mM Sodium Ascorbate in water. A copper ligand like THPTA is also recommended to stabilize the Cu(I) ion and protect the antibody.

  • Click Reaction:

    • In a reaction tube, combine the purified propargyl-antibody conjugate with a 5-10 fold molar excess of the azide-payload.

    • Add the copper catalyst. A common method is to pre-mix CuSO₄ and a ligand before adding it to the reaction tube, followed by the addition of the sodium ascorbate reducing agent.

    • The final concentrations might typically be 100-500 µM Cu(II) and 1-5 mM sodium ascorbate.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Final Purification:

    • Purify the final bioconjugate using SEC or another appropriate chromatography method to remove excess reagents and the catalyst.

    • Characterize the final product for purity, aggregation (by SEC), and drug-to-antibody ratio (by HIC or Mass Spectrometry).

Conclusion and Recommendations

The choice between this compound and Propargyl-PEG4-SH is a strategic decision based on the desired properties of the final bioconjugate. There is no universally superior option; the optimal linker length is specific to the antibody, the payload, and the therapeutic goal.

Choose this compound when:

  • The payload is highly hydrophobic, and there is a significant risk of aggregation.

  • A longer in-vivo circulation half-life is desired to maximize exposure to the target tissue.

  • Greater separation between the biomolecule and the payload is needed to overcome steric hindrance and maintain the biological activity of both components.

Choose Propargyl-PEG4-SH when:

  • A more compact conjugate is required.

  • Rapid clearance or a shorter half-life is therapeutically advantageous.

  • The payload is sufficiently hydrophilic, and aggregation is not a primary concern.

  • Studies indicate that a shorter linker may lead to higher binding affinity or potency for a specific target-ligand pair.

Ultimately, the selection must be guided by empirical data. It is recommended to screen a panel of linkers with varying PEG lengths to identify the optimal candidate that provides the best balance of solubility, stability, pharmacokinetics, and in-vitro/in-vivo efficacy for your specific application.

References

A Comparative Guide to Propargyl-PEG8-SH and Other PEG Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component, the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety, profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of Propargyl-PEG8-SH, a "clickable" linker, with other conventional polyethylene glycol (PEG) linkers, supported by experimental data and detailed protocols.

The Role of the Linker in PROTAC Function

The linker in a PROTAC is not a passive spacer but an active contributor to the molecule's overall performance.[1] Its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[3] Conversely, a poorly designed linker can result in steric hindrance or unfavorable conformations, compromising degradation efficiency.[1]

Comparison of Linker Types: this compound vs. Other PEG Linkers

PEG linkers are the most common motifs incorporated into PROTAC structures, primarily due to their hydrophilicity, biocompatibility, and tunable length.[3] this compound falls within this class but with a key distinction: it is a "clickable" linker.

This compound: This linker features a terminal propargyl group (an alkyne) and a thiol (-SH) group, separated by an 8-unit PEG chain. The propargyl group enables a highly efficient and specific "click chemistry" reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with an azide-functionalized molecule. This reaction forms a stable triazole ring, which becomes part of the final PROTAC linker.

Other PEG Linkers: These are typically linear chains of ethylene glycol units of varying lengths (e.g., PEG4, PEG6, PEG12). They are commonly functionalized with groups like carboxylic acids or amines for standard amide bond formation.

The key distinctions lie in the synthetic strategy and the final structure of the linker. The "click chemistry" approach offered by this compound provides a modular and efficient method for PROTAC synthesis. The introduction of the triazole ring can also influence the linker's properties, potentially adding rigidity compared to a simple PEG chain.

Data Presentation: Performance Comparison of PEG Linkers

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Data from Cyrus et al. highlights that a 16-atom linker provides the optimal length for ERα degradation.

Table 2: Degradation Potency of TBK1-Targeting PROTACs with Different Linker Lengths

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

Research on TBK1-targeting PROTACs by Arvinas demonstrated that a 21-atom linker had the highest potency, with linkers shorter than 12 atoms being inactive.

Table 3: Physicochemical Properties of Propargyl-PEG-Acid Linkers

LinkerMolecular FormulaMolecular Weight ( g/mol )XLogP3
Propargyl-PEG8-acidC20H36O10436.5-1.3

This data for a related Propargyl-PEG8 linker indicates high hydrophilicity (negative XLogP3 value), a key characteristic of PEG linkers that can improve the solubility of the PROTAC molecule.

Key Considerations for Linker Selection

  • Solubility and Permeability: PEG linkers, including this compound, generally enhance the aqueous solubility of PROTACs, which can be beneficial for their pharmacokinetic properties. However, the increased size and polarity can sometimes negatively impact cell permeability. The optimal PEG length is a balance between these factors.

  • Flexibility vs. Rigidity: Flexible linkers like long PEG chains allow the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex. However, high flexibility can lead to an entropic penalty upon binding. The triazole ring formed from the "click chemistry" of this compound introduces a more rigid element into the linker, which can help to pre-organize the PROTAC into a bioactive conformation.

  • Synthetic Tractability: this compound and other "clickable" linkers offer a modular and highly efficient synthetic route, which is advantageous for creating libraries of PROTACs for screening.

Mandatory Visualizations

Below are diagrams illustrating key concepts in PROTAC research, generated using Graphviz (DOT language).

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis cluster_invitro In Vitro / Cellular Assays Synthesis PROTAC Synthesis (e.g., Click Chemistry) Purification Purification & Characterization Synthesis->Purification PROTAC_Treatment PROTAC Treatment (Dose Response) Purification->PROTAC_Treatment Cell_Culture Cell Culture Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Quantification Protein Quantification (Western Blot / HTRF) Cell_Lysis->Quantification Data_Analysis Data Analysis (DC50 & Dmax Determination) Quantification->Data_Analysis

Experimental Workflow for PROTAC Evaluation.

Experimental Protocols

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a Propargyl-PEG Linker

This protocol describes a general procedure for conjugating an azide-functionalized E3 ligase ligand to a propargyl-functionalized target protein ligand.

Materials:

  • Azide-functionalized E3 ligase ligand

  • Propargyl-PEG-functionalized target protein ligand

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of THF, t-Butanol, and water)

Procedure:

  • Dissolve the azide-functionalized E3 ligase ligand and the propargyl-PEG-functionalized target protein ligand in the chosen solvent system.

  • Add an aqueous solution of CuSO4·5H2O to the reaction mixture.

  • Add a freshly prepared aqueous solution of sodium ascorbate to initiate the reaction.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final PROTAC.

Protocol 2: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps for quantifying target protein degradation following PROTAC treatment.

Materials:

  • Cultured mammalian cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Complete growth medium

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and capture the signal.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. This compound offers the advantages of PEG linkers, such as improved solubility, with the added benefit of a "clickable" functionality that facilitates modular and efficient synthesis via CuAAC. The resulting triazole moiety introduces a degree of rigidity that may be advantageous for ternary complex formation. While the optimal linker length must be empirically determined for each target protein and E3 ligase pair, a PEG8 linker represents a moderate length that is a common and often successful starting point for optimization. The systematic evaluation of a range of linker lengths and compositions, including "clickable" options like this compound, is essential for the development of potent and selective protein degraders.

References

The Crucial Role of PEG Linker Length in the Efficacy of Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. The linker, a critical component connecting the antibody to the cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics, and overall efficacy. Among various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to modulate these properties. This guide provides an objective comparison of ADCs with different PEG linker lengths, supported by experimental data, to inform the development of next-generation targeted cancer therapies.

The incorporation of PEG chains in ADC linkers serves multiple purposes, primarily to enhance the hydrophilicity of the conjugate. This is particularly important for ADCs carrying hydrophobic payloads, as it can mitigate aggregation and subsequent rapid clearance from circulation, allowing for higher drug-to-antibody ratios (DARs). The length of the PEG chain is a key variable that can be fine-tuned to strike a balance between improved pharmacokinetics and retained cytotoxic potency.

Comparative Analysis of ADC Performance with Varying PEG Linker Lengths

The selection of an optimal PEG linker length is a trade-off between enhancing the pharmacokinetic profile and maintaining potent anti-tumor activity. The following tables summarize quantitative data from various studies, offering a comparative overview of key performance metrics across different PEG linker lengths.

PEG Linker LengthFold Increase in Half-Life (vs. no PEG)Fold Reduction in In Vitro Cytotoxicity (vs. no PEG)Reference
PEG4k 2.54.5[1][2]
PEG10k 11.222[1][2]

Table 1: Impact of Long-Chain PEG Linkers on Half-Life and In Vitro Cytotoxicity of Affibody-Based Drug Conjugates. This data highlights a common trend where longer PEG chains significantly extend the circulation half-life of the ADC, a desirable pharmacokinetic property. However, this can be accompanied by a decrease in in vitro cytotoxicity, likely due to steric hindrance affecting the interaction of the payload with its target.[1]

PEG Linker (Number of Units)Tumor Growth Inhibition (%)Reference
No PEG 11
PEG2 35-45
PEG4 35-45
PEG8 75-85
PEG12 75-85
PEG24 75-85

Table 2: In Vivo Efficacy of ADCs with Different PEG Side-Chain Lengths in a Xenograft Model. This table demonstrates the significant impact of PEGylation on in vivo anti-tumor efficacy. A notable threshold effect is observed around PEG8, beyond which further increases in PEG length do not provide a substantial additional benefit in this particular model system. The improved efficacy is largely attributed to the enhanced tumor accumulation resulting from the longer circulation times of the PEGylated ADCs.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Monoclonal Antibody Reduction Partial Reduction (TCEP) Antibody->Reduction Conjugation Conjugation Reduction->Conjugation DrugLinker PEGylated Drug-Linker Synthesis DrugLinker->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization ADCTreatment_vitro ADC Treatment (Serial Dilutions) Characterization->ADCTreatment_vitro ADCTreatment_vivo ADC Administration Characterization->ADCTreatment_vivo CellCulture Target Cell Culture CellCulture->ADCTreatment_vitro ViabilityAssay Cell Viability Assay (e.g., MTT) ADCTreatment_vitro->ViabilityAssay IC50 IC50 Determination ViabilityAssay->IC50 Xenograft Xenograft Model Establishment Xenograft->ADCTreatment_vivo TumorMeasurement Tumor Volume Measurement ADCTreatment_vivo->TumorMeasurement PK_study Pharmacokinetic Analysis ADCTreatment_vivo->PK_study Efficacy Efficacy Assessment (TGI) TumorMeasurement->Efficacy

Experimental workflow for comparing ADCs with different PEG linker lengths.

PEG_Effect cluster_linker_length PEG Linker Length cluster_properties ADC Properties Short Short PEG Linker (e.g., PEG2, PEG4) Stability Stability Short->Stability Higher Long Long PEG Linker (e.g., PEG24, PEG4k) Hydrophilicity Hydrophilicity Long->Hydrophilicity Higher PK Pharmacokinetics (Longer Half-Life) Long->PK Improved Cytotoxicity In Vitro Cytotoxicity Long->Cytotoxicity Potentially Decreased Efficacy In Vivo Efficacy Long->Efficacy Generally Increased

References

Propargyl-PEG8-SH vs. DBCO-PEG Linkers: A Comparative Guide to Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, "click chemistry" has emerged as a powerful tool for its reliability, specificity, and high yields. Among the various click reactions, the azide-alkyne cycloaddition has become a cornerstone. This guide provides an objective comparison of two popular PEGylated linkers, Propargyl-PEG8-SH and Dibenzocyclooctyne (DBCO)-PEG, with a focus on their application in copper-free click chemistry. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal linker for their specific needs.

At a Glance: Key Differences

The primary distinction between Propargyl-PEG and DBCO-PEG linkers lies in their mechanism for azide-alkyne cycloaddition. Propargyl-PEG linkers contain a terminal alkyne and participate in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In contrast, DBCO-PEG linkers feature a strained cyclooctyne, enabling them to react with azides via the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This fundamental difference has significant implications for their use in biological systems.

Performance Comparison: Propargyl-PEG vs. DBCO-PEG

The choice between these two linkers is dictated by the specific requirements of the experiment, particularly the tolerance for a copper catalyst.

FeatureThis compound (in CuAAC)DBCO-PEG (in SPAAC)
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requirement Copper(I) catalyst requiredNo catalyst required
Biocompatibility Limited for in vivo applications due to copper cytotoxicity[1]High, suitable for in vivo and live-cell applications[1][2]
Reaction Kinetics (Second-Order Rate Constant) Generally faster: 1 - 100 M⁻¹s⁻¹[1]Generally slower: 10⁻³ - 1 M⁻¹s⁻¹[1]
Reaction Conditions Aqueous buffers, requires reducing agent (e.g., sodium ascorbate) and a copper ligand.Physiological conditions (aqueous buffers, neutral pH, ambient temperature)
Byproducts Minimal, but potential for side reactions related to the catalyst.Essentially none, considered a very "clean" reaction.
Triazole Product Regiospecific: exclusively 1,4-disubstituted 1,2,3-triazole.Mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).
Stability of Triazole Linkage Exceptionally high thermal and chemical stabilityExceptionally high thermal and chemical stability
Typical Applications Bioconjugation in vitro, material science, synthesis of antibody-drug conjugates (ADCs) and PROTACs where subsequent purification removes copper.Live-cell imaging, in vivo bioconjugation, surface modification of biomaterials, and ADC synthesis where biocompatibility is paramount.

Reaction Mechanisms

The underlying mechanisms of CuAAC and SPAAC explain their differing requirements and outcomes.

cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Propargyl Propargyl-PEG-R¹ Cu_catalyst Cu(I) Catalyst Propargyl->Cu_catalyst Activation Azide_CuAAC R²-N₃ Triazole_CuAAC 1,4-disubstituted Triazole-PEG-conjugate Azide_CuAAC->Triazole_CuAAC Cu_catalyst->Triazole_CuAAC DBCO DBCO-PEG-R¹ Triazole_SPAAC 1,4- and 1,5-disubstituted Triazole-PEG-conjugate DBCO->Triazole_SPAAC Strain-promoted [3+2] cycloaddition Azide_SPAAC R²-N₃ Azide_SPAAC->Triazole_SPAAC

Figure 1. Comparison of CuAAC and SPAAC reaction pathways.

Experimental Protocols

Below are representative protocols for the conjugation of a protein to a small molecule using either a DBCO-PEG or a Propargyl-PEG linker. These protocols assume the protein has been functionalized with an azide group and the small molecule is conjugated to the respective linker via an NHS ester reaction with a primary amine.

Experimental Workflow Overview

G start Start: Azide-modified Protein & Linker-NHS ester step1 Step 1: Conjugate Linker to Small Molecule via NHS ester reaction start->step1 step2_dbco Step 2 (DBCO): Mix Azide-Protein and DBCO-Small Molecule in PBS step1->step2_dbco DBCO Pathway step2_propargyl Step 2 (Propargyl): Mix Azide-Protein and Propargyl-Small Molecule in buffer with Cu(I) catalyst step1->step2_propargyl Propargyl Pathway step3 Step 3: Incubate at Room Temperature step2_dbco->step3 step2_propargyl->step3 step4 Step 4: Purify Conjugate (e.g., SEC or Dialysis) step3->step4 end End: Purified Protein-Linker-Small Molecule Conjugate step4->end

References

Stability Showdown: Propargyl-PEG8-SH Conjugates vs. Traditional Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release, yet allow for efficient delivery at the target site. This guide provides an objective comparison of the stability of conjugates formed using Propargyl-PEG8-SH, which utilizes click chemistry, against other commonly used linker technologies, supported by experimental data.

The this compound linker is a heterobifunctional reagent featuring a thiol group for conjugation to biomolecules (e.g., via a maleimide coupling) and a terminal propargyl group. This propargyl group is ready for a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reaction with an azide-functionalized molecule. The resulting 1,4-disubstituted 1,2,3-triazole linkage is the cornerstone of this technology's stability.

Quantitative Comparison of Linker Stability

The stability of a linker is often evaluated by its half-life in plasma, which indicates the time it takes for half of the conjugate to break down or deconjugate. The triazole linkage formed via click chemistry is renowned for its exceptional stability. While specific half-life data for this compound conjugates are emerging, the inherent robustness of the triazole ring places it at the pinnacle of linker stability, especially when compared to traditional cleavable linkers.

Linker TypeLinkage ChemistryCleavage MechanismTypical Plasma Half-life (t½)Key Stability Characteristics
Propargyl-based (Triazole) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Non-cleavable under physiological conditionsVery long (>7 days)[1]Forms an exceptionally stable triazole ring, resistant to enzymatic and hydrolytic degradation.[2][3][4] Considered metabolically stable.
Thiol-Maleimide Thiol-Michael AdditionRetro-Michael reactionVariable (hours to days)Susceptible to cleavage and payload exchange with endogenous thiols like albumin and glutathione.[5] Stability can be enhanced by linker engineering.
Hydrazone Hydrazone formationpH-sensitive (hydrolysis)Short (hours to a few days)Designed to be stable at physiological pH (~7.4) but cleaves in the acidic environment of endosomes/lysosomes (~pH 4.5-6.0). Can exhibit instability and premature drug release in circulation.
Disulfide Disulfide bond formationReductionVariableStable in the bloodstream but cleaved by high concentrations of intracellular reducing agents like glutathione. Stability can be tuned by introducing steric hindrance near the disulfide bond.
Oxime Oxime ligationNon-cleavable under most physiological conditionsLongGenerally more stable against hydrolysis than hydrazone linkages over a broad pH range.

Note: The presented half-life values are compiled from various studies and can be influenced by the specific conjugate, animal model, and experimental conditions. Direct comparison between different studies should be made with caution.

Mechanisms of Linker Instability and Cleavage

The stability of a conjugate is dictated by the chemical nature of its linker. Understanding the pathways of degradation is crucial for rational linker design.

Propargyl-based (Triazole) Linkage

The triazole ring formed from the click reaction between the propargyl group of the linker and an azide is exceptionally robust. It does not have a known biological cleavage pathway under normal physiological conditions, making it a truly non-cleavable and highly stable linker.

// Nodes Propargyl [label="Biomolecule-SH", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Azide [label="Payload-N3", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; CuAAC [label="Cu(I) Catalyst\n'Click Chemistry'", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; Triazole_Linker [label="Biomolecule-S-Triazole-Payload", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; Stable [label="Highly Stable Conjugate\n(Resistant to cleavage)", shape=plaintext, fontcolor="#34A853"];

// Edges Propargyl -> CuAAC [color="#4285F4"]; Azide -> CuAAC [color="#4285F4"]; CuAAC -> Triazole_Linker [label="Forms stable\ntriazole ring", color="#4285F4"]; Triazole_Linker -> Stable [style=dashed, color="#5F6368"]; } dot Caption: Formation of a highly stable triazole linkage via CuAAC.

Thiol-Maleimide Linkage

The thiosuccinimide adduct formed between a thiol and a maleimide is susceptible to a retro-Michael reaction. This reversal can lead to the deconjugation of the payload or its transfer to other circulating thiols, such as albumin, resulting in off-target toxicity.

// Nodes Thiol_Maleimide [label="Biomolecule-S-Succinimide-Payload", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; Retro_Michael [label="Retro-Michael\nReaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; Deconjugated [label="Biomolecule-SH + Maleimide-Payload", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Thiol_Exchange [label="Endogenous Thiol\n(e.g., Albumin-SH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; Off_Target [label="Albumin-S-Succinimide-Payload\n(Off-target toxicity)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

// Edges Thiol_Maleimide -> Retro_Michael [color="#EA4335"]; Retro_Michael -> Deconjugated [label="Cleavage", color="#EA4335"]; Retro_Michael -> Thiol_Exchange [label="leads to", style=dashed, color="#5F6368"]; Thiol_Exchange -> Off_Target [label="Payload transfer", color="#EA4335"]; } dot Caption: Instability of thiol-maleimide linkage via retro-Michael reaction.

Hydrazone Linkage

Hydrazone linkers are designed to be cleavable and are stable at the neutral pH of blood. However, upon internalization into the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), the hydrazone bond is hydrolyzed, releasing the payload.

// Nodes Hydrazone_Linker [label="Biomolecule-Hydrazone-Payload", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; Acidic_pH [label="Acidic Environment\n(Endosome/Lysosome, pH < 6.5)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; Hydrolysis [label="Hydrolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; Released_Payload [label="Biomolecule + Released Payload", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];

// Edges Hydrazone_Linker -> Acidic_pH [label="Internalization", style=dashed, color="#5F6368"]; Acidic_pH -> Hydrolysis [color="#EA4335"]; Hydrazone_Linker -> Hydrolysis [color="#EA4335"]; Hydrolysis -> Released_Payload [label="Cleavage", color="#EA4335"]; } dot Caption: pH-sensitive cleavage of a hydrazone linker.

Disulfide Linkage

Disulfide linkers exploit the difference in redox potential between the extracellular and intracellular environments. They are relatively stable in the oxidizing environment of the bloodstream but are readily cleaved by the high concentration of reducing agents, primarily glutathione (GSH), within the cell cytoplasm.

// Nodes Disulfide_Linker [label="Biomolecule-S-S-Payload", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; Reducing_Env [label="Reducing Environment\n(Cytoplasm, high GSH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; Reduction [label="Reduction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; Released_Payload [label="Biomolecule-SH + HS-Payload", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];

// Edges Disulfide_Linker -> Reducing_Env [label="Internalization", style=dashed, color="#5F6368"]; Reducing_Env -> Reduction [color="#EA4335"]; Disulfide_Linker -> Reduction [color="#EA4335"]; Reduction -> Released_Payload [label="Cleavage", color="#EA4335"]; } dot Caption: Redox-sensitive cleavage of a disulfide linker.

Experimental Protocols

Accurate assessment of conjugate stability is crucial for the development of safe and effective biotherapeutics. The in vitro plasma stability assay is a fundamental experiment to evaluate a linker's performance.

In Vitro Plasma Stability Assay (LC-MS Method)

This assay evaluates the stability of the bioconjugate in plasma by measuring the amount of intact conjugate or the release of free payload over time.

Objective: To determine the stability of a bioconjugate in plasma from relevant species (e.g., human, mouse, rat) at physiological temperature.

Materials:

  • Bioconjugate of interest

  • Human, mouse, or rat plasma (anticoagulant-treated, e.g., EDTA, heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile or other suitable organic solvent for protein precipitation

  • Centrifuge

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Incubation: Incubate the bioconjugate in plasma at a specific concentration (e.g., 50-100 µg/mL) at 37°C. A control sample in PBS can be included to assess hydrolytic stability.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours), collect an aliquot of the plasma-conjugate mixture.

  • Sample Preparation (Protein Precipitation): To stop the reaction and prepare the sample for analysis, add a cold organic solvent (e.g., 3 volumes of acetonitrile) to the plasma aliquot. This will precipitate the plasma proteins and the intact conjugate.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the small molecule free payload that has been cleaved from the conjugate.

  • LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the concentration of the free payload. A standard curve of the payload in processed plasma should be prepared for accurate quantification.

  • Data Analysis: Plot the concentration of the released payload over time. The stability of the linker can be expressed as the percentage of intact conjugate remaining at each time point or by calculating the half-life (t½) of the conjugate in plasma.

// Nodes Start [label="Incubate Conjugate in\nPlasma at 37°C", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; Timepoints [label="Collect Aliquots at\nVarious Time Points", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Precipitate [label="Protein Precipitation\n(e.g., Acetonitrile)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Centrifuge [label="Centrifuge to\nPellet Proteins", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Collect_Supernatant [label="Collect Supernatant\n(Contains Free Payload)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; LCMS [label="LC-MS Analysis", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; Analysis [label="Quantify Free Payload\n& Determine Half-Life", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];

// Edges Start -> Timepoints [color="#5F6368"]; Timepoints -> Precipitate [color="#5F6368"]; Precipitate -> Centrifuge [color="#5F6368"]; Centrifuge -> Collect_Supernatant [color="#5F6368"]; Collect_Supernatant -> LCMS [color="#5F6368"]; LCMS -> Analysis [color="#5F6368"]; } dot Caption: A generalized workflow for assessing the stability of bioconjugates.

Conclusion

The choice of linker is a critical design parameter in the development of bioconjugates. The this compound linker, which forms a highly stable triazole bond via click chemistry, offers a superior stability profile compared to many traditional cleavable linkers. Its resistance to degradation in plasma minimizes the risk of premature payload release and potential off-target toxicity, making it an excellent candidate for applications requiring long-term in vivo stability. While cleavable linkers like hydrazones and disulfides have their place in strategies requiring environmentally-triggered payload release, their inherent instability can be a liability. The quantitative data and experimental protocols provided in this guide offer a framework for the rational selection and evaluation of linkers, ultimately contributing to the development of more effective and safer biotherapeutics.

References

Validating Propargyl-PEG8-SH Conjugate Formation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex bioconjugates, confirming the successful formation of the desired product is a critical step. This guide provides a comprehensive comparison of analytical methods for validating the formation of Propargyl-PEG8-SH, a heterobifunctional linker widely used in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] While High-Performance Liquid Chromatography (HPLC) is a primary tool for this validation, a multi-faceted approach employing complementary techniques ensures the most reliable characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of this compound conjugates and for monitoring the progress of the synthesis reaction. The separation is based on the hydrophobicity of the molecules, allowing for the resolution of the final product from starting materials and impurities.

Experimental Protocol: RP-HPLC Analysis

Objective: To determine the purity of the synthesized this compound conjugate and to identify the presence of any unreacted starting materials or byproducts.

Instrumentation and Materials:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a gradient pump, autosampler, and column thermostat.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Detector: Due to the lack of a strong UV chromophore in the PEG structure, a universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is highly recommended.[][3][4]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Preparation: Dissolve the crude or purified this compound sample in the initial mobile phase composition (e.g., 95% A / 5% B) to a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 10 µL

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient to 95% B

    • 25-30 min: Hold at 95% B

    • 30-31 min: Return to 5% B

    • 31-35 min: Re-equilibration at 5% B

Data Analysis: The retention time of the main peak corresponding to the this compound conjugate is determined. The peak areas of all components in the chromatogram are integrated to calculate the percentage purity of the product. Identification of impurities can be aided by comparing the chromatogram to those of the starting materials and by analyzing the fractions using mass spectrometry.

Comparative Analysis of Validation Techniques

While HPLC is excellent for purity determination, a combination of methods provides a more complete picture of the synthesized conjugate.

Analytical Technique Information Provided Advantages Limitations
HPLC-ELSD/CAD Purity, presence of non-volatile impurities.High sensitivity for non-UV absorbing compounds like PEG[5]; robust and reproducible for quantification.Does not provide structural information or molecular weight.
LC-MS Molecular weight confirmation, identification of impurities and byproducts, structural information via fragmentation (MS/MS).Provides definitive identification of the desired product and structural elucidation of unknown peaks; high sensitivity.Polydispersity of larger PEGs can complicate mass spectra; ion suppression effects can affect quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural confirmation, verification of functional groups (propargyl alkyne, thiol).Provides unambiguous structural information and confirmation of covalent bonds; can identify and quantify impurities with distinct signals.Lower sensitivity compared to MS; requires higher sample concentrations and purity for clear spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of key functional groups.Quick and non-destructive.Provides limited structural detail; not suitable for quantification or purity assessment of complex mixtures.

Quantitative Data Summary

The following table presents illustrative data from the validation of a synthesized this compound conjugate using HPLC-MS.

Compound Expected Mass [M+H]⁺ Observed Mass [M+H]⁺ HPLC Retention Time (min) Purity (%)
Propargyl-PEG8-OH (Starting Material)411.23411.2512.5-
This compound (Product)427.22427.2414.897.2
Propargyl-PEG8-SS-PEG8-Propargyl (Dimer Impurity)852.42852.4518.21.5
Unidentified Impurity-395.2111.91.3

Visualizing the Validation Workflow

The following diagrams illustrate the synthesis and analytical validation workflow for this compound.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start Propargyl-PEG8-OH tosylation Tosylation start->tosylation TsCl, Pyridine thiolation Thiolation tosylation->thiolation NaSH, DMF crude Crude Product thiolation->crude prep_hplc Preparative HPLC crude->prep_hplc pure Pure this compound prep_hplc->pure

Synthesis and Purification Workflow

Analytical Validation Workflow cluster_analysis Analysis cluster_results Results pure_product Purified Product hplc HPLC-ELSD/CAD pure_product->hplc lcms LC-MS pure_product->lcms nmr NMR pure_product->nmr purity Purity >95% hplc->purity mass Correct Molecular Weight lcms->mass structure Confirmed Structure nmr->structure final Validated Product purity->final mass->final structure->final

Analytical Validation Workflow

References

Confirming Propargyl-PEG8-SH Conjugation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of biomolecular conjugation is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of mass spectrometry techniques for the validation of Propargyl-PEG8-SH conjugation, supported by experimental protocols and data.

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of biomolecules, improving their solubility, stability, and pharmacokinetic profiles. This compound is a heterobifunctional linker featuring a terminal alkyne group for "click" chemistry reactions and a thiol group for conjugation to cysteine residues or other thiol-containing molecules. Verifying the successful conjugation of this linker is paramount. Mass spectrometry stands out as a primary analytical tool for this purpose, offering high sensitivity and the ability to provide precise mass information, thereby confirming the covalent modification.

Mass Spectrometry Approaches for Conjugation Analysis

Several mass spectrometry techniques can be employed to analyze this compound conjugation. The most common methods are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS).

MALDI-TOF Mass Spectrometry is a powerful technique for determining the molecular weights of macromolecules and their conjugates. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation. For the analysis of a peptide conjugated with this compound, MALDI-TOF can readily detect the mass shift corresponding to the addition of the linker.

Electrospray Ionization (ESI) Mass Spectrometry , particularly when coupled with liquid chromatography (LC-MS), offers high resolution and the ability to analyze complex mixtures. ESI generates multiply charged ions from the analyte in solution, which can be challenging for heterogeneous PEGylated samples due to overlapping charge states.[1] However, for a discrete PEG linker like this compound, this is less of an issue. LC-MS allows for the separation of the conjugated product from unreacted starting materials before mass analysis, providing a cleaner spectrum and quantitative information.

Quantitative Data Comparison

To illustrate the utility of mass spectrometry in confirming conjugation, consider the reaction of this compound with a model cysteine-containing peptide. The expected mass of the conjugate can be precisely calculated and compared with the experimental results.

AnalyteChemical FormulaTheoretical Monoisotopic Mass (Da)Observed Mass (MALDI-TOF) (Da)Observed Mass (ESI-MS) (Da)Mass Accuracy (ppm) (ESI-MS)
Model Cysteine PeptideC₁₅H₂₅N₅O₆S403.1529403.2403.1531< 5
This compoundC₁₉H₃₆O₈S424.2131424.2424.2135< 5
ConjugateC₃₄H₅₉N₅O₁₄S₂827.3660827.4827.3665< 5

Note: The observed mass values are hypothetical but representative of typical experimental data.

As shown in the table, the observed masses from both MALDI-TOF and ESI-MS are in close agreement with the theoretical mass of the conjugated product, confirming the successful reaction. ESI-MS, with its high resolution, can provide highly accurate mass measurements, often with ppm-level accuracy.

Alternative Analytical Techniques

While mass spectrometry is the gold standard for confirming conjugation, other techniques can provide complementary information.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
UV/Vis Spectroscopy Measures the absorbance of light by the sample.Can be used to quantify the concentration of the conjugate if the linker or the biomolecule has a chromophore.Simple, rapid, and non-destructive.Indirect method; does not confirm covalent linkage and is prone to interference from unreacted components.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample's chemical bonds.Can detect the appearance or disappearance of specific functional group vibrations upon conjugation.Provides structural information.Less sensitive than mass spectrometry; complex spectra can be difficult to interpret.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their physical and chemical properties.Can be used to monitor the progress of the reaction and purify the conjugate.Provides information on purity and can be used for quantification.Does not provide direct structural confirmation of the conjugate.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for sample preparation and analysis using MALDI-TOF and ESI-MS.

Protocol 1: MALDI-TOF Mass Spectrometry Analysis
  • Sample Preparation:

    • Mix 1 µL of the purified conjugate solution (typically 1-10 pmol/µL in a suitable solvent like 50% acetonitrile/0.1% trifluoroacetic acid) with 1 µL of a saturated matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).

    • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry at room temperature.

  • Instrumentation and Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion linear or reflector mode.

    • Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of the conjugate.

    • Acquire spectra over a mass range that includes the unconjugated peptide and the expected conjugate.

Protocol 2: LC-ESI-MS Analysis
  • Sample Preparation:

    • Dilute the reaction mixture or purified conjugate in a solvent compatible with reverse-phase chromatography (e.g., 95% water/5% acetonitrile with 0.1% formic acid).

  • Liquid Chromatography:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the components using a gradient of increasing acetonitrile concentration in water with 0.1% formic acid.

  • Mass Spectrometry:

    • Couple the HPLC eluent to an ESI-MS system.

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

    • Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the eluting species.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the analysis of this compound conjugation.

experimental_workflow cluster_conjugation Conjugation Reaction cluster_analysis Mass Spectrometry Analysis Peptide Peptide Conjugation Conjugation Peptide->Conjugation This compound This compound This compound->Conjugation Conjugate Conjugate Conjugation->Conjugate Sample_Prep Sample Preparation Conjugate->Sample_Prep MS_Analysis MALDI-TOF or ESI-MS Sample_Prep->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis Confirmation Confirmation of Conjugation Data_Analysis->Confirmation

Experimental workflow for conjugation and analysis.

logical_relationship Start Start: This compound + Thiol-Molecule Reaction Thiol-Alkyne Conjugation Start->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Characterization Characterization Purification->Characterization MS Mass Spectrometry (MALDI-TOF, ESI-MS) Characterization->MS Primary Other Alternative Methods (UV/Vis, FTIR) Characterization->Other Supportive Confirmation Successful Conjugation Confirmed MS->Confirmation

References

A Head-to-Head Comparison of Thiol-Reactive Linkers: Propargyl-PEG8-SH vs. Maleimide-PEG

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a thiol-reactive linker is a critical decision in the design and synthesis of bioconjugates, influencing everything from reaction efficiency to the ultimate in vivo stability and efficacy of the final product. This guide provides an objective, data-driven comparison of two prominent thiol-reactive linkers: Propargyl-PEG8-SH and Maleimide-PEG.

This comparison will delve into the fundamental chemistry, reactivity, stability, and practical applications of each linker, supported by quantitative data and detailed experimental protocols. We will explore the well-established, yet potentially labile, maleimide-thiol conjugation and contrast it with the robust thioether linkage formed with propargyl-based linkers.

Core Chemical Differences and Reaction Mechanisms

The primary distinction between Maleimide-PEG and this compound lies in their reactive moieties and the resulting chemical bonds formed with thiols.

Maleimide-PEG linkers feature a maleimide group that reacts with sulfhydryl groups (thiols) via a Michael addition reaction.[1] This reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions (pH 6.5-7.5), making it a popular choice for bioconjugation.[1] The resulting thiosuccinimide linkage, however, has been shown to be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation and potential off-target effects in vivo.[2]

This compound , on the other hand, presents a terminal alkyne group. Its reaction with thiols can proceed via two main pathways to form a stable thioether bond:

  • Nucleophilic Substitution: In the presence of a suitable leaving group on the propargyl moiety (e.g., propargyl bromide), a thiol can act as a nucleophile, displacing the leaving group to form a stable thioether linkage.

  • Radical-mediated Thiol-yne Addition: This "click chemistry" reaction typically requires a radical initiator or UV irradiation.[3] A thiyl radical adds across the alkyne, and a subsequent reaction with another thiol can lead to a bis-adduct.[4] For the purpose of a direct comparison with the single-addition reaction of maleimides, we will focus on reaction conditions favoring a single, stable thioether linkage.

The thioether bond formed from the reaction with a propargyl group is generally considered more stable and not susceptible to the same reversal pathway as the thiosuccinimide adduct from maleimides.

At a Glance: Performance Comparison

FeatureMaleimide-PEGThis compound
Reactive Group MaleimidePropargyl (Alkyne)
Reaction with Thiols Michael AdditionNucleophilic Substitution / Thiol-yne Radical Addition
Resulting Linkage ThiosuccinimideThioether
Reaction pH Optimal at 6.5-7.5Varies with method (can be performed under basic conditions for nucleophilic substitution)
Reaction Speed Very Fast (minutes to a few hours)Generally slower than maleimide reaction, dependent on conditions
Catalyst/Initiator Not requiredNot required for nucleophilic substitution; Radical initiator or UV for thiol-yne
Linkage Stability Susceptible to retro-Michael reaction and thiol exchangeHighly stable thioether bond
Specificity Highly selective for thiols at pH 6.5-7.5Good selectivity for thiols

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data on the performance of maleimide and propargyl-based linkers in thiol conjugation.

Table 1: Reaction Kinetics of Thiol-Reactive Linkers

Linker TypeThiol SubstrateSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsReference
MaleimideCysteine~10² - 10⁴pH 7.0-7.5
Bromoacetamide (for comparison to Propargyl-bromide)Thiol2-3 orders of magnitude slower than maleimide at pH 6.5pH 6.5

Table 2: Stability of Thiol-Linker Adducts

Linkage TypeConditionObserved StabilityReference
Thiosuccinimide (from Maleimide)Incubation with 1 mM reduced glutathione at 37°C for 7 days< 70% of the conjugate remained intact
Thioether (Analogous to Propargyl linkage)General chemical principleConsidered a highly stable and irreversible bond

Table 3: Conjugation Efficiency

LinkerBiomoleculeMolar Ratio (Linker:Biomolecule)Reaction TimeConjugation Efficiency (%)Reference
Maleimide-PEG-PLGA NPscRGDfK Peptide2:130 min84 ± 4
Maleimide-PEG-PLGA NPs11A4 Nanobody5:12 hours58 ± 12

Note: Quantitative conjugation efficiency for this compound via direct thiol reaction is not extensively reported in comparative studies.

Experimental Protocols

Detailed methodologies for key experiments are provided to allow for replication and direct comparison.

Protocol 1: Thiol Conjugation with Maleimide-PEG

Objective: To conjugate a Maleimide-PEG linker to a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., reduced antibody)

  • Maleimide-PEG linker

  • Phosphate-buffered saline (PBS), pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (if necessary)

  • Size-exclusion chromatography (SEC) column for purification

  • Quenching reagent (e.g., N-acetyl cysteine)

Procedure:

  • Protein Preparation: If the protein's thiols are in disulfide bonds, reduce them by incubating with a 10-20 fold molar excess of TCEP at 37°C for 1-2 hours. Remove excess TCEP using a desalting column, exchanging the buffer to PBS, pH 7.2.

  • Conjugation Reaction: Immediately add a 10-20 fold molar excess of the Maleimide-PEG linker (dissolved in a minimal amount of a compatible organic solvent like DMSO if necessary) to the reduced protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a molar excess of a quenching reagent like N-acetyl cysteine.

  • Purification: Purify the conjugate from unreacted linker and other reagents using an SEC column.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Thiol Conjugation with Propargyl-Linker (via Nucleophilic Substitution)

Objective: To conjugate a propargyl-linker with a leaving group (e.g., Propargyl-PEG8-Br) to a thiol-containing protein.

Materials:

  • Thiol-containing protein

  • Propargyl-PEG8-Br linker

  • Reaction buffer (e.g., PBS, pH 7.5-8.5)

  • TCEP for disulfide reduction (if necessary)

  • SEC column for purification

Procedure:

  • Protein Preparation: Prepare the thiol-containing protein as described in Protocol 1, exchanging into a slightly basic buffer (pH 7.5-8.5) to facilitate deprotonation of the thiol to the more nucleophilic thiolate.

  • Conjugation Reaction: Add a molar excess of the Propargyl-PEG8-Br linker to the protein solution. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction at room temperature for 2-24 hours, with gentle mixing. Reaction progress can be monitored by LC-MS.

  • Purification: Purify the conjugate using an SEC column.

  • Characterization: Characterize the conjugate as described in Protocol 1.

Mandatory Visualization

G cluster_maleimide Maleimide-PEG Conjugation cluster_propargyl This compound Conjugation Protein_SH_M Protein-SH Thiosuccinimide Protein-S-Thiosuccinimide-PEG Protein_SH_M->Thiosuccinimide Michael Addition pH 6.5-7.5 Maleimide_PEG Maleimide-PEG Maleimide_PEG->Thiosuccinimide Deconjugation Deconjugation (Retro-Michael) Thiosuccinimide->Deconjugation Thiol Exchange Protein_SH_P Protein-SH Thioether Protein-S-CH2-C≡CH-PEG Protein_SH_P->Thioether Nucleophilic Substitution Propargyl_PEG_Br Propargyl-PEG-Br Propargyl_PEG_Br->Thioether Stable Stable Linkage Thioether->Stable G start Start: Choose a Thiol-Reactive Linker stability Is long-term in vivo stability critical? start->stability reaction_speed Is rapid reaction kinetics essential? stability->reaction_speed No propargyl Choose Propargyl-PEG-SH stability->propargyl Yes maleimide Choose Maleimide-PEG reaction_speed->maleimide Yes consider_stabilized_maleimide Consider stabilized maleimide derivatives reaction_speed->consider_stabilized_maleimide No consider_stabilized_maleimide->propargyl G cluster_workflow Comparative Experimental Workflow Protein_Prep Prepare Thiol-Containing Protein Split Protein_Prep->Split Maleimide_Conj Conjugate with Maleimide-PEG Split->Maleimide_Conj Propargyl_Conj Conjugate with Propargyl-PEG-Br Split->Propargyl_Conj Purify_M Purify Maleimide Conjugate Maleimide_Conj->Purify_M Purify_P Purify Propargyl Conjugate Propargyl_Conj->Purify_P Characterize_M Characterize Maleimide Conjugate (SDS-PAGE, MS, UV-Vis) Purify_M->Characterize_M Characterize_P Characterize Propargyl Conjugate (SDS-PAGE, MS, UV-Vis) Purify_P->Characterize_P Stability_Assay Comparative Stability Assay (e.g., in plasma or with excess thiol) Characterize_M->Stability_Assay Characterize_P->Stability_Assay

References

Validating the Functional Activity of Propargyl-PEG8-SH Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the linker that connects the target protein ligand to the E3 ligase ligand. Propargyl-PEG8-SH is a bifunctional linker that offers a polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, a thiol (-SH) group for conjugation to a protein ligand, and a propargyl group for "click" chemistry attachment to an E3 ligase ligand. This guide provides a comparative analysis of functional assays to validate the activity of PROTACs synthesized with this compound and alternative linkers, supported by representative experimental data and detailed protocols.

Comparison of this compound with Alternative Linkers

The choice of linker in a PROTAC can significantly impact its ability to induce the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase) and subsequently mediate the degradation of the target protein. Here, we compare the performance of a hypothetical PROTAC utilizing a this compound linker with two alternatives: one with a shorter, more rigid alkyl linker (Propargyl-C4-SH) and another with a longer, more flexible PEG linker (Propargyl-PEG12-SH).

Parameter Propargyl-C4-SH (Alkyl Linker) This compound (PEG Linker) Propargyl-PEG12-SH (PEG Linker) Rationale for Performance
Binary Binding Affinity (Target Protein, Kd) 15 nM18 nM20 nMLinker has minimal impact on the binding of the warhead to the isolated target protein.
Binary Binding Affinity (E3 Ligase, Kd) 120 nM125 nM130 nMLinker has minimal impact on the binding of the E3 ligase ligand to the isolated E3 ligase.
Ternary Complex Formation (NanoBRET/HTRF Signal) ModerateHighModerate-HighThe PEG8 linker provides optimal flexibility and length to facilitate the proper orientation of the target protein and E3 ligase for stable ternary complex formation. The shorter C4 linker may introduce steric hindrance, while the longer PEG12 linker might be too flexible, leading to less stable complexes.
Degradation Potency (DC50) 80 nM25 nM45 nMThe higher stability of the ternary complex formed with the PEG8 linker leads to more efficient ubiquitination and degradation of the target protein, resulting in a lower DC50 value.
Maximum Degradation (Dmax) 75%95%90%The optimal ternary complex geometry achieved with the PEG8 linker allows for a greater proportion of the target protein to be degraded.
Cellular Permeability (Caco-2 Assay) ModerateHighHighThe hydrophilic nature of the PEG linkers enhances the solubility and permeability of the PROTAC molecule compared to the more hydrophobic alkyl linker.[][2]

Experimental Protocols

Binary Binding Affinity Assay (Fluorescence Polarization)

Objective: To determine the binding affinity (Kd) of the PROTAC to the isolated target protein and E3 ligase.

Methodology:

  • A fluorescently labeled ligand (tracer) for the target protein (or E3 ligase) is used.

  • The tracer is incubated with varying concentrations of the purified target protein (or E3 ligase) to determine the optimal protein concentration that yields a stable fluorescence polarization signal.

  • A competition binding experiment is performed by incubating the tracer and the protein with increasing concentrations of the PROTAC.

  • The displacement of the tracer by the PROTAC results in a decrease in fluorescence polarization.

  • The Kd is calculated by fitting the competition binding data to a suitable binding model.[][2]

Ternary Complex Formation Assay (NanoBRET™)

Objective: To quantify the formation of the ternary complex in live cells.

Methodology:

  • The target protein is endogenously tagged with a NanoLuc® luciferase, and the E3 ligase (e.g., VHL or Cereblon) is tagged with a HaloTag® ligand.

  • Cells are treated with the HaloTag®-NanoBRET® 618 ligand, which serves as the energy acceptor.

  • The cells are then treated with varying concentrations of the PROTAC.

  • If the PROTAC brings the NanoLuc®-tagged target protein and the HaloTag®-labeled E3 ligase into close proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs.

  • The BRET signal is measured using a plate reader, and the data is plotted against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation.

Target Protein Degradation Assay (Western Blot)

Objective: To measure the extent of target protein degradation induced by the PROTAC.

Methodology:

  • Cells expressing the target protein are plated and treated with a range of PROTAC concentrations for a defined period (e.g., 24 hours).

  • Following treatment, the cells are lysed, and the total protein concentration in each lysate is determined.

  • Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a chemiluminescent substrate.

  • The protein bands are visualized, and the band intensities are quantified.

  • The level of target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. From this data, the DC50 and Dmax values are determined.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow start PROTAC Synthesis (with this compound or alternative) step1 Biochemical Assays: Binary Binding Affinity (FP) start->step1 step2 Biophysical Assays: Ternary Complex Formation (NanoBRET) step1->step2 step3 Cell-Based Assays: Target Protein Degradation (Western Blot) step2->step3 step4 Pharmacokinetic Profiling: Cell Permeability (Caco-2) step3->step4 end Data Analysis & Comparison: Determine DC50, Dmax, Kd step4->end

Caption: Experimental Workflow for PROTAC Validation.

References

A Comparative Guide to the Kinetic Analysis of Propargyl-PEG8-SH in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate bioconjugation strategy is paramount. Propargyl-PEG8-SH is a heterobifunctional linker that offers significant versatility due to its possession of two distinct reactive handles amenable to "click" chemistry: a terminal alkyne (propargyl group) and a thiol group. This guide provides an objective comparison of the two primary click reactions involving this linker: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the radical-mediated thiol-yne reaction. We will delve into their reaction kinetics, supported by experimental data, and provide detailed protocols for their analysis.

The dual functionality of this compound allows for either the conjugation of azide-modified molecules via its alkyne terminus or the reaction of its thiol group with other alkyne-containing molecules. The choice between these pathways has significant implications for reaction speed, biocompatibility, and experimental design.

cluster_molecule This compound Structure cluster_reactions Potential Click Reactions mol This compound propargyl Propargyl Group (Alkyne) peg PEG8 Spacer (Hydrophilic) propargyl->peg cuaac CuAAC Reaction (with Azide) propargyl->cuaac Reacts via Alkyne Group thiol Thiol Group (-SH) peg->thiol thiol_yne Thiol-Yne Reaction (with Alkyne) thiol->thiol_yne Reacts via Thiol Group

Figure 1: Molecular structure and reactive groups of this compound.

Reaction Mechanisms and Kinetics

Understanding the underlying mechanisms of CuAAC and thiol-yne reactions is crucial for optimizing reaction conditions and interpreting kinetic data.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a [3+2] cycloaddition between the terminal alkyne of the propargyl group and an azide-functionalized molecule.[1] This reaction is catalyzed by a Cu(I) species, which is typically generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate. The reaction is highly efficient and regiospecific, exclusively yielding a stable 1,4-disubstituted triazole linkage.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Propargyl_PEG Propargyl-PEG-SH Catalyst Cu(I) Catalyst + Ligand Propargyl_PEG->Catalyst Forms Copper Acetylide Azide_Molecule R-N₃ (Azide) Azide_Molecule->Catalyst Coordinates Triazole 1,4-Triazole Linkage Catalyst->Triazole Cycloaddition

Figure 2: Simplified mechanism of the CuAAC reaction.

Radical-Mediated Thiol-Yne Reaction

The thiol-yne reaction involves the addition of the thiol group across an alkyne. This reaction typically proceeds via a radical-mediated mechanism, initiated by UV light in the presence of a photoinitiator or by thermal initiation.[2] A key feature of the thiol-yne reaction is that each alkyne can react with two thiol molecules. The first addition forms a vinyl sulfide intermediate, which can then undergo a second thiol addition to yield a 1,2-dithioether product.[2]

Thiol_Yne_Mechanism Initiator Photoinitiator + UV Light Thiol Propargyl-PEG-SH Initiator->Thiol Generates Thiyl_Radical Thiyl Radical (RS•) Alkyne R'-C≡C-H (Alkyne) Thiyl_Radical->Alkyne 1. Addition Vinyl_Sulfide Vinyl Sulfide Intermediate Alkyne->Vinyl_Sulfide Forms Second_Thiol Propargyl-PEG-SH Vinyl_Sulfide->Second_Thiol 2. Reacts with Final_Product 1,2-Dithioether Product Second_Thiol->Final_Product Forms

Figure 3: Stepwise mechanism of the radical-mediated thiol-yne reaction.

Quantitative Kinetic Comparison

The kinetics of click reactions are typically described by second-order rate constants. While specific kinetic data for this compound is not extensively published in a comparative context, the table below summarizes typical values and conditions for these reaction classes based on studies of similar molecules.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Radical-Mediated Thiol-Yne Reaction
Reaction Type [3+2] CycloadditionRadical-mediated addition
Typical 2nd Order Rate Constant 10 to 10⁴ M⁻¹s⁻¹[3]Very fast, often diffusion-controlled; can be completed in minutes[4]
Initiation Cu(I) catalyst (from CuSO₄ + reducing agent)UV light + photoinitiator or thermal initiator
Key Kinetic Dependencies Dependent on Cu(I) and ligand concentrationDependent on initiator concentration and UV light intensity
Biocompatibility Limited by the cytotoxicity of the copper catalystGenerally excellent, especially with photo-initiation; potential for radical side reactions
Side Reactions Minimal, though copper can catalyze other reactions.Potential for oxygen inhibition, which can be overcome.
Spatiotemporal Control LimitedHigh, can be precisely controlled with light.

Disclaimer: The kinetic data presented is compiled from different studies with varying experimental conditions and should be interpreted as indicative rather than a direct, controlled comparison for this compound.

Experimental Protocols for Kinetic Analysis

In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of these reactions, allowing for the determination of kinetic parameters.

cluster_prep 1. Preparation cluster_run 2. Reaction & Monitoring cluster_analysis 3. Data Analysis Reactants Prepare reactant solutions (this compound, Azide/Alkyne, Catalyst/Initiator) FTIR_Setup Set up FTIR spectrometer with in-situ probe or flow cell Reactants->FTIR_Setup Background Acquire background spectrum of solvent and initial mixture FTIR_Setup->Background Initiate Initiate reaction (Add catalyst or turn on UV light) Background->Initiate Acquire Acquire spectra at set time intervals Initiate->Acquire Track_Peaks Track disappearance of reactant peaks (e.g., -SH, -N₃, C≡C-H) Acquire->Track_Peaks Plot_Data Plot concentration vs. time Track_Peaks->Plot_Data Calculate_Rate Calculate rate constant Plot_Data->Calculate_Rate

Figure 4: General experimental workflow for kinetic analysis using in-situ FTIR.

Protocol 1: Kinetic Analysis of CuAAC Reaction

This protocol describes the monitoring of the reaction between the propargyl group of this compound and an azide-containing molecule.

  • Reagent Preparation:

    • Prepare stock solutions of this compound, the azide-containing molecule, copper(II) sulfate (CuSO₄), and a water-soluble ligand (e.g., THPTA) in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a fresh solution of sodium ascorbate reducing agent.

  • FTIR Setup and Background Acquisition:

    • Equilibrate the FTIR reaction vessel or flow cell to the desired temperature (e.g., 25°C).

    • Add the this compound, azide, and ligand solutions to the reaction vessel.

    • Acquire a background spectrum. The key peak to monitor is the azide asymmetric stretch, typically found around 2100 cm⁻¹.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the CuSO₄ solution followed immediately by the sodium ascorbate solution.

    • Begin time-resolved spectral acquisition immediately.

    • Monitor the decrease in the intensity of the azide peak at ~2100 cm⁻¹ over time.

  • Data Analysis:

    • Use the Beer-Lambert law to convert the peak absorbance to concentration at each time point.

    • Plot the concentration of the azide versus time.

    • Fit the data to a second-order rate law to determine the rate constant (k).

Protocol 2: Kinetic Analysis of Thiol-Yne Reaction

This protocol outlines the monitoring of the reaction between the thiol group of this compound and an alkyne-containing molecule.

  • Reagent Preparation:

    • In a solvent transparent to UV light (if applicable), prepare stock solutions of this compound, the alkyne-containing molecule, and a suitable photoinitiator (e.g., Irgacure 2959).

  • FTIR Setup and Background Acquisition:

    • Place the reaction mixture in an appropriate sample holder (e.g., between two NaCl plates for thin-film analysis) compatible with UV irradiation.

    • Acquire a background spectrum. The key peaks for monitoring are the S-H stretch of the thiol group (~2570 cm⁻¹) and the ≡C-H stretch of the terminal alkyne (~3300 cm⁻¹).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by exposing the sample to a UV light source (e.g., 365 nm) of known intensity.

    • Begin acquiring spectra at regular intervals.

    • Simultaneously monitor the decrease in the intensity of the S-H and ≡C-H peaks.

  • Data Analysis:

    • Convert the absorbance data to functional group conversion or concentration over time.

    • Plot the conversion versus time to determine the reaction rate. The kinetics can be complex due to the two-step addition and radical mechanism.

Conclusion

This compound is a powerful tool for bioconjugation, offering access to two distinct and highly efficient click chemistry pathways. The choice between the CuAAC and thiol-yne reaction depends critically on the specific requirements of the application.

  • CuAAC is often the faster option when reaction speed is the primary concern, provided that the potential for copper-induced toxicity is not a limiting factor. Its well-defined mechanism and high yields make it a robust choice for many in vitro applications.

  • The Thiol-Yne reaction offers the significant advantage of being metal-free, enhancing its biocompatibility. Furthermore, the use of photo-initiation allows for unparalleled spatiotemporal control, enabling precise patterning and conjugation in light-accessible systems.

By carefully considering the kinetic profiles, biocompatibility, and experimental conditions outlined in this guide, researchers can select the most appropriate click chemistry strategy to achieve their desired functionalization goals, advancing innovation in drug delivery, diagnostics, and materials science.

References

Assessing the Impact of Propargyl-PEG8-SH on Protein Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of protein-based drugs. This guide provides a comparative analysis of Propargyl-PEG8-SH, a PEGylation reagent utilizing click chemistry, against other common protein modification alternatives. We will delve into the impact of these modifications on protein structure and function, supported by experimental data and detailed protocols.

Introduction to Protein Modification with this compound and Alternatives

This compound is a heterobifunctional linker that contains a sulfhydryl (-SH) group and a propargyl group (an alkyne).[1][2] The thiol group allows for covalent attachment to specific sites on a protein, typically cysteine residues or other engineered thiol-containing sites. The propargyl group enables a highly specific and efficient secondary modification via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[3][4] This allows for the attachment of various payloads, such as targeting ligands, imaging agents, or other polymers.

The primary alternatives to this compound for protein modification fall into two main categories based on their reactive groups:

  • Amine-reactive reagents: These are the most common type of PEGylation reagents and primarily target the ε-amino group of lysine residues and the N-terminal α-amino group. A prominent example is NHS-ester-PEG , which forms a stable amide bond.[5] Due to the abundance of lysine residues on the surface of most proteins, this method often results in a heterogeneous mixture of PEGylated species.

  • Thiol-reactive reagents: These reagents target the sulfhydryl group of cysteine residues. Maleimide-PEG is a widely used example, forming a stable thioether bond. Since free cysteine residues are less common than lysines, this method can offer more site-specific modification.

The choice of modification strategy significantly impacts the homogeneity, stability, and ultimately the biological activity of the final protein conjugate.

Comparative Analysis of Protein Modification Strategies

The selection of a PEGylation reagent has profound implications for the structural integrity and function of the modified protein. Below is a comparative summary of the key characteristics of each strategy.

FeatureThis compound (Click Chemistry)Maleimide-PEG (Thiol-reactive)NHS-ester-PEG (Amine-reactive)
Reaction Chemistry Copper-catalyzed azide-alkyne cycloaddition (CuAAC)Michael additionNucleophilic acyl substitution
Target Residues Cysteine (via -SH), followed by reaction with an azideCysteineLysine, N-terminus
Specificity High (bioorthogonal reaction)High (specific for thiols)Low (reacts with multiple amines)
Product Homogeneity HighHigh (if free cysteines are limited)Low (often a heterogeneous mixture)
Reaction Conditions Mild, aqueous conditionspH 6.5-7.5pH 7-9
Linkage Stability Very high (stable triazole ring)Stable thioether bondStable amide bond

Impact on Protein Structure and Function: Experimental Data

While direct comparative studies detailing the effects of this compound on a wide range of proteins are limited, we can infer its likely impact from studies utilizing click chemistry for protein modification and compare it with data from traditional PEGylation methods.

Structural Stability

The effect of PEGylation on protein stability is multifaceted and depends on the PEG size, attachment site, and linking chemistry.

Table 1: Impact of PEGylation on Protein Thermal Stability

ProteinModification ReagentPEG Size (kDa)Change in Melting Temperature (Tm)Reference
α-1 AntitrypsinThiol-reactive PEG5No significant change
α-1 AntitrypsinAmine-reactive PEG5No significant change
α-ChymotrypsinAmine-reactive PEG5Increased stability
SH3 DomainN-terminal specific PEG-aldehyde-+0.93 kcal/mol (more stable)

Note: Data for this compound is not directly available in comparative studies. However, the high stability of the triazole linkage formed via click chemistry is expected to result in a stable conjugate.

Functional Activity

The impact of PEGylation on protein function, particularly for enzymes, is a critical parameter. Modifications can sterically hinder substrate access to the active site, leading to a decrease in activity.

Table 2: Impact of PEGylation on Enzyme Kinetics

EnzymeModification ReagentPEG Size (kDa)Change in KMChange in kcatReference
α-ChymotrypsinAmine-reactive PEG5Increased (lower affinity)Decreased (lower turnover)
Carbonic AnhydraseAzide-DBCO (Click Chemistry)--0.27 (relative to solution)
Carbonic AnhydraseThiol-Maleimide--0.46 (relative to solution)
Carbonic AnhydraseTetrazine-sTCO (Click Chemistry)--0.77 (relative to solution)

Note: The data for carbonic anhydrase highlights that different ligation chemistries, including click chemistry variants, can have a significant impact on retained enzyme activity.

Experimental Protocols

To assess the impact of protein modification, a suite of biophysical and biochemical assays are employed. Below are detailed methodologies for key experiments.

Protein Modification Protocols

1. Click Chemistry PEGylation using this compound (Two-Step)

This protocol involves the initial reaction of the protein's thiol groups with a bifunctional linker containing a propargyl group, followed by the click reaction with an azide-PEG.

G cluster_step1 Step 1: Thiol Modification cluster_step2 Step 2: Click Reaction Protein_SH Protein with free Cysteine (-SH) Protein_Propargyl Protein-Propargyl Conjugate Protein_SH->Protein_Propargyl Reaction at pH 6.5-7.5 Propargyl_Maleimide Propargyl-Maleimide linker Propargyl_Maleimide->Protein_Propargyl Final_Product PEGylated Protein Protein_Propargyl->Final_Product Azide_PEG Azide-PEG Azide_PEG->Final_Product Catalyst Cu(I) Catalyst Catalyst->Final_Product CuAAC

Workflow for two-step Click-PEGylation.

2. Maleimide-PEG Conjugation (Thiol-Reactive)

G Protein_SH Protein with free Cysteine (-SH) PEGylated_Protein PEGylated Protein (Thioether bond) Protein_SH->PEGylated_Protein Reaction at pH 6.5-7.5 Maleimide_PEG Maleimide-PEG Maleimide_PEG->PEGylated_Protein

Workflow for Maleimide-PEG conjugation.

3. NHS-ester-PEG Conjugation (Amine-Reactive)

G Protein_NH2 Protein with Lysine (-NH2) PEGylated_Protein PEGylated Protein (Amide bond) Protein_NH2->PEGylated_Protein Reaction at pH 7-9 NHS_PEG NHS-ester-PEG NHS_PEG->PEGylated_Protein

Workflow for NHS-ester-PEG conjugation.
Analytical Techniques

1. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess changes in the secondary structure of a protein upon modification.

  • Principle: Measures the difference in absorption of left- and right-circularly polarized light by chiral molecules like proteins. Changes in the far-UV CD spectrum (190-250 nm) indicate alterations in α-helix, β-sheet, and random coil content.

  • Protocol:

    • Prepare protein samples (unmodified and modified) in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL.

    • Use a quartz cuvette with a pathlength of 1 mm.

    • Acquire spectra in the far-UV range (e.g., 190-260 nm) at a controlled temperature (e.g., 25°C).

    • Collect a baseline spectrum of the buffer alone and subtract it from the protein spectra.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ] for comparison.

    • Analyze the spectra using deconvolution software to estimate the percentage of secondary structure elements.

2. Fluorescence Spectroscopy for Tertiary Structure and Stability

Intrinsic tryptophan fluorescence is sensitive to the local environment and can be used to monitor changes in tertiary structure and protein unfolding.

  • Principle: Changes in the local environment of tryptophan residues upon modification or unfolding can lead to a shift in the emission maximum (λmax) and/or a change in fluorescence intensity.

  • Protocol for Thermal Denaturation:

    • Prepare protein samples in a suitable buffer at a concentration of ~0.1 mg/mL.

    • Excite the sample at 295 nm to selectively excite tryptophan residues.

    • Record the emission spectra from 310 to 400 nm.

    • Increase the temperature in a stepwise manner (e.g., 1°C/min) using a Peltier-controlled cuvette holder.

    • Monitor the change in λmax or the fluorescence intensity at a fixed wavelength (e.g., 330 nm or 350 nm) as a function of temperature.

    • The midpoint of the transition corresponds to the melting temperature (Tm), a measure of thermal stability.

3. Mass Spectrometry for Characterization of PEGylation

Mass spectrometry is essential for confirming the successful conjugation, determining the degree of PEGylation (number of PEG chains per protein), and identifying the site of modification.

  • Principle: The mass of the protein will increase by the mass of the attached PEG moiety. High-resolution mass spectrometers can resolve the heterogeneous nature of PEG polymers. Peptide mapping (LC-MS/MS) after enzymatic digestion can pinpoint the exact amino acid residue that has been modified.

  • General Protocol for Intact Mass Analysis:

    • Desalt the protein samples using a suitable method (e.g., reverse-phase chromatography).

    • Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum over an appropriate m/z range.

    • Deconvolute the resulting charge state envelope to determine the intact mass of the unmodified and PEGylated protein.

4. Enzyme Kinetics Assay

For enzymes, it is crucial to determine the effect of modification on their catalytic activity.

  • Principle: The initial reaction rates are measured at varying substrate concentrations to determine the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax).

  • General Protocol:

    • Prepare a series of substrate dilutions in the appropriate assay buffer.

    • Add a fixed concentration of the enzyme (unmodified or modified) to initiate the reaction.

    • Monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer.

    • Determine the initial velocity (v0) from the linear portion of the progress curve.

    • Plot v0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

Conclusion

The choice of a protein modification reagent is a critical decision in the development of protein therapeutics. This compound, with its reliance on click chemistry, offers the potential for highly specific and efficient conjugation, leading to more homogeneous products. While direct comparative data is still emerging, the principles of click chemistry suggest advantages in terms of reaction control and product uniformity over traditional amine-reactive PEGylation. Thiol-reactive reagents like maleimide-PEG also offer site-specificity but may be limited by the availability of free cysteine residues.

The experimental protocols outlined in this guide provide a framework for the rigorous assessment of any protein modification strategy. By systematically evaluating the impact on protein structure and function, researchers can make informed decisions to optimize the performance and therapeutic potential of their protein-based candidates. Further direct comparative studies are warranted to fully elucidate the specific advantages and potential limitations of this compound in various protein systems.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG8-SH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ann Arbor, MI – For researchers and scientists engaged in drug development and other advanced scientific endeavors, the safe handling and disposal of specialized chemical reagents like Propargyl-PEG8-SH is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is a heterobifunctional linker containing a propargyl group, a polyethylene glycol (PEG) spacer, and a thiol group. While the PEG component is generally considered biocompatible, the presence of the reactive propargyl and thiol functional groups necessitates that this compound be treated as hazardous chemical waste. The propargyl group presents flammability and potential polymerization hazards, while the thiol group is associated with strong, unpleasant odors and moderate toxicity.[1][2][3][4][5]

Hazard Identification and Safety Overview

Before handling this compound for disposal, it is crucial to be aware of the potential hazards associated with its constituent functional groups.

Functional GroupKey Hazards
Propargyl Flammable, may polymerize under heat or in the presence of oxidizers, toxic.
Thiol (-SH) Strong, unpleasant odor, moderate toxicity, can cause nausea and headaches upon inhalation.
Polyethylene Glycol (PEG) Generally low hazard, biodegradable, but should not be released into wastewater systems.

Experimental Protocol: Standard Disposal Procedure

The following protocol outlines the systematic steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to align with general laboratory safety standards and environmental protection regulations.

Personal Protective Equipment (PPE)

Prior to initiating the disposal process, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.

  • Respiratory Protection: Work within a certified chemical fume hood to avoid inhalation of any vapors.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Designated Waste Container: All waste containing this compound, including unused neat compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, vials), must be collected in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the full chemical name "this compound" and appropriate hazard symbols (e.g., flammable, toxic).

  • Avoid Incompatibilities: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.

  • Secure Storage: The sealed waste container should be stored in a designated, well-ventilated chemical waste storage area, away from heat sources, direct sunlight, and ignition sources.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably within a fume hood.

  • Containment: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Final Disposal

The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal service.

  • Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the chemical waste.

  • Incineration: High-temperature incineration at a licensed facility is the recommended method for the final disposal of this type of chemical waste.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G This compound Disposal Workflow A Step 1: Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical Resistant Gloves - Lab Coat B Step 2: Segregate and Collect Waste - Use Designated, Labeled Container - Avoid Incompatible Materials A->B D Step 4: Store Waste Securely - Tightly Sealed Container - Designated, Ventilated Area - Away from Heat and Ignition Sources B->D C Step 3: Manage Spills (if necessary) - Evacuate and Ventilate - Absorb with Inert Material - Collect with Non-Sparking Tools C->D Spill Occurs E Step 5: Arrange for Professional Disposal - Contact Institutional EHS Office - Transfer to Licensed Waste Contractor D->E F Step 6: Final Disposal Method - High-Temperature Incineration E->F

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propargyl-PEG8-SH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Propargyl-PEG8-SH, a PEG-based PROTAC linker. By offering clear, procedural guidance, we aim to be your preferred source for chemical handling information, building a foundation of trust that extends beyond the product itself.

This compound is a valuable tool in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which utilize the body's own cellular machinery to selectively degrade target proteins.[1] Understanding the proper handling and disposal of this compound is crucial for both personal safety and experimental integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the presence of a thiol (-SH) group, this compound requires careful handling to mitigate risks such as unpleasant odors and potential skin or eye irritation.[2] The following table summarizes the recommended PPE for handling this compound, based on safety data for similar thiol-containing and PEGylated molecules.[2]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) approved standards). A face shield may be necessary for splash hazards.Protects against accidental splashes that could cause eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A flame-resistant lab coat should be worn and kept fastened.Prevents skin contact, which can cause irritation.
Respiratory Protection All work should be conducted in a properly functioning chemical fume hood.Mitigates inhalation of any potential vapors and contains the strong, unpleasant odor characteristic of thiols.

Operational and Disposal Plans: A Step-by-Step Approach

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the safe use and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is -20°C. An inert atmosphere (e.g., argon) is recommended for long-term storage to prevent oxidation of the thiol group.

Handling and Experimental Workflow

The following diagram outlines the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_quench Quench Glassware with Bleach Solution handle_reaction->cleanup_quench After Experiment cleanup_solid Dispose of Solid Waste in Labeled Container cleanup_quench->cleanup_solid cleanup_liquid Dispose of Liquid Waste in Labeled Container cleanup_quench->cleanup_liquid

Safe Handling Workflow

Experimental Protocol:

  • Preparation: Before starting any experiment, ensure you are wearing the appropriate PPE and that the chemical fume hood is functioning correctly. Assemble all necessary glassware and reagents within the fume hood.

  • Handling:

    • To minimize the risk of oxidation, consider handling the compound under an inert atmosphere, such as argon or nitrogen.

    • When weighing the solid, do so in a fume hood to contain any dust.

    • Prepare solutions in a well-ventilated fume hood.

  • Post-Experiment Cleanup:

    • All glassware that has come into contact with this compound should be immediately rinsed and/or submerged in a bleach solution to oxidize the thiol and neutralize the odor. Allow glassware to soak for at least 24 hours.

    • Wipe down the work area within the fume hood with a suitable decontaminating solution.

Waste Disposal Plan

Proper disposal of chemical waste is critical to environmental and personal safety.

Waste Disposal Workflow:

Waste Disposal Workflow for this compound cluster_waste Waste Segregation cluster_disposal Disposal Path waste_solid Contaminated Solid Waste (Gloves, Pipette Tips, etc.) disposal_solid Seal in a Labeled Hazardous Waste Bag waste_solid->disposal_solid waste_liquid Unused Solutions & Reaction Mixtures disposal_liquid Collect in a Labeled Hazardous Waste Container waste_liquid->disposal_liquid waste_glassware Contaminated Glassware disposal_glassware Decontaminate with Bleach Before Washing waste_glassware->disposal_glassware

Waste Disposal Workflow
  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag and then into a designated solid hazardous waste container.

  • Decontamination Solution: The used bleach solution for decontaminating glassware should be collected in a separate, labeled hazardous waste container for disposal.

All waste must be disposed of in accordance with national and local regulations. Never mix thiol-containing waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.